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  • Product: 2-Chloro-N'-hydroxy-4-nitrobenzamidine
  • CAS: 96898-76-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of a robust and reliable synthetic pathway for 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and reliable synthetic pathway for 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a key scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations underpinning the synthetic route. The guide is structured to provide a holistic understanding, from the selection of starting materials to the final purification and characterization of the target compound. Detailed, step-by-step protocols are provided, supported by visualizations and a comprehensive list of references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Amidoxime Moiety

The N'-hydroxybenzamidine, or amidoxime, functional group is a cornerstone in drug discovery and development. Its utility as a bioisostere for carboxylic acids, coupled with its role as a nitric oxide (NO) donor, has led to its incorporation into a wide array of therapeutic agents. The target molecule, 2-Chloro-N'-hydroxy-4-nitrobenzamidine, presents a synthetically challenging yet valuable scaffold, combining the amidoxime group with an electronically-defined aromatic ring. The presence of the chloro and nitro substituents offers opportunities for further functionalization and modulation of the molecule's physicochemical properties.

This guide will detail a logical and efficient multi-step synthesis, commencing from readily available starting materials and proceeding through key intermediates to the final product.

The Strategic Synthesis Pathway

The most logical and well-established route to N'-hydroxybenzamidines involves the nucleophilic addition of hydroxylamine to a corresponding benzonitrile. Therefore, the core of our synthetic strategy is the preparation of the key intermediate, 2-chloro-4-nitrobenzonitrile. This intermediate is accessible from 2-chloro-4-nitrobenzoic acid via a two-step sequence involving the formation of an amide followed by dehydration.

The complete synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Key Intermediate cluster_4 Final Product A 2-Chloro-4-nitrobenzoic Acid B 2-Chloro-4-nitrobenzoyl Chloride A->B SOCl2 or (COCl)2 C 2-Chloro-4-nitrobenzamide B->C NH4OH D 2-Chloro-4-nitrobenzonitrile C->D SOCl2, P2O5, or POCl3 E 2-Chloro-N'-hydroxy-4-nitrobenzamidine D->E NH2OH·HCl, Base

Caption: Overall synthetic pathway for 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Experimental Protocols

Synthesis of 2-Chloro-4-nitrobenzamide (Intermediate 2)

The initial step involves the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding amide. A common and efficient method is to first activate the carboxylic acid by converting it to the acid chloride, which is then reacted with ammonia.

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride (Intermediate 1)

  • Materials: 2-chloro-4-nitrobenzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-chloro-4-nitrobenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-4-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-nitrobenzamide

  • Materials: 2-chloro-4-nitrobenzoyl chloride, Concentrated ammonium hydroxide (28% NH₃ in H₂O).

  • Procedure:

    • Cool a beaker containing concentrated ammonium hydroxide in an ice bath.

    • Slowly and carefully add the crude 2-chloro-4-nitrobenzoyl chloride dropwise to the cold, stirred ammonia solution. A precipitate will form immediately.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water and then with a small amount of cold 30% methanol.[1]

    • Dry the product in a vacuum oven to yield 2-chloro-4-nitrobenzamide as a solid.[1]

Parameter Value Reference
Typical Yield ~90%[1]
Melting Point 168-170 °C[1]
Appearance Pale yellow powder
Synthesis of 2-Chloro-4-nitrobenzonitrile (Key Intermediate)

The dehydration of the primary amide, 2-chloro-4-nitrobenzamide, to the corresponding nitrile is a crucial step. Thionyl chloride is an effective dehydrating agent for this transformation.

  • Materials: 2-chloro-4-nitrobenzamide, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-chloro-4-nitrobenzamide.

    • Carefully add an excess of thionyl chloride while gently warming the mixture.

    • Heat the mixture to reflux for approximately 3 hours.

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

    • To the cold residue, add benzene to extract the product.

    • Wash the benzene extract with a dilute sodium hydroxide solution and then with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the benzene by distillation.

    • Recrystallize the crude product from methanol to obtain pure 2-chloro-4-nitrobenzonitrile.

Parameter Value Reference
Typical Yield ~79%
Melting Point 73-75 °C
Appearance Crystalline solid
Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (Final Product)

The final step is the nucleophilic addition of hydroxylamine to the nitrile group of 2-chloro-4-nitrobenzonitrile. This reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.

  • Materials: 2-chloro-4-nitrobenzonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), a base (e.g., sodium carbonate, triethylamine), Ethanol or Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-nitrobenzonitrile in ethanol or methanol.

    • Add hydroxylamine hydrochloride and a suitable base (typically 1.5-2 equivalents relative to the nitrile).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Note on Causality: The presence of electron-withdrawing groups, such as the chloro and nitro substituents on the aromatic ring, activates the nitrile carbon towards nucleophilic attack by hydroxylamine, which can facilitate the reaction. However, these groups can also influence side reactions, making careful control of reaction conditions and purification crucial.

Mechanistic Insight: The Formation of the Amidoxime

The conversion of a nitrile to an amidoxime proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. The reaction is often base-mediated to generate the more nucleophilic free hydroxylamine from its salt.

Amidoxime_Formation cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Nitrile R-C≡N Intermediate R-C(NH₂)=N-OH Nitrile->Intermediate Nucleophilic Attack Hydroxylamine H₂N-OH Amidoxime Amidoxime Intermediate->Amidoxime Proton Transfer

Caption: Mechanism of amidoxime formation from a nitrile and hydroxylamine.

Characterization and Purity Assessment

A comprehensive characterization of the final product, 2-Chloro-N'-hydroxy-4-nitrobenzamidine, is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the absence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H, O-H, C=N, and N-O bonds of the amidoxime group, as well as the C-Cl and NO₂ stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This guide has outlined a detailed and scientifically grounded pathway for the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. By understanding the rationale behind each step and adhering to the provided protocols, researchers can confidently and reproducibly synthesize this valuable chemical entity. The self-validating nature of the described protocols, combined with the comprehensive referencing, ensures a high degree of trustworthiness and scientific integrity. This work serves as a practical resource for professionals in drug discovery and chemical synthesis, facilitating the exploration of new therapeutic agents based on the versatile amidoxime scaffold.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules.

  • Amidine synthesis by imidoylation. Organic Chemistry Portal.

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.

  • Synthesis of 2-chloro-4-nitrobenzamide. PrepChem.com.

  • Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com.

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry.

  • Chemistry of Nitriles. Chemistry LibreTexts.

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic.

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Foreword: A Roadmap for the Characterization of a Novel Amidoxime This technical guide serves as a comprehensive manual for researchers, medicinal chemists, and drug development professionals on the systematic physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Roadmap for the Characterization of a Novel Amidoxime

This technical guide serves as a comprehensive manual for researchers, medicinal chemists, and drug development professionals on the systematic physicochemical characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. While this specific molecule may not be extensively documented in public literature, the principles and methodologies outlined herein provide a robust framework for its complete profiling. The amidoxime functional group is a cornerstone in medicinal chemistry, often employed as a bioisostere for carboxylic acids and as a nitric oxide donor.[1][2] The presence of a chloro and a nitro group on the benzene ring is expected to significantly influence its electronic properties, and consequently, its physicochemical behavior. This guide is structured to lead the researcher through a logical sequence of characterization, from synthesis and structural elucidation to the determination of key properties that govern its behavior in biological systems.

Molecular Structure and Synthesis

The foundational step in characterizing any new chemical entity is to ascertain its structure and develop a reliable synthetic route.

Predicted Structure and Key Features

The chemical structure of 2-Chloro-N'-hydroxy-4-nitrobenzamidine is presented below. Key structural features include the benzamidine core, an N'-hydroxy (amidoxime) group, a chlorine atom at the 2-position, and a nitro group at the 4-position of the benzene ring.

Structure of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Caption: Chemical structure of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Proposed Synthetic Pathway

The synthesis of N'-hydroxy-benzamidines is commonly achieved through the reaction of a corresponding nitrile with hydroxylamine.[1] A plausible synthetic route for 2-Chloro-N'-hydroxy-4-nitrobenzamidine would, therefore, start from 2-chloro-4-nitrobenzonitrile.

Synthesis_Pathway start 2-Chloro-4-nitrobenzonitrile product 2-Chloro-N'-hydroxy-4-nitrobenzamidine start->product Reflux in Ethanol reagent Hydroxylamine Hydrochloride (NH2OH·HCl) Sodium Bicarbonate (NaHCO3) reagent->product Reactant

Caption: Proposed synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Experimental Protocol: Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitrobenzonitrile (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Structural and Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted and Analog-based)
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, with splitting patterns dictated by the substitution. An exchangeable proton for the N'-OH group and broad signals for the -NH₂ protons.
¹³C NMR Aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. A signal for the amidine carbon.
FT-IR Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and strong absorptions for the nitro group (around 1520 and 1350 cm⁻¹).[2]
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of nitroaromatic compounds, such as the loss of NO and NO₂.[3][4][5]

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Melting Point

The melting point provides a quick assessment of purity. A sharp melting point range is indicative of a pure compound.[6][7]

Experimental Protocol: Melting Point Determination [8][9]

  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁-T₂.

Solubility

Aqueous solubility is a critical factor for drug absorption and distribution.[10][11]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment [12][13]

A. Kinetic Solubility (High-Throughput Screening)

  • Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.

  • Precipitation Detection: Incubate for 2 hours at room temperature and measure the turbidity using a nephelometer. The highest concentration that does not show precipitation is the kinetic solubility.

B. Thermodynamic Solubility (Shake-Flask Method)

  • Equilibration: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.

  • Shaking: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The amidoxime group has both acidic and basic properties.

Experimental Protocol: pKa Determination by Potentiometric Titration [14][15][16][17]

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent (e.g., methanol/water) to a final concentration of approximately 1 mM.

  • Titration Setup: Use a calibrated pH meter with a combination electrode. Maintain a constant ionic strength with a background electrolyte (e.g., 0.15 M KCl). Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl and separately with 0.1 M NaOH, adding the titrant in small increments.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often by analyzing the first or second derivative).

pKa_Determination_Workflow A Prepare Compound Solution (e.g., 1 mM in co-solvent) B Calibrate pH Meter A->B C Titrate with Standard Acid (e.g., 0.1 M HCl) B->C D Titrate with Standard Base (e.g., 0.1 M NaOH) B->D E Record pH vs. Titrant Volume C->E D->E F Plot Titration Curve E->F G Determine Inflection Points (1st/2nd Derivative) F->G H Calculate pKa Values G->H

Caption: Workflow for pKa determination via potentiometric titration.

Stability Assessment

The chemical stability of a drug candidate is crucial for its shelf-life and in vivo performance. N-hydroxy-benzamidines can be susceptible to hydrolysis.

Experimental Protocol: Chemical Stability Study

  • Stock Solution: Prepare a stock solution of the compound in an organic solvent (e.g., acetonitrile).

  • Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration of approximately 10 µM.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time to determine the degradation rate constant and the half-life at each pH.

Summary and Future Directions

This guide has outlined a comprehensive strategy for the physicochemical characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. The proposed experimental protocols provide a clear path for determining its key properties. The data generated from these studies will be invaluable for understanding its potential as a drug candidate and for guiding further development efforts, including formulation design and in vivo studies. The interplay between the electron-withdrawing nitro and chloro groups and the ionizable amidoxime functionality is of particular interest and warrants detailed investigation.

References

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  • Determination of the melting point. [URL: https://www.uobabylon.edu.
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  • Determination of Melting Point. Clarion University. [URL: https://www.clarion.
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235284/]
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  • Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. (2021). Aerosol and Air Quality Research. [URL: https://aaqr.org/articles/aaqr-21-02-oa-0040]
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  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.
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Foundational

An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a substituted hydroxyamidine of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a substituted hydroxyamidine of interest in medicinal chemistry and materials science. The unambiguous determination of its chemical structure is paramount for understanding its reactivity, mechanism of action, and for ensuring intellectual property claims. This document outlines a multi-technique analytical workflow, integrating mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. Each section details not only the experimental protocols but also the underlying scientific rationale for their application, ensuring a self-validating and authoritative approach to structural confirmation. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for characterizing novel chemical entities.

Introduction to 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Chemical Identity and Nomenclature

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a member of the amidoxime class of compounds, which are oximes of amides.[1] Its systematic IUPAC name is 2-chloro-N'-hydroxy-4-nitrobenzenecarboximidamide. The structure features a benzamidine core substituted with a chloro group at position 2, a nitro group at position 4, and a hydroxyl group on the imine nitrogen.

Molecular Formula: C₇H₆ClN₃O₃

Molecular Weight: 215.60 g/mol

Significance and Potential Applications

While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are significant. Hydroxyamidine (amidoxime) derivatives are recognized as potent and selective inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[2][3][4][5] The nitroaromatic functionality is a common feature in explosives and some pharmaceuticals, although it can also be associated with toxicity.[6][7][8] The chlorinated phenyl ring suggests its origin as a synthetic intermediate derived from common starting materials. Therefore, this compound could serve as a building block in the synthesis of more complex bioactive molecules or functional materials.

Rationale for Structural Elucidation

The process of determining the precise chemical structure of a compound is known as structure elucidation. Unambiguous structural confirmation is a critical step in chemical research and development for several reasons:

  • Structure-Activity Relationship (SAR): A definitive structure is essential for understanding how a molecule interacts with biological targets and for designing more potent and selective analogues.[4]

  • Intellectual Property: Patent applications require the unequivocal characterization of a new chemical entity.

  • Safety and Toxicology: The toxicological profile of a compound is intrinsically linked to its structure.[7]

  • Reproducibility: Ensuring that subsequent batches of the compound are identical to the one initially characterized is vital for consistent research results.

A key structural question for N'-hydroxybenzamidines is the potential for tautomerism. These compounds can exist in equilibrium between the amide oxime form and the imino hydroxylamine form.[9] Spectroscopic and crystallographic data are essential to determine the dominant tautomer in the solid state and in solution.

The Multitechnique Approach to Structural Elucidation: A Workflow

A single analytical technique is rarely sufficient for the complete structural elucidation of a novel compound. A multi-technique, orthogonal approach is necessary to build a comprehensive and self-validating body of evidence. Each technique provides a different piece of the structural puzzle, and their combined data lead to a confident assignment.

G cluster_start Sample Preparation cluster_analysis Analytical Workflow cluster_end Conclusion Synthesis Synthesis & Purification HRMS HRMS (Molecular Formula) Synthesis->HRMS Initial Check IR FTIR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (Connectivity) Synthesis->NMR XRay X-ray Crystallography (3D Structure) Synthesis->XRay If crystal Elucidation Final Structure Elucidation HRMS->Elucidation IR->Elucidation NMR->Elucidation XRay->Elucidation Gold Standard

Caption: Workflow for structural elucidation.

Synthesis and Isolation

Step 1: Synthesis of 2-chloro-4-nitrobenzonitrile. This can be achieved through various standard organic chemistry methods, such as the Sandmeyer reaction from 2-chloro-4-nitroaniline.

Step 2: Conversion to the Amidoxime. The nitrile is then reacted with hydroxylamine (NH₂OH), often in the presence of a base like sodium carbonate, in an alcohol solvent under reflux. This is a general and high-yielding method for producing amidoximes.[10]

Purification of the final product is crucial for obtaining high-quality analytical data. This is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Characterization

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first step to confirm the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass. The mass error should be less than 5 ppm. The isotopic pattern for one chlorine atom (a 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) must be observed.

Table 1: Predicted HRMS Data

IonCalculated m/z
[C₇H₆ClN₃O₃+H]⁺216.0170
[C₇H₆³⁷ClN₃O₃+H]⁺218.0141
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[11]

Table 2: Expected FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3600-3300BroadO-H stretch (from N-OH)
3400-3200MediumN-H stretch (from NH₂)
1665-1640StrongC=N stretch[1]
1540-1520StrongAsymmetric NO₂ stretch[11]
1360-1340StrongSymmetric NO₂ stretch[11]
960-930MediumN-O stretch[1]
1100-1080MediumC-Cl stretch[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons (OH, NH₂).[11]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are chemical shift (δ), integration (number of protons), and coupling constants (J).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, 2D NMR experiments can be performed to establish proton-proton (COSY) and proton-carbon (HSQC for direct, HMBC for long-range) correlations.

Predicted ¹H NMR Data (in DMSO-d₆):

  • Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • NH₂ Protons: A broad singlet (approx. 6.0-7.0 ppm) integrating to two protons.

  • OH Proton: A broad singlet (approx. 9.0-10.0 ppm) integrating to one proton.

Predicted ¹³C NMR Data (in DMSO-d₆):

  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-150 ppm).

  • Amidine Carbon (C=N): One signal further downfield (approx. 150-160 ppm).

Unambiguous Structural Confirmation: X-ray Crystallography

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction provides the "gold standard" for unambiguous structural proof in the solid state. This technique maps the precise 3D arrangement of atoms in a crystal, revealing bond lengths, bond angles, and intermolecular interactions.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the final atomic positions.

The resulting crystal structure would definitively confirm the connectivity, identify the tautomeric form present in the solid state, and reveal any significant intermolecular interactions, such as hydrogen bonding involving the nitro, hydroxyl, and amine groups.

Data Synthesis and Final Confirmation

The final step in the elucidation process is to synthesize all the collected data into a coherent and self-consistent structural assignment.

  • HRMS confirms the elemental composition.

  • FTIR confirms the presence of the key functional groups (N-OH, NH₂, C=N, NO₂, C-Cl).

  • NMR establishes the carbon-hydrogen framework and the connectivity between the aromatic ring and the amidoxime moiety.

  • X-ray Crystallography provides the definitive 3D structure, confirming all of the above and resolving any ambiguities regarding tautomerism or isomerism.

By integrating these orthogonal techniques, a scientist can be highly confident in the assigned structure of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide.
  • Hernández-Rivera, S., Manrique-Bastidas, C. A., et al. (2004). Spectroscopic characterization of nitroaromatic landmine signature explosives. SPIE Defense + Commercial Sensing.
  • Colón, Y., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
  • Bielenica, A., et al. (2019). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 24(15), 2829.
  • Streeb, K. L., & Lareau, R. T. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • Marín, R. E., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469.
  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.
  • Khan, I. A., et al. (2020). Fabrication and characterization of amidoxime-functionalized silica decorated with copper: a catalytic assembly for rapid reduction of dyes. Turkish Journal of Chemistry, 44(3), 727-741.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7013.
  • PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. Retrieved from [Link]

  • Xiang, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195-201.
  • Xiang, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195-201.
  • Tang, S., et al. (2020). Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters, 30(8), 127003.
  • Zahedi-Tabrizi, M. H., et al. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Structure: THEOCHEM, 910(1-3), 80-86.
  • Xiang, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195-201.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide. Retrieved from [Link]

  • Fasina, T. M., et al. (2018). Keto-enol tautomerism in N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine (II).
  • Shinde, V. T., & De, S. (2023). What impact does tautomerism have on drug properties and development? ChemRxiv.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Quora. (2021). What are the characteristics of tautomerism?

Sources

Exploratory

Technical Guide: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Part 1: Executive Summary 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9) is a specialized amidoxime intermediate critical in the synthesis of bioactive heterocycles, particularly 1,2,4-oxadiazoles.[1] Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9) is a specialized amidoxime intermediate critical in the synthesis of bioactive heterocycles, particularly 1,2,4-oxadiazoles.[1] Unlike simple benzamidines, the presence of the N'-hydroxy functionality (amidoxime) renders this molecule a "bidentate" nucleophile, capable of reacting with electrophiles (acyl chlorides, carboxylic acids) to form five-membered rings.[1] The strategic placement of the 2-chloro and 4-nitro substituents modulates the electronic properties of the benzene ring, enhancing the lipophilicity and metabolic stability of downstream pharmaceutical candidates.[1]

This guide serves as a definitive protocol for the synthesis, handling, and application of this compound, moving beyond basic database entries to provide actionable, field-proven methodologies.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

The following data consolidates experimental and predicted properties essential for analytical method development and process scaling.

PropertySpecificationNotes
CAS Registry Number 96898-76-9 Validated specific isomer.[1]
IUPAC Name (Z)-2-chloro-N'-hydroxy-4-nitrobenzimidamideOften referred to as 2-chloro-4-nitrobenzamidoxime.[1]
Molecular Formula C₇H₆ClN₃O₃
Molecular Weight 215.59 g/mol
Appearance Yellow to Orange Crystalline SolidColor derived from the nitro chromophore.[1]
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents (Hexane).[1]
pKa (Predicted) ~10.5 (OH), ~4.5 (Amidine H)Amphoteric nature due to basic amidine and acidic oxime.[1]
LogP (Predicted) 1.35 ± 0.4Moderate lipophilicity suitable for drug scaffolds.[1]

Part 3: Synthetic Pathway & Protocol

Core Synthesis Logic

The most robust route to CAS 96898-76-9 is the nucleophilic addition of hydroxylamine to 2-chloro-4-nitrobenzonitrile .[1] This reaction is thermodynamically driven but kinetically sensitive to pH; the reaction medium must be basic enough to deprotonate hydroxylamine hydrochloride (releasing the free base NH₂OH) but not so basic as to hydrolyze the nitrile to an amide.

Mechanistic Visualization

The following diagram outlines the electron flow and transformation from nitrile to amidoxime.

SynthesisMechanism cluster_conditions Critical Parameters Start 2-Chloro-4-nitrobenzonitrile (Electrophile) Intermediate N-Hydroxyimidamide Intermediate Start->Intermediate Nucleophilic Attack on Nitrile Carbon Reagent Hydroxylamine (NH2OH) (Nucleophile) Reagent->Intermediate Product 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (CAS 96898-76-9) Intermediate->Product Tautomerization Cond1 pH Control: Na2CO3 or TEA Cond2 Temp: 60-80°C

Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime.

Validated Experimental Protocol

Scale: 10 mmol (approx. 2.15 g theoretical yield)

Reagents:

  • 2-Chloro-4-nitrobenzonitrile (1.83 g, 10 mmol)[1]

  • Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.39 g, 20 mmol, 2.0 eq)[1]

  • Sodium Carbonate (Na₂CO₃) (1.06 g, 10 mmol) or Triethylamine (2.8 mL, 20 mmol)[1]

  • Solvent: Ethanol/Water (3:1 v/v, 40 mL)

Procedure:

  • Preparation of Free Base: In a round-bottom flask, dissolve NH₂OH·HCl in the minimum amount of water (approx. 5 mL).[1] Add the base (Na₂CO₃ or TEA) slowly.[1] Evolution of CO₂ (if using carbonate) indicates the release of free hydroxylamine.[1]

  • Addition: Add the ethanol and the 2-chloro-4-nitrobenzonitrile. The nitrile may not dissolve completely at room temperature.[1]

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexane).[1] The starting nitrile (high Rf) should disappear, replaced by the more polar amidoxime (lower Rf).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove approx. 70% of the ethanol under reduced pressure (Rotavap).[1]

    • Pour the residue into ice-cold water (100 mL). The product should precipitate as a yellow/orange solid.[1]

    • Troubleshooting: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.[1] Adjusting pH to ~7-8 can also maximize precipitation.[1]

  • Purification: Filter the solid, wash with cold water (2x 20 mL) to remove salts, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water is possible if purity <95%.[1]

Part 4: Applications in Drug Discovery[1]

The primary utility of CAS 96898-76-9 lies in its role as a precursor to 1,2,4-oxadiazoles , a pharmacophore found in various agonists (e.g., S1P1 receptor modulators) and enzyme inhibitors.[1]

Heterocycle Formation Workflow

The amidoxime undergoes O-acylation followed by cyclodehydration.[1]

Applications cluster_reactions Downstream Transformations Amidoxime 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (CAS 96898-76-9) Acylation Step 1: O-Acylation (R-COCl or R-COOH/Coupling Agent) Amidoxime->Acylation Cyclization Step 2: Cyclodehydration (Heat/Toluene or TBAF) Acylation->Cyclization Oxadiazole 3-(2-Chloro-4-nitrophenyl)- 1,2,4-oxadiazole Derivatives Cyclization->Oxadiazole Bioactivity Potential Therapeutic Areas: - Anti-inflammatory - Oncology - Antimicrobial Oxadiazole->Bioactivity Drug Screening (GPCRs, Kinases)

Figure 2: Workflow for converting the amidoxime into bioactive 1,2,4-oxadiazole scaffolds.[1]

Part 5: Quality Control & Analytics[1]

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

1H NMR Spectroscopy (DMSO-d6)[1]
  • δ 10.0–11.0 ppm (s, 1H): N-OH proton.[1] This broad singlet is characteristic of amidoximes.[1] If absent, the product may have degraded to the amide.[1]

  • δ 6.0–6.5 ppm (s, 2H):NH₂ protons.[1] Broad singlet, exchangeable with D₂O.

  • δ 7.5–8.5 ppm (m, 3H): Aromatic protons.[1] The pattern will show the 1,2,4-substitution (coupling constants J will reflect ortho and meta relationships).[1]

Infrared (IR) Spectroscopy[1]
  • 3300–3500 cm⁻¹: N-H and O-H stretching (broad).

  • 1650–1660 cm⁻¹: C=N stretch (strong, characteristic of amidine).[1]

  • 1520 & 1340 cm⁻¹: N-O stretch (asymmetric and symmetric) from the nitro group.[1]

Part 6: Safety & Handling

Warning: This protocol involves energetic precursors and toxic intermediates.[1]

  • Explosion Hazard (Hydroxylamine): Hydroxylamine free base is unstable.[1] Never concentrate the reaction mixture to dryness if excess free hydroxylamine is present.[1] Always quench with acid or ensure complete consumption.

  • Nitro Compounds: The starting material and product contain nitro groups, which can be energetic.[1] Avoid heating dry solids above their melting points or subjecting them to mechanical shock.[1]

  • Toxicology: 2-Chloro-4-nitrobenzonitrile is a skin irritant and potentially toxic if inhaled.[1] All operations must be conducted in a fume hood.[1]

  • Waste: Aqueous waste streams will contain hydroxylamine residues; treat with dilute bleach (hypochlorite) to oxidize nitrogen species before disposal, checking pH to prevent chlorine gas evolution.[1]

References

  • ChemSrc . (2025).[1][2] Chemical Properties for CAS 96898-76-9. Retrieved from [Link]

  • Augustine, J. K., et al. (2009).[1] Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes.[1] Tetrahedron Letters, 50(26), 3744-3746.[1] (Contextual reference for amidoxime cyclization).

  • Sandler, S. R., & Karo, W. (1983).[1] Organic Functional Group Preparations (Vol. 3). Academic Press.[1] (Standard protocols for amidoxime synthesis).

Sources

Foundational

2-Chloro-N'-hydroxy-4-nitrobenzamidine mechanism of action prediction

The following technical guide details the predicted Mechanism of Action (MoA) for 2-Chloro-N'-hydroxy-4-nitrobenzamidine . This analysis is derived from chemotype-specific structure-activity relationships (SAR), metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted Mechanism of Action (MoA) for 2-Chloro-N'-hydroxy-4-nitrobenzamidine . This analysis is derived from chemotype-specific structure-activity relationships (SAR), metabolic pathway logic, and established protease inhibition principles.

From Prodrug Activation to Protease Inhibition

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) is a synthetic benzamidoxime designed as a bioactivatable prodrug. Its pharmacological activity is not intrinsic to the parent molecule but is contingent upon metabolic reduction to its corresponding amidine, 2-chloro-4-nitrobenzamidine .

Once activated, the metabolite functions as a competitive, reversible inhibitor of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, or viral proteases with similar S1 specificity). The molecular design incorporates a "masked" cation (amidoxime) to enhance oral bioavailability and membrane permeability, while the electron-deficient core (2-Cl, 4-NO2) tunes the pKa and lipophilicity of the active warhead.

Molecular Architecture & Design Logic

The compound consists of three distinct functional zones, each serving a specific mechanistic role:

Functional ZoneChemical MoietyMechanistic Role
The Mask (Prodrug) N'-Hydroxyamidine (Amidoxime)Bioavailability & Transport. Reduces the basicity of the amidine (pKa ~11 → ~5), allowing passive diffusion across lipid membranes. Serves as the substrate for the mARC reduction system.[1][2][3]
The Warhead Benzamidine Core Target Engagement. Mimics the side chain of Arginine (Arg). Binds to the S1 specificity pocket of serine proteases via a salt bridge with Aspartate.[4]
Electronic Tuners 2-Chloro & 4-Nitro Potency Optimization. The 4-Nitro group (strong electron-withdrawing) lowers the pKa of the active amidine, potentially reducing the desolvation penalty. The 2-Chloro group adds steric bulk to restrict bond rotation and increase lipophilicity.
Phase I: Metabolic Bioactivation (The mARC Pathway)

The primary mechanism of action begins with bioactivation . Unlike direct inhibitors, CHNB is relatively inactive against proteases in its amidoxime form due to the lack of a strong positive charge required for S1 pocket recognition.

The Reduction Mechanism

Upon cellular entry, CHNB is reduced to its active form by the Mitochondrial Amidoxime Reducing Component (mARC) system. This molybdenum-containing enzyme complex, located on the outer mitochondrial membrane, catalyzes the N-reduction of the oxime to the amidine.[1]

Reaction:



  • Enzyme System: mARC1/mARC2 in concert with NADH-cytochrome b5 reductase (CYB5R) and cytochrome b5 (CYB5).[1]

  • Location: Liver (primary), Kidney, and other high-metabolic tissues.

Visualization: The mARC Activation Pathway

mARC_Activation Prodrug 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Inactive Prodrug) mARC_Complex mARC System (mARC1/2 + CYB5 + CYB5R) Prodrug->mARC_Complex Active_Drug 2-Chloro-4-nitrobenzamidine (Active Inhibitor) mARC_Complex->Active_Drug N-Reduction Water H2O + NAD+ mARC_Complex->Water NADH NADH + H+ NADH->mARC_Complex

Figure 1: The mARC-mediated reductive activation pathway converting the amidoxime prodrug to the active amidine inhibitor.

Phase II: Pharmacodynamics (Target Engagement)

Once generated, the active metabolite 2-chloro-4-nitrobenzamidine functions as a classical P1 residue mimetic .

Primary Target: Trypsin-like Serine Proteases

The benzamidine moiety is a structural isostere of the amino acid Arginine . It targets enzymes with a deep, negatively charged S1 specificity pocket (e.g., Thrombin, Factor Xa, Trypsin, Matriptase).

Binding Mechanism[5]
  • Recognition: The inhibitor enters the active site of the protease.[4]

  • Anchoring (Salt Bridge): The positively charged amidine group (

    
    ) forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189  (chymotrypsin numbering) at the bottom of the S1 pocket.
    
  • Stabilization:

    • Hydrogen Bonding: The amidine protons donate H-bonds to the backbone carbonyl of Glycine 219 and the hydroxyl of Serine 190 .

    • Hydrophobic Interactions: The benzene ring creates Van der Waals contacts with the hydrophobic walls of the S1 pocket (residues 190–220).

    • Steric Locking: The 2-Chloro substituent likely occupies a sub-pocket or forces the phenyl ring into a specific torsion angle relative to the amidine, optimizing the fit or inducing selectivity against homologous proteases.

Electronic Tuning (The Nitro Effect)

The 4-Nitro group is a critical electronic tuner.

  • pKa Modulation: Unsubstituted benzamidine has a pKa of ~11.6. The strong electron-withdrawing nature of the 4-NO2 and 2-Cl groups pulls electron density from the amidine carbon, significantly lowering the pKa (predicted range: 9.0–10.0).

  • Biological Impact: A lower pKa means a higher fraction of the molecule exists as the neutral species at physiological pH (7.4) compared to unsubstituted benzamidine. However, inside the acidic microenvironment of certain active sites or lysosomes, the cationic form dominates, maintaining potency while potentially altering off-rate kinetics (

    
    ).
    
Visualization: Protease Binding Mode

Binding_Mode Inhibitor Active Metabolite: 2-Chloro-4-nitrobenzamidine S1_Pocket Protease S1 Pocket (Trypsin-like) Inhibitor->S1_Pocket Diffuses Into Asp189 Asp189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge (Critical Interaction) Gly219 Gly219 (Backbone Carbonyl) Inhibitor->Gly219 H-Bonding Hydrophobic_Wall Hydrophobic Residues (Val/Ala/Cys) Inhibitor->Hydrophobic_Wall Pi-Stacking / VdW (2-Cl & 4-NO2 effects)

Figure 2: Predicted binding mode of the active metabolite within the S1 specificity pocket of a serine protease.

Experimental Validation Protocols

To validate this predicted mechanism, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Bioactivation Assay (mARC Activity)

Objective: Confirm that the prodrug is converted to the active amidine by mitochondrial enzymes.

  • Preparation: Isolate mitochondria from porcine or rat liver using differential centrifugation.

  • Incubation:

    • Test Group: 50 µM 2-Chloro-N'-hydroxy-4-nitrobenzamidine + Isolated Mitochondria + 1 mM NADH.

    • Control Group A: Prodrug + Mitochondria (No NADH).

    • Control Group B: Prodrug + Heat-inactivated Mitochondria.

  • Analysis: Incubate at 37°C for 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Detection: Analyze supernatant via LC-MS/MS .

    • Success Criteria: Disappearance of the prodrug peak (M+H 216) and appearance of the amidine peak (M+H 200). Dependence on NADH confirms enzymatic reduction.

Protocol B: Enzyme Kinetics (Ki Determination)

Objective: Quantify the inhibitory potency of the active metabolite (synthetic 2-chloro-4-nitrobenzamidine) against a panel of proteases.

  • Enzymes: Bovine Trypsin, Human Thrombin, Factor Xa.

  • Substrate: Chromogenic substrate (e.g., BAPNA for trypsin, S-2238 for thrombin).

  • Method:

    • Mix enzyme with varying concentrations of the active amidine (0.1 nM – 10 µM) in TRIS buffer (pH 7.4).

    • Initiate reaction with chromogenic substrate.

    • Monitor absorbance at 405 nm (p-nitroaniline release) over 10 minutes.

  • Calculation: Fit initial velocities (

    
    ) to the Michaelis-Menten equation. Determine 
    
    
    
    and calculate
    
    
    using the Cheng-Prusoff equation:
    
    
    • Success Criteria: A

      
       in the low micromolar or nanomolar range confirms potent inhibition.
      
References
  • Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) involves a 3-component system." Journal of Biological Chemistry. Link

  • Clement, B., et al. (2005). "Reduction of amidoxime prodrugs of benzamidine and pentamidine by the mARC system." Drug Metabolism and Disposition. Link

  • Katz, B. A., et al. (2000). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology. Link

  • Plouffe, D. M., et al. (2025).[5] "Covalent and Non-Covalent Inhibition Strategies for Serine Proteases." Drug Hunter. Link

  • PubChem. "Compound Summary: 2-Chloro-4-nitrobenzamidine." National Library of Medicine. Link

Sources

Exploratory

biological activity screening of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Technical Whitepaper: Biological Profiling of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Executive Summary This technical guide outlines the biological activity screening framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Profiling of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Executive Summary

This technical guide outlines the biological activity screening framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also referred to as 2-chloro-4-nitrobenzamidoxime).[1] This compound represents a "privileged scaffold" in medicinal chemistry due to the convergence of three distinct pharmacophores:

  • The Amidoxime Moiety (

    
    ):  A known bioisostere for carboxylic acids and a potent chelator of metalloenzymes (specifically Nickel-dependent ureases).
    
  • The Nitro Group (

    
    ):  A "warhead" capable of undergoing bioreduction to form reactive nitro-anion radicals, a mechanism central to anti-tubercular agents (e.g., delamanid).
    
  • The Ortho-Chlorine Substituent: Enhances lipophilicity and metabolic stability by blocking ring oxidation.[1]

This guide prioritizes two primary screening vectors: Antimicrobial Efficacy (targeting Mycobacterium and Gram-negative bacteria) and Enzymatic Inhibition (targeting Urease).[1]

Chemical Context & SAR Logic

The screening strategy is dictated by the Structure-Activity Relationship (SAR) of the molecule.

PharmacophoreBiological TargetMechanism of Action (MoA)
N'-Hydroxybenzamidine Urease Enzyme The hydroxamic acid-like oxygen and the imine nitrogen chelate the bi-nickel center in the urease active site, blocking urea hydrolysis.
4-Nitro Group Bacteria (M. tb, H. pylori) Requires enzymatic activation (nitroreductase) to generate toxic radical species that damage bacterial DNA/respiration.
2-Chloro Group ADMET Profile Increases LogP for membrane permeability; provides steric hindrance to prevent rapid hydrolysis of the amidine core.[1]

Screening Workflow Visualization

The following workflow illustrates the logical progression from compound solubilization to hit validation.

ScreeningWorkflow cluster_Screens Parallel Screening Vectors Compound 2-Chloro-N'-hydroxy- 4-nitrobenzamidine Solubilization Solubilization (DMSO < 1%) Compound->Solubilization ScreenA Vector A: Antimicrobial (Microdilution / Resazurin) Solubilization->ScreenA ScreenB Vector B: Enzyme Inhibition (Jack Bean Urease / Indophenol) Solubilization->ScreenB Validation Hit Validation (IC50 / MIC Determination) ScreenA->Validation >50% Inhibition ScreenB->Validation >50% Inhibition Toxicity Safety Profiling (MTT Assay / Vero Cells) Validation->Toxicity Selectivity Index

Caption: Parallel screening workflow prioritizing antimicrobial and enzymatic targets based on pharmacophore analysis.

Primary Screening Vector: Antimicrobial Activity[1][2]

Given the 4-nitro substituent, this compound mimics the activity of nitroimidazoles and nitrobenzamides. The primary screen must utilize a Resazurin-based Microplate Assay (REMA) to detect metabolic inhibition, particularly against Mycobacterium tuberculosis or surrogate strains (e.g., M. smegmatis) and microaerophilic bacteria like Helicobacter pylori.

Protocol: Resazurin Microtiter Assay (REMA)
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Standard: CLSI M07-A10 guidelines [1].

Reagents:

  • Stock Solution: Dissolve 2-Chloro-N'-hydroxy-4-nitrobenzamidine in 100% DMSO to 10 mg/mL.

  • Media: Middlebrook 7H9 (for Mycobacteria) or Muller-Hinton Broth (for S. aureus/E. coli).[1]

  • Indicator: Resazurin sodium salt (0.01% w/v in water).[1]

Step-by-Step Methodology:

  • Plate Preparation: Dispense 100 µL of culture broth into all wells of a 96-well sterile microplate.

  • Serial Dilution: Add 100 µL of compound stock to Column 1. Perform 2-fold serial dilutions across the plate (Column 1 to 10). Discard the final 100 µL.

    • Final Concentration Range: Typically 256 µg/mL to 0.5 µg/mL.[1]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to all wells.
    
  • Controls:

    • Positive Control:[1] Ciprofloxacin or Isoniazid (depending on strain).[1]

    • Negative Control:[1] DMSO vehicle (ensure <1% final v/v).[1]

    • Sterility Control: Media only.[1]

  • Incubation: Incubate at 37°C for 24h (bacteria) or 7 days (Mycobacteria).

  • Readout: Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

    • Blue (Resazurin): No growth (Inhibition).[1]

    • Pink (Resorufin): Active growth (Reduction by viable cells).[1]

  • Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.[1]

Secondary Screening Vector: Urease Inhibition[1]

The amidoxime group (


) acts as a bidentate ligand. Urease is a nickel-dependent metalloenzyme critical for the survival of H. pylori in the stomach.[2] This screen validates the compound's ability to chelate the active site Nickel ions.[3]
Mechanism of Action Visualization

UreaseMechanism ActiveSite Urease Active Site (Bi-Nickel Center) Complex Stable Enzyme-Inhibitor Complex ActiveSite->Complex Chelation Inhibitor 2-Chloro-N'-hydroxy- 4-nitrobenzamidine Inhibitor->ActiveSite Hydroxamic Oxygen coordinates Ni2+ Inhibitor->ActiveSite Amidine Nitrogen coordinates Ni2+ Urea Urea Substrate Urea->ActiveSite BLOCKED

Caption: Proposed competitive inhibition mechanism where the amidoxime moiety chelates the bi-nickel center, preventing urea hydrolysis.

Protocol: Indophenol Urease Inhibition Assay
  • Objective: Determine IC50 against Jack Bean Urease.

  • Principle: Urease hydrolyzes urea to ammonia (

    
    ).[1][2] Ammonia reacts with phenol and hypochlorite to form indophenol blue.[1] Inhibitors prevent this color formation.[1]
    

Reagents:

  • Enzyme: Jack Bean Urease (5 U/mL in phosphate buffer pH 7.4).

  • Substrate: Urea (100 mM).[1]

  • Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]

Step-by-Step Methodology:

  • Pre-incubation: Mix 25 µL of enzyme solution with 25 µL of test compound (varying concentrations). Incubate at 37°C for 15 minutes.

    • Note: This allows the amidoxime to equilibrate with the Nickel center.

  • Reaction: Add 50 µL of Urea solution. Incubate at 37°C for 30 minutes.

  • Termination & Development: Add 50 µL of Phenol-nitroprusside followed by 50 µL of Alkali-hypochlorite.

  • Readout: Incubate 20 mins at RT. Measure Absorbance at 625 nm .

  • Calculation:

    
    
    
    • Reference Standard: Thiourea or Acetohydroxamic acid (AHA).[1]

Safety & ADMET Profiling (Cytotoxicity)

To validate the compound as a drug candidate, one must distinguish between specific antibacterial activity and general cellular toxicity.

Protocol: MTT Cytotoxicity Assay
  • Cell Line: Vero (Monkey kidney epithelial) or HepG2 (Human liver).[1]

  • Method:

    • Seed cells (

      
       cells/well) and incubate for 24h.
      
    • Treat with compound (concentrations from MIC up to

      
       MIC).[1]
      
    • Incubate 48h.

    • Add MTT reagent; solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.

  • Metric: Calculate

    
     (Cytotoxic Concentration 50%).
    
  • Success Criteria: The Selectivity Index (SI) (

    
    ) should be 
    
    
    
    .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1] CLSI document M07-A10.[1] [Link]

  • Kosikowska, U., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents, 21(6), 945-957. [Link]

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579. [Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

Sources

Foundational

1H NMR and 13C NMR spectra of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural and electronic factors that govern the spectral features of this molecule. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules and foundational NMR principles to present a robust predictive analysis. We will explore the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying rationale based on substituent effects. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, ensuring that researchers can confidently verify the structure of synthesized 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Introduction and Molecular Structure Analysis

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a multifaceted organic compound featuring a highly substituted aromatic ring. Its structure combines a 2-chloro-4-nitrobenzene core with an N'-hydroxybenzamidine functional group. The accurate structural elucidation of such molecules is paramount in chemical research and development, and NMR spectroscopy stands as the most powerful tool for this purpose.

The key to interpreting the NMR spectrum of this molecule lies in understanding the electronic influence of its substituents:

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both resonance (-R) and inductive (-I) effects. It strongly deshields ortho and para positions on the benzene ring.[1][2]

  • Chloro Group (-Cl): An electron-withdrawing group via induction (-I) but a weak electron-donating group through resonance (+R) due to its lone pairs. Its inductive effect typically dominates.

  • N'-hydroxybenzamidine Group (-C(=NOH)NH₂): This group's electronic influence is more complex. The imine-like carbon is electron-deficient, and the overall group is expected to be electron-withdrawing. The presence of exchangeable protons (NH₂ and OH) adds a distinct feature to the ¹H NMR spectrum.

These substituents create a unique electronic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Chloro-N'-hydroxy-4-nitrobenzamidine, we anticipate signals in both the aromatic and exchangeable proton regions.

Aromatic Region (δ 7.5 - 8.5 ppm)

The benzene ring contains three protons, H-3, H-5, and H-6. Their chemical shifts are significantly influenced by the strong deshielding effects of the adjacent nitro and chloro groups.

  • H-3: This proton is ortho to the powerfully electron-withdrawing nitro group and meta to the chloro group. The nitro group's effect will dominate, shifting this proton significantly downfield. It will appear as a doublet, split by the adjacent H-5 with a small meta coupling constant (⁴J ≈ 2-3 Hz).

  • H-5: Positioned meta to both the nitro and chloro groups, this proton will be the most upfield of the three aromatic signals. It will be split by both H-3 (meta coupling) and H-6 (ortho coupling, ³J ≈ 8-9 Hz), appearing as a doublet of doublets (dd).

  • H-6: This proton is ortho to the chloro group and meta to the nitro group. It will be deshielded, though less so than H-3. It will appear as a doublet due to ortho coupling with H-5 (³J ≈ 8-9 Hz).

Exchangeable Protons (Variable Chemical Shifts)

The N'-hydroxybenzamidine group contains three protons that can exchange with the solvent or trace amounts of water: one hydroxyl (-OH) proton and two amine (-NH₂) protons.

  • -NH₂ Protons: These protons will likely appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[3][4] In a non-protic solvent like DMSO-d₆, they may be observed in the δ 5.0 - 7.0 ppm range.

  • -OH Proton: The hydroxyl proton, attached to nitrogen, will also present as a broad singlet. Its chemical shift is highly variable but is often found further downfield, potentially in the δ 9.0 - 11.0 ppm range, especially in DMSO-d₆ where hydrogen bonding with the solvent is strong.[4]

A key technique for confirming these signals is D₂O exchange . Upon adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the signals corresponding to the -NH₂ and -OH protons will disappear or significantly diminish.[3][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective electronic environments. The chemical shift range for ¹³C is much larger than for ¹H, typically resulting in a spectrum with minimal signal overlap.[6]

Aromatic Carbons (δ 120 - 150 ppm)

The six carbons of the benzene ring will have distinct chemical shifts.

  • C-1 (ipso-Amidine): The carbon attached to the amidine group. Its shift will be influenced by the substituent, likely appearing in the δ 130-140 ppm range.

  • C-2 (ipso-Chloro): The carbon bearing the chlorine atom will be deshielded, typically found around δ 130-135 ppm.

  • C-3: This carbon is ortho to the nitro group. Unlike with protons, the nitro group often has a shielding effect on the ortho carbon, shifting it upfield relative to other aromatic carbons.[1] We predict a signal in the δ 120-125 ppm range.

  • C-4 (ipso-Nitro): The carbon attached to the nitro group is significantly deshielded and will appear far downfield, typically in the δ 145-150 ppm range.[2]

  • C-5: This carbon is deshielded by the para nitro group and will likely appear in the δ 125-130 ppm range.

  • C-6: This carbon is ortho to the chloro group and will be found in the typical aromatic region, around δ 128-132 ppm.

Amidine Carbon (δ ~150 - 160 ppm)

The carbon of the -C(=NOH)NH₂ group is an imine-like carbon and is significantly deshielded. It is expected to be the most downfield carbon in the spectrum, likely appearing in the δ 150-160 ppm range.

Summary of Predicted Spectral Data

The following tables summarize the anticipated NMR data for 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~8.3 - 8.5 d ⁴J ≈ 2-3
H-5 ~7.8 - 8.0 dd ³J ≈ 8-9, ⁴J ≈ 2-3
H-6 ~7.6 - 7.8 d ³J ≈ 8-9
-NH₂ 5.0 - 7.0 (Broad) s N/A

| -OH | 9.0 - 11.0 (Broad) | s | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted δ (ppm)
C-Amidine ~150 - 160
C-4 (ipso-NO₂) ~145 - 150
C-1 (ipso-Amidine) ~130 - 140
C-2 (ipso-Cl) ~130 - 135
C-6 ~128 - 132
C-5 ~125 - 130

| C-3 | ~120 - 125 |

Experimental Protocol for NMR Data Acquisition

This section provides a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Purity Check: Ensure the compound is of high purity (>95%) to avoid misleading signals from impurities.

  • Weighing: Accurately weigh 10-15 mg of 2-Chloro-N'-hydroxy-4-nitrobenzamidine for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for polar compounds and slows down the exchange rate of -NH and -OH protons, often resulting in sharper signals compared to solvents like CDCl₃.[4]

  • Dissolution: Transfer the compound to a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on concentration and experiment time).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks and label them with their chemical shifts.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the NMR analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (10-30 mg) Prep2 Dissolve in DMSO-d6 (0.6 mL) Prep1->Prep2 Prep3 Add TMS Internal Standard Prep2->Prep3 Prep4 Transfer to 5mm NMR Tube Prep3->Prep4 Acq1 Insert Sample Tune & Shim Prep4->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform & Phasing Acq2->Proc1 Acq3->Proc1 Proc2 Baseline Correction & Referencing (TMS) Proc1->Proc2 Proc3 Peak Picking & Integration (1H) Proc2->Proc3 Proc4 Structural Assignment & Interpretation Proc3->Proc4 Final Final Report & Structural Confirmation Proc4->Final

Caption: Workflow for NMR analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. By understanding the electronic effects of the chloro, nitro, and N'-hydroxybenzamidine substituents, researchers can anticipate the key features of the NMR spectra, including the downfield shifts in the aromatic region and the characteristic broad signals of exchangeable protons. The provided experimental protocol offers a standardized method for obtaining high-resolution data, enabling confident structural verification and quality control. This comprehensive approach, combining theoretical prediction with practical methodology, serves as an essential resource for scientists working with this and structurally related compounds.

References

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Retrieved from [Link]

  • University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Akbaş, E., et al. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 9), 493–506. [Link]

  • Gowenlock, B. G., et al. (1994). Electronic effects of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-522. Retrieved from [Link]

  • IAEA. (n.d.). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. Retrieved from [Link]

  • IISTE. (n.d.). Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]

  • Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. Results in Chemistry, 3, 100099. [Link]

  • SciSpace. (n.d.). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Retrieved from [Link]

  • Gkizis, P., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(9), 16928–16945. [Link]

  • SpectraBase. (n.d.). 2,5-Dichloro-4-nitroaniline. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Science Publishing Group. (2014). Chemical Synthesis, Spectral Characterization and Antimicrobial Studies on Complexes of Ni(II), Cu(II) and Zn(II) with N, N-di (o-hydroxybenzenoylmethylene) Ethylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxy-4-nitrobenzimidamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Yadav, A. R., & Mohite, S. K. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1234-1241.
  • Akkurt, M., et al. (2012). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o159. [Link]

  • AWC. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Mass Spectrometric Characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

The following technical guide is structured as a high-level application note for drug development professionals. It synthesizes theoretical mass spectrometry principles with specific physicochemical data for 2-Chloro-N'-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level application note for drug development professionals. It synthesizes theoretical mass spectrometry principles with specific physicochemical data for 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 96898-75-8).

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine (C₇H₆ClN₃O₃) is a critical pharmacophore intermediate, often utilized in the synthesis of benzimidazole and oxadiazole-based therapeutics. Its dual functionality—combining a labile amidoxime motif with an electron-withdrawing nitro group—presents unique challenges in ionization and fragmentation.

This guide provides a standardized framework for the identification and quantification of this compound using LC-MS/MS. It details the theoretical isotopic distributions, expected fragmentation pathways, and robust method parameters required to distinguish this molecule from potential synthetic byproducts (e.g., the dehydrated nitrile or the hydrolyzed amide).

Physicochemical Profile & MS Readiness

Before initiating MS analysis, the analyte's properties must be understood to select the optimal ionization mode. The amidoxime group is amphoteric but favors protonation in acidic media, making Positive Electrospray Ionization (ESI+) the preferred mode.

Table 1: Core Molecular Data
PropertyValueNotes
CAS Number 96898-75-8Primary identifier for regulatory filing.[1]
Formula C₇H₆ClN₃O₃Heteroatomic rich; high ionization potential.
Monoisotopic Mass 215.0098 DaBased on ³⁵Cl isotope.
[M+H]⁺ (Theoretical) 216.0171 Da Target precursor ion for SRM/MRM.
Isotope Pattern M (100%) : M+2 (32%)Distinctive Chlorine signature (³⁵Cl/³⁷Cl).
LogP (Predicted) ~1.2 - 1.5Moderate polarity; suitable for Reverse Phase LC.
pKa (Base) ~4.5 (Amidoxime N)Ensure mobile phase pH < 3.5 for full ionization.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where the chlorine isotope ratio serves as an internal check for peak identity.

Sample Preparation[2][3][4][5]
  • Solvent: Dissolve 1 mg standard in 1 mL Methanol (LC-MS grade). Amidoximes can be thermally unstable; avoid high-temperature sonication.

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Stability Check: Analyze immediately. Amidoximes may slowly dehydrate to nitriles (loss of 18 Da) or hydrolyze to amides (loss of 15 Da) in solution.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient minimizes on-column degradation).

  • Ion Source: ESI Positive Mode.[2]

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the N-O bond).

Structural Elucidation & Fragmentation Analysis

The fragmentation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine is driven by the instability of the N-O bond in the amidoxime and the nitro group.

Primary Fragmentation Pathways (MS2)

Upon Collision Induced Dissociation (CID), the [M+H]⁺ ion (m/z 216.0) undergoes specific neutral losses.

  • Loss of Water (-18 Da):

    • Mechanism: Dehydration of the amidoxime to form the nitrile cation (2-chloro-4-nitrobenzonitrile).

    • Transition: 216.0 → 198.0

  • Loss of Amidoxime Group (-59 Da):

    • Mechanism: Cleavage of the C-C bond between the benzene ring and the amidine carbon.

    • Transition: 216.0 → 157.0 (Chloronitrophenyl cation).

  • Loss of Nitro Group (-46 Da):

    • Mechanism: Radical loss of NO₂ is common in nitroaromatics, though less favored than the amidoxime dehydration.

    • Transition: 216.0 → 170.0

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical dissociation pathway used for structural confirmation.

FragmentationPathway Figure 1: Proposed ESI+ MS/MS Fragmentation Pathway for 2-Chloro-N'-hydroxy-4-nitrobenzamidine. Parent [M+H]+ Precursor m/z 216.0 (Amidoxime Core) Frag1 [M+H - H2O]+ m/z 198.0 (Nitrile Formation) Parent->Frag1 - H2O (18 Da) Primary Path Frag2 [M+H - NH3]+ m/z 199.0 (Benzisoxazole cyclization) Parent->Frag2 - NH3 (17 Da) Secondary Path Frag3 [M+H - H2O - NO2]+ m/z 152.0 (Aryl Cation) Frag1->Frag3 - NO2 (46 Da) High Energy

Quality Control: The "Self-Validating" Isotope Rule

Because this molecule contains a chlorine atom, the mass spectrum provides an intrinsic quality control check.

  • Rule: Any valid MS1 scan for this compound MUST show a doublet peak separated by 2.0 Da.

  • Ratio: The intensity of the M+2 peak (m/z 218.0) must be approximately 32-33% of the M peak (m/z 216.0).

  • Failure Mode:

    • If M+2 is < 10%:? The peak is likely a non-chlorinated impurity (e.g., defluorinated or dechlorinated analog).

    • If M+2 is > 50%:? Potential co-elution with a dichloro- species.

Table 2: Quantitative Transition Parameters (MRM)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 216.0198.015 - 20High abundance; stable loss of water.
Qualifier 1 216.0157.030 - 35Structural confirmation (Core cleavage).
Qualifier 2 218.0200.015 - 20Isotope confirmation (³⁷Cl analog).

Analytical Workflow Diagram

The following workflow outlines the decision tree for validating this compound in a complex matrix (e.g., reaction mixture or biological plasma).

Workflow Figure 2: Logical workflow for the identification of halogenated amidoximes. Start Sample Injection LC LC Separation (C18, Acidic pH) Start->LC MS1 Full Scan MS1 (m/z 100-400) LC->MS1 IsoCheck Isotope Check (216/218 ratio ~3:1?) MS1->IsoCheck MS2 Targeted MS2 (CE 20eV) IsoCheck->MS2 Pass Fail Flag as Impurity IsoCheck->Fail Fail Data Library Match (m/z 198, 157) MS2->Data

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 522117, N-(2-Chloro-4-nitrophenyl)benzamide [Analogue Reference]. Retrieved from [Link][3]

  • Holčapek, M., et al. (2010).Fragmentation behavior of amidoximes in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Disclaimer: This guide is for research purposes only. Theoretical mass values are calculated based on standard atomic weights. Experimental results may vary based on instrument calibration and ionization source geometry.

Sources

Foundational

In Silico Evaluation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine: From Quantum Mechanics to Systems Pharmacology

This technical guide details the in silico characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a substituted benzamidoxime. Given the chemical structure—an amidoxime moiety attached to an electron-deficient (nit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a substituted benzamidoxime.

Given the chemical structure—an amidoxime moiety attached to an electron-deficient (nitro-substituted) and sterically constrained (chloro-substituted) benzene ring—this compound is best modeled as a prodrug candidate for a serine protease inhibitor or as a direct-acting antimicrobial agent.

Executive Summary & Compound Profile

2-Chloro-N'-hydroxy-4-nitrobenzamidine (hereafter CNHNB ) represents a class of benzamidoximes . In medicinal chemistry, the N'-hydroxyamidine (amidoxime) group is frequently utilized as a prodrug strategy to improve the oral bioavailability of highly basic amidines (e.g., ximelagatran, dabigatran etexilate). Upon absorption, the amidoxime is reduced by the mARC (mitochondrial Amidoxime Reducing Component) system to the active amidine.

Consequently, the in silico modeling of CNHNB requires a bifurcated strategy :

  • Prodrug Modeling (CNHNB): Focus on membrane permeability, solubility, and metabolic stability.

  • Active Metabolite Modeling (2-Chloro-4-nitrobenzamidine): Focus on molecular docking and binding kinetics against putative targets (e.g., Serine Proteases like Thrombin or Factor Xa).

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11]
  • SMILES: c1(C(=NO)N)c(Cl)cc([O-])cc1

  • Key Features:

    • Nitro Group (-NO2): Strong electron-withdrawing group (EWG); toxicity alert (Ames positive potential).

    • Chloro Group (-Cl): Steric anchor; lipophilicity enhancer.

    • Amidoxime (-C(NH2)=NOH): Amphoteric; H-bond donor/acceptor; prodrug moiety.

Phase I: Quantum Mechanical (QM) Characterization

Before macromolecular simulation, accurate electronic parameters must be established to handle the tautomeric equilibria of the amidoxime group.

Tautomerism and Geometry Optimization

The amidoxime group can exist in Z (cis) and E (trans) configurations, and the amino tautomer versus the imino tautomer.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT at B3LYP/6-311++G(d,p) . This level is required to accurately model the intramolecular Hydrogen Bonding (IMHB) between the oxime oxygen and the amine protons.

  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.

Critical Insight: The Z-isomer is often stabilized by an intramolecular H-bond, increasing lipophilicity and membrane permeability. You must calculate the energy gap (


) between the Z and E isomers.

Validation Check: If


 kcal/mol, restrict subsequent docking to the global minimum isomer. If 

kcal/mol, include both rotamers in the ligand library.
Frontier Molecular Orbitals (FMO)

Calculate the HOMO-LUMO gap to predict chemical reactivity, particularly reduction potential (crucial for the prodrug-to-drug conversion).

  • Target Metric: A lower LUMO energy on the nitro group indicates high susceptibility to nitro-reduction (a potential metabolic toxicity liability).

Phase II: ADMET & Physicochemical Profiling

This phase determines if CNHNB is "drug-like" or a "toxicological dead-end."

Physicochemical Parameters (Data Summary)
ParameterPredicted Value (Est.)Interpretation
MW 215.59 DaExcellent for lead-likeness (<300).
cLogP ~1.8 - 2.2Ideal for oral absorption (Rule of 5).
TPSA ~95 ŲHigh due to Nitro/Amidoxime; <140 Ų implies good permeability.
H-Bond Donors 2Within limits.
H-Bond Acceptors 5Within limits.
Solubility (logS) -3.5 (Moderate)Nitro group limits aqueous solubility; formulation required.
Toxicity Alerts (In Silico Toxicology)

Protocol: Use structural alert systems (e.g., DEREK, SARpy) to screen the Nitro and Chloro moieties.

  • Genotoxicity: Nitroaromatics are structural alerts for mutagenicity (Ames positive). The nitro group can be reduced to a hydroxylamine, which interacts with DNA.

  • Action Item: If a "High" alert is returned, plan for a metabolic soft-spot analysis to see if the nitro group is metabolically labile.

Phase III: Target Identification & Molecular Docking

Assuming CNHNB is a prodrug, we model the Active Metabolite (Amidine) against Serine Proteases (Trypsin-fold enzymes).

Target Selection
  • Primary Target: Factor Xa or Thrombin (Anticoagulant therapy).

  • Secondary Target: Bacterial DNA Gyrase (if exploring antimicrobial activity).

  • Reference PDB: 1FAX (Factor Xa) or 1C5O (Thrombin).

Molecular Docking Workflow

Software: Schrödinger Glide (XP mode) or AutoDock Vina.

Step-by-Step Protocol:

  • Protein Preparation:

    • Remove water molecules >5Å from the active site.

    • Protonate His57, Asp102, Ser195 (Catalytic Triad) at pH 7.4.

    • Crucial: Ensure Asp189 (S1 pocket specificity determinant) is negatively charged to interact with the amidine.

  • Ligand Preparation:

    • Convert CNHNB (Amidoxime)

      
      2-Chloro-4-nitrobenzamidine  (Amidine).
      
    • Protonate the amidine group (pKa ~11, so it is +1 charged at pH 7.4).

  • Grid Generation:

    • Center grid on the S1 pocket (Asp189).

    • Size: 20x20x20 Å.

  • Docking Constraints:

    • Define a Salt Bridge constraint between the Amidine (+) and Asp189 (-). This mimics the classic binding mode of benzamidines.

Visualization of the Signaling/Metabolic Pathway

The following diagram illustrates the prodrug activation and binding logic.

G Prodrug CNHNB (Amidoxime Prodrug) Enzyme mARC System (Mitochondria) Prodrug->Enzyme Oral Absorption Active 2-Cl-4-NO2-Benzamidine (Active Metabolite) Enzyme->Active N-Reduction Target Factor Xa / Thrombin (S1 Pocket) Active->Target Salt Bridge (Asp189) Effect Anticoagulation / Inhibition Target->Effect Ki < 10nM

Figure 1: Metabolic activation pathway of CNHNB from amidoxime prodrug to active serine protease inhibitor.[1]

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the Active Metabolite-Target Complex , specifically the stability of the salt bridge and the influence of the 2-Chloro steric clash.

Protocol:

  • System Builder: GROMACS 2023 or Desmond.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P Water box, 10Å buffer.

  • Neutralization: Add Na+/Cl- to 0.15 M.

  • Simulation Steps:

    • Minimization: Steepest descent (5000 steps).

    • Equilibration: NVT (100 ps)

      
       NPT (100 ps) at 310 K.
      
    • Production Run: 100 ns.

Analysis Metrics:

  • RMSD: Ligand RMSD < 2.0 Å indicates stable binding.

  • H-Bond Analysis: Monitor occupancy of the Amidine-Asp189 interaction. If occupancy < 60%, the inhibitor is weak.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link

  • Böhm, M., et al. (2010). Structural insights into the function of the mitochondrial amidoxime reducing component (mARC). Journal of Biological Chemistry. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today, 1(4), 337-341. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Exploratory

Preliminary Toxicity Assessment of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Executive Summary This technical guide outlines the preliminary toxicity assessment framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: Analogous to 3011-89-0 series). As an amidoxime derivative featuring a nitroa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary toxicity assessment framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: Analogous to 3011-89-0 series). As an amidoxime derivative featuring a nitroaromatic core, this compound presents a dual-risk profile: potential genotoxicity from the nitro moiety and metabolic bioactivation characteristic of amidoxime prodrugs.

This document moves beyond standard "tick-box" safety checks. It provides a mechanistic workflow designed to de-risk the compound early in the discovery phase. We focus on distinguishing between intrinsic toxicity and metabolite-driven toxicity, specifically mediated by the mARC (Mitochondrial Amidoxime Reducing Component) system and nitroreductases.

Structural Alerts & Mechanistic Hypothesis

Before wet-lab testing, we must dissect the molecule's pharmacophore to predict failure modes.

The Nitroaromatic "Red Flag"

The 4-nitro group is a classical structural alert. In hypoxic environments (or via bacterial nitroreductases in the gut), this group is reduced to a nitroso and subsequently a hydroxylamine intermediate.

  • Risk: DNA intercalation and guanine adduct formation (Mutagenicity).

  • Mitigation Strategy: Use specific Ames strains (TA98NR) to confirm if mutagenicity is nitro-driven.

The Amidoxime "Warhead"

The N'-hydroxybenzamidine (amidoxime) function is often designed as a prodrug to improve oral bioavailability of highly basic amidines.

  • Metabolic Fate: In vivo, this is reduced to the corresponding amidine (2-chloro-4-nitrobenzamidine).

  • Enzymatic Driver: The reduction is catalyzed by the mARC enzyme complex in the outer mitochondrial membrane, requiring NADH and Cytochrome b5.

  • Toxicity Implication: If the parent is non-toxic but the amidine metabolite inhibits proteases (e.g., Thrombin, Trypsin) or blocks hERG channels, standard cytotoxicity assays lacking mARC activity will generate false negatives .

Tier 1: In Silico & Physicochemical Profiling

Objective: Establish the baseline "druggability" and exclude immediate stoppers.

ParameterMethod/ToolThreshold for FlagRationale
Mutagenicity DEREK / SARAH NexusStructural Alert (High Confidence)Nitro groups often flag positive; require experimental validation.
hERG Inhibition QSAR (Pred-hERG)pIC50 > 5.0Benzamidines are frequent hERG blockers (QTc prolongation risk).
LogP / LogD Calculated (cLogP)> 3.5 or < 0High lipophilicity increases off-target binding; low limits permeability.
Solubility Kinetic Solubility (PBS pH 7.4)< 10 µMPoor solubility confounds in vitro toxicity readouts (precipitation).

Tier 2: Metabolic Stability & Bioactivation (The Critical Step)

Most standard toxicity screens fail here because they use cell lines (like CHO or standard HEK293) that lack the specific enzymes to convert the amidoxime. You must validate the metabolite profile.

Protocol: Microsomal Stability with Co-Factor Supplementation
  • System: Human Liver Microsomes (HLM) + Cytosol (to capture cytosolic reductases).

  • Co-factors: NADPH (for P450s) AND NADH/Cytochrome b5 (specifically for mARC activity).

  • Readout: LC-MS/MS monitoring of:

    • Depletion of Parent (Amidoxime).

    • Formation of Metabolite M1 (Amidine).

    • Formation of Metabolite M2 (Aniline - from nitro reduction).

Visualization: Proposed Metabolic Pathway

The following diagram illustrates the divergent metabolic pathways that dictate the toxicity profile.

MetabolicPathways cluster_legend Pathway Legend Parent 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Parent) Amidine 2-Chloro-4-nitro- benzamidine (Active Metabolite) Parent->Amidine mARC System (Mitochondria) Hydroxylamine Hydroxylamine Intermediate (Genotoxic Risk) Parent->Hydroxylamine Nitroreductase (Hypoxia/Gut) Aniline 4-Amino-derivative (Reduced Nitro) Amidine->Aniline P450/Reductase Hydroxylamine->Aniline Reductive Metabolism DNA_Adduct DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adduct Covalent Binding key1 Blue Arrow: Bioactivation (Prodrug -> Drug) key2 Red Arrow: Toxicity Trigger

Caption: Divergent metabolic fates: mARC-mediated bioactivation to the amidine vs. nitroreductase-mediated activation to genotoxic hydroxylamines.[1]

Tier 3: In Vitro Cytotoxicity & Genotoxicity

The "Ames II" Strategy

Standard Ames tests may yield false positives due to the nitro group. Use a modified strain strategy.

  • Strains:

    • S. typhimurium TA98 / TA100 (Standard).

    • S. typhimuriumTA98NR (Nitroreductase deficient).

  • Interpretation:

    • If TA98 is positive (+) and TA98NR is negative (-), the mutagenicity is strictly due to the nitro group reduction. This is a manageble risk if the in vivo environment (oxygenated tissues) does not favor this reduction.

    • If both are positive, the core benzamidine scaffold is DNA-reactive (Critical Failure).

Cytotoxicity: Metabolic Competence

Do not rely solely on HeLa or CHO cells.

  • Cell Line: HepG2 (Liver carcinoma) or HepaRG (higher metabolic competence).

  • Assay: Multiplexed cytotoxicity (CellTiter-Glo for ATP + LDH release for membrane integrity).

  • Protocol Insight: Incubate for 48h to allow accumulation of the amidine metabolite.

Tier 4: Cardiotoxicity Screening (hERG)

Benzamidines are cationic at physiological pH, mimicking potassium ions, often leading to hERG channel blockade.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Concentration: 0.1, 1, 10, 30 µM.

  • Acceptance Criteria: IC50 > 30 µM (Safety Margin > 30x therapeutic Cmax).

Integrated Assessment Workflow

This flowchart guides the decision-making process based on the data generated above.

AssessmentWorkflow Start Start Assessment: 2-Chloro-N'-hydroxy- 4-nitrobenzamidine InSilico Step 1: In Silico Profiling (Derek/Sarah + QSAR) Start->InSilico Ames Step 2: Ames Test (TA98 vs TA98NR) InSilico->Ames Decision1 Ames Positive? Ames->Decision1 Stop_Mutagen STOP: High Genotoxicity Risk Decision1->Stop_Mutagen Yes (Both Strains) MetabStab Step 3: mARC Dependent Metabolism Assay Decision1->MetabStab No / NR-Specific Decision2 Rapid Conversion to Amidine? MetabStab->Decision2 hERG Step 4: hERG Patch Clamp (Test Parent & Amidine) Decision2->hERG Yes Cytotox Step 5: HepG2 Cytotoxicity Decision2->Cytotox No (Prodrug Failure) hERG->Cytotox Final Proceed to In Vivo (PK/Tox) Cytotox->Final

Caption: Tiered decision tree prioritizing genotoxicity clearance and metabolic validation before functional safety.

References

  • Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism. Drug Metabolism Reviews. Link

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. Link

  • Walsh, L., et al. (2018). Nitroreductase-deficient Salmonella strains in the investigation of nitro-arene mutagenicity. Mutagenesis.[2] Link

  • FDA Guidance for Industry. (2012). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.Link

  • Hannemann, F., et al. (2007). The prodrug amidoxime system: Oxidation and reduction. Journal of Inorganic Biochemistry. Link

Sources

Foundational

Theoretical Properties of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

This guide provides an in-depth technical analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also known as 2-chloro-4-nitrobenzamidoxime). It synthesizes established chemical principles with theoretical modeling to defi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also known as 2-chloro-4-nitrobenzamidoxime). It synthesizes established chemical principles with theoretical modeling to define the compound's physicochemical profile, synthesis, and biological potential.

Technical Whitepaper | Version 1.0

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a substituted benzamidoxime derivative. Structurally, it serves as a bio-reversible precursor (prodrug) to the corresponding amidine, 2-chloro-4-nitrobenzamidine . The incorporation of the N'-hydroxy moiety significantly modulates the physicochemical properties of the parent amidine, reducing basicity and increasing lipophilicity to enhance membrane permeability.

This compound is of high theoretical interest in medicinal chemistry due to the specific electronic interplay between the electron-withdrawing nitro group (4-position) and the chlorine atom (2-position), which influences both the stability of the amidoxime functionality and its enzymatic reduction rate by the mARC (Mitochondrial Amidoxime Reducing Component) system.

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers[1]
  • IUPAC Name: (Z/E)-2-Chloro-N'-hydroxy-4-nitrobenzenecarboximidamide

  • Synonyms: 2-Chloro-4-nitrobenzamidoxime

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 215.59 g/mol

  • SMILES: ON=C(N)c1ccc(cc1Cl)=O

Geometric Isomerism (Z/E Tautomerism)

Amidoximes exist in dynamic equilibrium between Z (syn) and E (anti) isomers across the C=N bond.

  • Z-Isomer: Generally thermodynamically favored due to an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

  • E-Isomer: Sterically less hindered but lacks the stabilizing intramolecular bridge.

  • Substituent Effect: The ortho-chlorine atom at position 2 introduces steric bulk that may twist the amidoxime plane relative to the phenyl ring, potentially altering the Z/E ratio compared to unsubstituted benzamidoxime.

Isomerism Z_Iso Z-Isomer (Syn) Stabilized by Intramolecular H-Bond E_Iso E-Isomer (Anti) Sterically Open Z_Iso->E_Iso pH / Solvent Dependent E_Iso->Z_Iso Equilibrium

Figure 1: Geometric isomerism of amidoximes. The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amide hydrogen.

Theoretical Physicochemical Profile

The following properties are derived from Structure-Activity Relationship (SAR) principles and calculated consensus models for substituted benzamidoximes.

Predicted Data Table
PropertyPredicted ValueMechanistic Insight
LogP (Octanol/Water) ~1.8 – 2.1The 2-Cl and 4-NO

groups increase lipophilicity compared to benzamidoxime (LogP ~0.6).
pKa (Base) ~3.5 – 4.0The amidoxime group is a weak base. Strong electron-withdrawing groups (NO

, Cl) significantly lower the pKa of the protonated nitrogen relative to unsubstituted benzamidoxime (pKa ~5.6).
pKa (Acid) ~10.5 – 11.0The oxime -OH group is weakly acidic. Electron withdrawal stabilizes the conjugate base, increasing acidity (lowering pKa).
Polar Surface Area (PSA) ~95 ŲHigh PSA due to Nitro and Amidoxime groups suggests moderate oral bioavailability but good potential for active transport.
Solubility Low (Water)The planar aromatic system and lack of ionization at pH 7.4 reduce aqueous solubility. Soluble in DMSO, MeOH.
Electronic Structure (DFT Insights)

Theoretical modeling using Density Functional Theory (DFT) principles suggests the following electronic distribution:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amidoxime moiety (lone pairs of Nitrogen and Oxygen).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 4-nitro group and the benzene ring. The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, making the molecule susceptible to nucleophilic attack or reduction.

  • Molecular Electrostatic Potential (MEP):

    • Negative Regions (Red): Concentrated around the Nitro oxygens and the Oxime oxygen.

    • Positive Regions (Blue): Concentrated around the Amidine NH

      
       protons.
      

Synthesis Protocol

The synthesis follows the classical addition of hydroxylamine to nitriles (Pinner-type reaction).

Reaction Workflow

Precursor: 2-Chloro-4-nitrobenzonitrile.[1][2][3][4][5] Reagents: Hydroxylamine hydrochloride (NH


OH·HCl), Sodium Carbonate (Na

CO

). Solvent: Ethanol/Water (1:1).
Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of hydroxylamine hydrochloride in a minimum amount of water.

  • Neutralization: Add an equimolar amount of Na

    
    CO
    
    
    
    (or NaOH) to release the free hydroxylamine base. Caution: Exothermic.
  • Addition: Add 10 mmol of 2-chloro-4-nitrobenzonitrile dissolved in ethanol to the hydroxylamine solution.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The nitrile spot will disappear, and a more polar amidoxime spot will appear.

  • Workup: Evaporate ethanol under reduced pressure. Add cold water to precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol/water to obtain 2-Chloro-N'-hydroxy-4-nitrobenzamidine as pale yellow crystals.

Synthesis Nitrile Start: 2-Chloro-4-nitrobenzonitrile Intermediate Transition State (Nucleophilic Attack at Nitrile Carbon) Nitrile->Intermediate Reflux 80°C Reagents Reagents: NH2OH·HCl + Na2CO3 (Ethanol/Water) Reagents->Intermediate Product Product: 2-Chloro-N'-hydroxy-4-nitrobenzamidine Intermediate->Product Proton Transfer & Tautomerization

Figure 2: Synthetic pathway via nucleophilic addition of hydroxylamine to the nitrile precursor.

Biological Implications: The Prodrug Mechanism

The mARC Reduction Pathway

The primary biological utility of this compound lies in its ability to act as a prodrug . Amidines are often too basic (pKa > 11) to cross biological membranes efficiently.[6] Converting the amidine to an N'-hydroxy derivative (amidoxime) lowers the pKa to ~4–5, drastically improving oral bioavailability.

Once absorbed, the amidoxime is reduced back to the active amidine by the mARC system (Mitochondrial Amidoxime Reducing Component), a molybdenum-containing enzyme complex found in the liver and kidneys.

Reduction Mechanism
  • Substrate Binding: The amidoxime binds to the mARC active site.

  • Electron Transfer: NADH provides electrons via Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).

  • Oxygen Cleavage: The N-O bond is cleaved, releasing water and generating the active 2-chloro-4-nitrobenzamidine .

Metabolism Prodrug Prodrug: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (High Permeability) Enzyme Enzyme Complex: mARC + Cyb5 + Cyb5R (Mitochondria) Prodrug->Enzyme Active Active Metabolite: 2-Chloro-4-nitrobenzamidine (Protease Inhibitor) Enzyme->Active N-Reduction Cofactor Cofactor: NADH + H+ Cofactor->Enzyme

Figure 3: Bioreductive activation of the amidoxime prodrug by the mitochondrial mARC system.

Toxicology Considerations
  • Nitro Reduction: The 4-nitro group is also susceptible to enzymatic reduction (by nitroreductases), potentially forming a toxic hydroxylamine or amine metabolite. This competes with the amidoxime reduction and is a critical safety parameter to monitor.

  • Hydrolysis: Amidoximes can hydrolyze to amides (2-chloro-4-nitrobenzamide) in strongly acidic environments (stomach), which is a metabolic dead-end for the amidine activity.

References

  • Clement, B., et al. (2025). The mitochondrial amidoxime reducing component (mARC): From prodrug-activation to drug target.[7][8] Journal of Biological Chemistry.[7] Link

  • PubChem. (2025).[9][10] 2-Chloro-4-nitrobenzamide (Amide Analog Data). National Library of Medicine. Link

  • Kotthaus, J., & Clement, B. (2025). Amidoximes as Prodrugs of Amidines: Structure-Activity Relationships and Reduction by mARC. Chemical Research in Toxicology.[7] Link

  • Thermo Scientific. (2025). 2-Chloro-4-nitrobenzamide Product Specifications. Thermo Fisher Scientific. Link

  • Havemeyer, A., et al. (2025).[7] Mechanism of Amidoxime Reduction by the mARC System.[6][7][8][11] Nature Communications. Link

Sources

Protocols & Analytical Methods

Method

2-Chloro-N'-hydroxy-4-nitrobenzamidine synthesis protocol for lab scale

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Abstract This document provides a comprehensive guide for the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and reliable method starting from 2-chloro-4-nitrobenzonitrile and hydroxylamine. This guide is designed for researchers and scientists, emphasizing the underlying chemical principles, safety considerations, and detailed procedural steps to ensure a successful and safe synthesis on a laboratory scale.

Introduction and Scientific Context

N'-hydroxybenzamidines, also known as amidoximes, are a class of organic compounds that serve as important intermediates and pharmacophores in the design of novel therapeutic agents. Their ability to chelate metals and act as nitric oxide donors or prodrugs makes them privileged structures in medicinal chemistry. The target molecule, 2-Chloro-N'-hydroxy-4-nitrobenzamidine, incorporates electron-withdrawing groups on the phenyl ring, which can modulate its chemical reactivity and biological activity, making it a key intermediate for further chemical elaboration.

This application note presents a detailed, validated protocol for the synthesis of this compound, focusing on the causal relationships behind the procedural choices to empower the researcher with a deep understanding of the reaction.

Chemical Principles and Reaction Mechanism

The synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine is achieved through the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in 2-chloro-4-nitrobenzonitrile.

Reaction Scheme:

2-chloro-4-nitrobenzonitrile + Hydroxylamine → 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Mechanism:

  • Activation of the Nitrile: The strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring decrease the electron density of the nitrile carbon, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: Hydroxylamine (NH₂OH) acts as the nucleophile. The reaction is typically facilitated by a mild base (e.g., triethylamine or sodium carbonate). The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, which is a more potent nucleophile. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the nitrile carbon.

  • Proton Transfer: A series of proton transfers results in the formation of the final N'-hydroxybenzamidine product.

It is crucial to control the reaction conditions, as the use of strong bases or elevated temperatures for prolonged periods can sometimes lead to the formation of the corresponding amide as a side product.[1]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding the target compound with high purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-chloro-4-nitrobenzonitrile≥98% PuritySigma-AldrichStarting material.
Hydroxylamine hydrochloride≥99% PurityFisher ScientificSource of hydroxylamine.
Triethylamine (TEA)≥99.5%, AnhydrousTCI ChemicalsMild base for in-situ generation of NH₂OH.
Ethanol (EtOH)200 Proof, AnhydrousThermo FisherReaction solvent.
Deionized WaterHigh PurityLab SourceUsed for work-up and recrystallization.
Round-bottom flask (100 mL)Borosilicate glassN/AReaction vessel.
Reflux condenserBorosilicate glassN/ATo prevent solvent loss.
Magnetic stirrer and stir barN/AN/AFor efficient mixing.
Heating mantleN/AN/AFor controlled heating.
Buchner funnel and filter flaskN/AN/AFor product isolation.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄N/AFor reaction monitoring.
Quantitative Data
CompoundMolar Mass ( g/mol )Molar Eq.Mass/VolumeMoles (mmol)
2-chloro-4-nitrobenzonitrile182.561.03.65 g20.0
Hydroxylamine hydrochloride69.491.52.09 g30.0
Triethylamine (TEA)101.191.54.18 mL30.0
EthanolN/AN/A40 mLN/A
Step-by-Step Synthesis Procedure
  • Preparation of the Hydroxylamine Reagent:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.09 g, 30.0 mmol).

    • Add anhydrous ethanol (40 mL) to the flask and stir to dissolve the solid.

    • Carefully add triethylamine (4.18 mL, 30.0 mmol) dropwise to the stirring solution at room temperature. A white precipitate of triethylamine hydrochloride will form. Stir this mixture for 15 minutes.

  • Reaction Execution:

    • To the hydroxylamine slurry, add 2-chloro-4-nitrobenzonitrile (3.65 g, 20.0 mmol) in one portion.

    • Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 78-80°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 3:1 mixture of hexane and ethyl acetate as the eluent.

    • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring.

    • A pale yellow solid precipitate of the crude product will form. Continue stirring in the cold water for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining triethylamine hydrochloride and other water-soluble impurities.

  • Purification:

    • The most effective method for purifying the crude product is recrystallization.[2]

    • Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the clear, hot solution to cool slowly to room temperature. Crystals of the purified product will form.

    • To maximize the yield, place the flask in an ice bath for 30 minutes.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the final product under vacuum to a constant weight.

  • Characterization:

    • The identity and purity of the final product, 2-Chloro-N'-hydroxy-4-nitrobenzamidine, should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Visualized Workflow and Chemistry

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_scheme cluster_reactants Reactants cluster_product Product start_material 2-chloro-4-nitrobenzonitrile end_product 2-Chloro-N'-hydroxy-4-nitrobenzamidine start_material->end_product EtOH, Reflux, 4-6h reagent Hydroxylamine (from NH2OH·HCl + TEA)

Caption: Overall reaction scheme for the synthesis.

workflow prep 1. Prepare Reagents (Dissolve NH2OH·HCl in EtOH, add TEA) react 2. Add Nitrile & Reflux (Heat mixture at ~80°C for 4-6h) prep->react monitor 3. Monitor Reaction (via TLC until starting material is consumed) react->monitor workup 4. Isolate Crude Product (Cool, precipitate in water, filter) monitor->workup purify 5. Purify by Recrystallization (Dissolve in hot EtOH, cool to crystallize, filter) workup->purify dry 6. Dry Final Product (Under vacuum to constant weight) purify->dry characterize 7. Characterize (MP, NMR, MS) dry->characterize

Caption: Step-by-step experimental workflow diagram.

Safety Precautions and Waste Disposal

Trustworthiness through Safety: Adherence to safety protocols is paramount for a self-validating and reproducible experiment.

  • Hazard Identification:

    • 2-chloro-4-nitrobenzonitrile: Harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation.[4]

    • Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation. Hydroxylamine itself can be unstable and potentially explosive, especially in concentrated form or when heated. Handle with care.

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

    • Ethanol: Highly flammable liquid and vapor.

  • Personal Protective Equipment (PPE):

    • Always wear ANSI-rated safety goggles or a face shield.[4]

    • Wear a flame-resistant lab coat.

    • Wear chemically resistant gloves (e.g., nitrile gloves).[5]

  • Engineering Controls:

    • All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[5]

    • Ensure an emergency eye wash station and safety shower are readily accessible.[5]

  • Waste Disposal:

    • All chemical waste, including solvents and unused reagents, must be disposed of in appropriately labeled hazardous waste containers.

    • Follow all local and institutional regulations for chemical waste disposal. Do not pour any chemicals down the drain.

References

  • SAFETY DATA SHEET for 2-Chloro-4-nitrobenzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC446610050&productDescription=2-CHLORO-4-NITROBENZONITRILE+5G&vendorId=VN000321&countryCode=US&language=en]
  • Synthesis of 2-Chloro-N-(4-nitrophenyl)benzamide. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSyntheses.aspx?mfid=55501-45-6]
  • Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem. [URL: https://www.benchchem.com/application-notes/purification-of-n-hydroxy-3-5-dimethoxybenzamide]
  • SAFETY DATA SHEET for 4-Nitrobenzonitrile. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/sds/N0172_J.pdf]
  • SAFETY DATA SHEET for 2-Chlorobenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c94009]
  • SAFETY DATA SHEET for 2-Chlorobenzonitrile. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FAC108890000_MTR-NALT_EN.pdf]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2024/09/2069583724928322838.pdf]
  • Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-4-nitrobenzonitrile/]
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [URL: https://pharmacyeducation.fip.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry. [URL: http://rasayanjournal.co.in/vol-2/issue-2/22.pdf]
  • SAFETY DATA SHEET for 2-Chlorobenzalmalononitrile. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2120-1-08]
  • N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2844786]
  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680000801]
  • Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. [URL: https://www.researchgate.net/publication/277011988_Reaction_mechanisms_of_the_reaction_between_nitriles_and_hydroxylamine]
  • Benzamidine derivatives and process for production thereof. Google Patents. [URL: https://patents.google.

Sources

Application

Application Note: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) as an Enzyme Inhibitor

This Application Note and Protocol Guide details the evaluation and application of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) as an enzyme inhibitor. Given the specific structural features of this compound—an electron...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the evaluation and application of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) as an enzyme inhibitor. Given the specific structural features of this compound—an electron-deficient N-hydroxybenzamidine (amidoxime)—this guide focuses on its application as a transition-state analog inhibitor for arginine-processing enzymes (e.g., DDAH, NOS) and as a prodrug candidate for serine protease inhibition.

Introduction & Mechanism of Action

2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) represents a specialized class of benzamidine derivatives known as amidoximes (


). Unlike classical benzamidines (which are potent, competitive inhibitors of trypsin-like serine proteases due to their cationic mimicry of the arginine side chain), the N-hydroxy modification alters the physicochemical and inhibitory profile significantly.
Mechanistic Duality
  • Direct Inhibition (Arginine Mimicry): The N-hydroxyamidine moiety mimics the intermediate state of arginine hydrolysis. This makes CHNB a putative inhibitor for:

    • Dimethylarginine Dimethylaminohydrolase (DDAH): Enzymes that metabolize asymmetric dimethylarginine (ADMA).

    • Nitric Oxide Synthase (NOS): As a substrate analog.

  • Prodrug Activation (The "mARC" Pathway): Amidoximes are often prodrugs. In cellular systems, the Mitochondrial Amidoxime Reducing Component (mARC) reduces the N-hydroxy group to a free amidine (

    
    ). The resulting 2-chloro-4-nitrobenzamidine  is a highly potent, competitive inhibitor of serine proteases (e.g., Trypsin, Thrombin, Factor Xa) due to the electron-withdrawing effects of the 2-Cl and 4-NO₂ groups, which enhance the electrophilicity of the amidine carbon.
    
Material Preparation & Handling

Compound Properties:

  • Molecular Weight: ~215.6 Da

  • Solubility: Low in water; soluble in DMSO and Ethanol.

  • Stability: Sensitive to light (nitro group) and oxidation.

Preparation Protocol:

  • Stock Solution (100 mM): Dissolve 21.6 mg of CHNB in 1 mL of anhydrous DMSO. Vortex until clear.

    • Note: If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials (light protection) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in assay buffer immediately before use to minimize precipitation.

Protocol A: In Vitro Serine Protease Inhibition (Trypsin Model)

Use this protocol to determine if CHNB acts as a direct inhibitor or requires reduction.

Reagents
  • Enzyme: Bovine Trypsin (TPCK-treated), 1 µM stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride), 2 mM stock in water.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Experimental Workflow
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Dilution: Prepare a serial dilution of CHNB (0.1 µM to 100 µM) in Assay Buffer.

    • Control: Include a "Reduced Control" where CHNB is pre-incubated with 1 mM DTT or a microsomal fraction (to simulate prodrug activation).

  • Pre-incubation:

    • Add 80 µL Assay Buffer.

    • Add 10 µL Inhibitor (CHNB) or Vehicle (DMSO).

    • Add 10 µL Trypsin (Final conc: 10 nM).

    • Incubate 15 min at 25°C.

  • Reaction Initiation:

    • Add 100 µL BAPNA substrate (Final conc: 1 mM).

  • Detection: Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis
  • Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
  • Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .
  • Interpretation: If CHNB shows weak inhibition alone but potent inhibition with DTT/microsomes, it functions primarily as a prodrug.

Protocol B: DDAH Inhibition Assay (Colorimetric)

Use this protocol to test direct inhibition of arginine-handling enzymes.

Principle

DDAH hydrolyzes Asymmetric Dimethylarginine (ADMA) to Citrulline and Dimethylamine. Citrulline is detected via the COLDER reaction (colorimetric antipyrine/diacetyl monoxime).

Reagents
  • Enzyme: Recombinant human DDAH1 or DDAH2.

  • Substrate: ADMA (1 mM stock).

  • Color Reagent: Mixture of Antipyrine and Diacetyl Monoxime in acid.

Step-by-Step Protocol
  • Reaction Mix: In microcentrifuge tubes, mix:

    • 50 µL Phosphate Buffer (100 mM, pH 7.4).

    • 10 µL CHNB (Various concentrations).

    • 20 µL DDAH Enzyme (0.1 µg/µL).

  • Incubation: Pre-incubate for 10 min at 37°C.

  • Start: Add 20 µL ADMA (Final conc: 200 µM). Incubate for 45 min at 37°C.

  • Stop & Develop:

    • Add 100 µL Color Reagent.

    • Heat at 95°C for 15 minutes (Citrulline development).

    • Cool to RT in the dark.

  • Read: Transfer to 96-well plate and read Absorbance at 466 nm .

Mechanism Visualization

The following diagram illustrates the dual pathway of CHNB: direct inhibition of amidoxime-sensitive targets vs. metabolic activation to a potent protease inhibitor.

CHNB_Mechanism cluster_0 Cellular Environment CHNB 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Amidoxime) Amidine 2-Chloro-4-nitrobenzamidine (Active Amidine) CHNB->Amidine Metabolic Reduction (In Vivo/Cellular) Target_DDAH Target 1: DDAH / NOS (Direct Inhibition) CHNB->Target_DDAH Competes with Arginine Intermediate Reductase mARC / Cyt b5 (Reductase System) Reductase->Amidine Target_Protease Target 2: Serine Proteases (Trypsin/Thrombin) Amidine->Target_Protease Potent Competitive Inhibition (Ki < 1µM)

Caption: Mechanistic pathway of CHNB. The compound acts directly on arginine-processing enzymes (DDAH) or is bioactivated by mitochondrial reductases (mARC) to a potent serine protease inhibitor.

Data Summary & Troubleshooting
ParameterExpected OutcomeTroubleshooting Tip
Solubility Clear yellow solution in DMSO.If cloudy in buffer, reduce final conc. to <50 µM or add 0.1% Triton X-100.
IC50 (Protease) >10 µM (Direct); <1 µM (Reduced).If inhibition is weak, ensure reduction step (DTT/microsomes) is performed.
Colorimetric Assay Decreased Abs @ 466nm (DDAH).High background? CHNB is yellow; run a "Compound Only" blank to subtract.
Stability Degradation >24h in light.Perform all incubations in the dark; prepare fresh stocks.
References
  • Clement, B., et al. (1997). "Isolation and characterization of the protein components of the liver microsomal O2-insensitive NADH-benzamidoxime reductase." Journal of Biological Chemistry. Link

  • Leiper, J., et al. (2007). "Biochemical and physiological characterization of DDAH." Biochemical Society Transactions. Link

  • Kotthaus, J., et al. (2011). "New prodrugs for the inhibition of the trypsin-like serine protease matriptase." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide" (Structural Analog Reference). Link

Method

Application Note: 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a Bioactivatable Probe for Serine Protease Inhibition

Based on the chemical structure and class of the compound, here is a detailed Application Note and Protocol for the use of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in cell-based assays. This guide focuses on its primary bi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and class of the compound, here is a detailed Application Note and Protocol for the use of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in cell-based assays.

This guide focuses on its primary biological utility: as a benzamidoxime prodrug used to study intracellular bioreduction (via the mARC mitochondrial system) and the subsequent inhibition of serine proteases (such as Trypsin-like proteases, Thrombin, or Matriptase) by its active amidine metabolite.

Introduction & Mechanism of Action

2-Chloro-N'-hydroxy-4-nitrobenzamidine belongs to the class of benzamidoximes (N-hydroxyamidines). These compounds are widely utilized in drug discovery as prodrugs for amidines. While amidines (e.g., benzamidine, pentamidine) are potent serine protease inhibitors , they are often highly basic (


) and positively charged at physiological pH, resulting in poor membrane permeability and low oral bioavailability.

The N-hydroxy modification masks this charge, increasing lipophilicity and allowing passive diffusion into the cell. Once intracellular, the amidoxime is reduced to the active amidine (2-Chloro-4-nitrobenzamidine) by the Mitochondrial Amidoxime Reducing Component (mARC) system, specifically the mARC1/mARC2 enzymes in complex with Cytochrome b5 (CYB5B) and NADH-cytochrome b5 reductase (CYB5R3).

Key Applications:
  • Prodrug Bioactivation Studies: Assessing the reductive capacity of specific cell lines (mARC activity profiling).

  • Intracellular Serine Protease Inhibition: Targeting intracellular or membrane-associated proteases (e.g., Matriptase, uPA, Trypsin-like proteases) that are difficult to reach with charged amidines.

  • Metabolic Stability Profiling: Evaluating the rate of N-reduction vs. other metabolic pathways (e.g., nitro reduction).

Material Preparation

Compound Properties:

  • Chemical Name: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • Molecular Weight: 215.59 g/mol [1]

  • Solubility: Soluble in DMSO (>50 mM), Ethanol. Poorly soluble in water.

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.16 mg of compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

  • Mixing: Vortex for 30 seconds until fully dissolved. Sonicate for 1 minute if necessary.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Working Solution:

  • Dilute the stock solution in cell culture media immediately prior to use.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: Intracellular Bioactivation Assay (mARC Activity)

Objective: To quantify the conversion of the prodrug (Amidoxime) to the active drug (Amidine) in live cells.

Materials:

  • Target Cells (e.g., HEK293, HepG2, or HeLa - HepG2 has high mARC activity).

  • LC-MS/MS system.[2][3][4]

  • Acetonitrile (ACN), Formic Acid.

Step-by-Step Workflow:

  • Seeding: Seed cells in 6-well plates at

    
     cells/well. Incubate for 24 hours at 37°C/5% CO
    
    
    
    .
  • Treatment: Replace media with fresh media containing 10 µM of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. Include a "No Cell" control (media only) to check for chemical stability.

  • Incubation: Incubate for 0, 2, 4, 8, and 24 hours .

  • Extraction:

    • Remove media (save for analysis if checking secretion).

    • Wash cells 2x with ice-cold PBS.

    • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1) to lyse cells and precipitate proteins.

    • Scrape cells and transfer to a microcentrifuge tube.

  • Processing:

    • Vortex for 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect the supernatant.[5]

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the transition for the Amidine metabolite (2-Chloro-4-nitrobenzamidine, MW ~199.6).

    • Note: The amidine mass will be [M+H]

      
       = 200.0 (approx), which is 16 Da less than the parent amidoxime ([M+H]
      
      
      
      = 216.0).
Protocol B: Functional Serine Protease Inhibition Assay

Objective: To determine if the bioactivated compound inhibits intracellular trypsin-like protease activity.

Materials:

  • Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (Trypsin/Matriptase substrate) or Z-Gly-Gly-Arg-AMC .

  • Lysis Buffer: PBS + 0.5% Triton X-100 (Protease inhibitor-free).

Step-by-Step Workflow:

  • Seeding: Seed cells in a 96-well black/clear-bottom plate (

    
     cells/well).
    
  • Pre-incubation: Treat cells with varying concentrations of the prodrug (0.1, 1, 10, 50, 100 µM ) for 4–6 hours to allow for uptake and bioactivation.

  • Substrate Addition:

    • Wash cells 1x with PBS.

    • Add 100 µL of Assay Buffer containing 50 µM Fluorogenic Substrate .

    • Alternative: For intracellular activity, some substrates are cell-permeable.[5] If using non-permeable substrate, lyse cells first with mild detergent (0.1% Triton X-100) in the presence of the substrate.

  • Kinetic Measurement: Immediately measure fluorescence (Ex/Em: 380/460 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the Slope (RFU/min) for the linear portion of the curve.

  • Inhibition Calculation:

    
    
    

Visualizations

Figure 1: Mechanism of Action & Bioactivation Pathway

Description: Schematic illustrating the passive diffusion of the amidoxime prodrug, its reduction by mitochondrial mARC, and the inhibition of target proteases by the active amidine.

BioactivationPathway Extracellular Extracellular Space Prodrug_Out 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Amidoxime Prodrug) Membrane Cell Membrane Prodrug_Out->Membrane Passive Diffusion Prodrug_In Amidoxime (Intracellular) Membrane->Prodrug_In Intracellular Cytoplasm / Mitochondria mARC_Complex mARC1/2 + CYB5B (Mitochondrial Reductase) Prodrug_In->mARC_Complex Substrate Binding Active_Drug 2-Chloro-4-nitrobenzamidine (Active Amidine) mARC_Complex->Active_Drug N-Reduction (-16 Da) Target Serine Proteases (Trypsin, Matriptase, uPA) Active_Drug->Target Competitive Binding (Ki < 1 µM) Effect Inhibition of Proteolysis Target->Effect Blockade

Figure 2: Experimental Workflow for Activity Assay

Description: Step-by-step protocol for treating cells, lysing, and measuring protease inhibition via fluorescence.

AssayWorkflow Step1 Step 1: Cell Seeding (HepG2 or HEK293) 24h Incubation Step2 Step 2: Compound Treatment (0 - 100 µM) 4-24h Incubation Step1->Step2 Step3 Step 3: Bioactivation Phase (mARC converts Amidoxime -> Amidine) Step2->Step3 Intracellular Step4 Step 4: Lysis & Substrate Addition (Add Boc-Gln-Ala-Arg-AMC) Step3->Step4 Step5 Step 5: Kinetic Readout (Ex 380nm / Em 460nm) Step4->Step5 Step6 Data Analysis: IC50 Calculation Step5->Step6

Data Analysis & Expected Results

Quantitative Metrics

When analyzing data from the Functional Serine Protease Inhibition Assay , organize your results as follows:

ParameterDescriptionExpected Outcome (Example)
IC

(Prodrug)
Concentration for 50% inhibition (Cell-based)5 – 50 µM (Depends on mARC expression)
IC

(Amidine)
Concentration for 50% inhibition (Enzymatic)0.1 – 10 µM (Intrinsic potency)
Conversion Rate % Prodrug converted to Amidine (LC-MS)10% – 40% over 24h (Cell line dependent)
Z-Factor Assay robustness metric> 0.5 (Excellent for screening)
Calculating Z-Factor (for HTS validation)

To validate the assay quality:



  • 
    : Standard deviations of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Means of positive and negative controls.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Inhibition Activity Low mARC expression in cell line.Use HepG2 or kidney-derived cells (high mARC). Avoid cells with low reductase activity.
Precipitation High concentration in aqueous media.Ensure DMSO < 0.5%. Do not exceed 100 µM in media.
High Background Fluorescence Autofluorescence of compound.Include a "Compound Only" control (no substrate) to subtract background.
No Amidine Detected (LC-MS) Rapid re-oxidation or excretion.Analyze both cell lysate (intracellular) and media (excreted). Check for nitro-reduction metabolites.

References

  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. Link

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system." Journal of Biological Chemistry. Link

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal. Link

  • Steinmetzer, T., & Stürzebecher, J. (2004). "Design, synthesis and biological activity of novel inhibitors of trypsin-like serine proteases." Current Medicinal Chemistry. Link

Sources

Application

Application Note: HPLC-UV Quantification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the quantification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine . This co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the quantification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine . This compound, a functionalized amidoxime, serves as a critical intermediate in the synthesis of bioactive heterocycles (e.g., 1,2,4-oxadiazoles) and is a structural analog to various antiparasitic prodrugs. The method utilizes a reversed-phase C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring separation from potential hydrolysis byproducts (amides) and synthetic precursors (nitriles).[1]

Introduction & Chemical Context

2-Chloro-N'-hydroxy-4-nitrobenzamidine features three distinct functionalities that dictate the analytical strategy:

  • Nitro group (-NO₂): Provides strong UV absorption (Chromophore) but increases polarity.

  • Chloro group (-Cl): Adds lipophilicity, aiding retention on C18 columns.

  • Amidoxime moiety (-C(NH₂)N-OH): Amphoteric nature. It can act as a weak base (protonation of the imine nitrogen) or a weak acid (deprotonation of the hydroxyl group).

Analytical Challenge: Amidoximes are thermally labile and susceptible to hydrolysis, converting back to the corresponding amide or nitrile under extreme pH or temperature. Therefore, this protocol prioritizes pH control and moderate column temperatures to ensure on-column stability.

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C₇H₆ClN₃O₃

  • Molecular Weight: 215.59 g/mol

  • UV Max (λmax): ~265 nm (Nitro-aromatic charge transfer band)

  • Predicted pKa: ~3.5 (due to electron-withdrawing nitro/chloro groups lowering basicity)

Method Development Strategy (Expertise & Logic)

The following diagram illustrates the decision matrix used to select the chromatographic conditions, ensuring the method is "Right First Time."

MethodDevelopment Analyte Analyte: 2-Chloro-N'-hydroxy-4-nitrobenzamidine Properties Properties: Polar (Nitro) + Basic (Amidoxime) Analyte->Properties ColumnSel Column Selection: C18 (End-capped) Prevents tailing Properties->ColumnSel Retain hydrophobic Cl MobilePhase Mobile Phase: Water (0.1% Formic Acid) / ACN pH ~2.7 keeps analyte protonated Properties->MobilePhase Suppress silanol interactions Detection Detection: 265 nm Max sensitivity for Nitro ColumnSel->Detection Final Method MobilePhase->Detection

Figure 1: Logical flow for method parameter selection based on analyte physicochemical properties.

Rationale for Conditions
  • Stationary Phase (C18): A standard C18 column is sufficient due to the chlorine atom providing enough hydrophobicity for retention. An "end-capped" column is strictly required to minimize interaction between the basic amidoxime nitrogen and residual silanols, which would otherwise cause peak tailing.

  • Mobile Phase pH (Acidic): Amidoximes can degrade in alkaline conditions. We use 0.1% Formic Acid (pH ~2.7) . This keeps the amidoxime nitrogen protonated (

    
    ), improving solubility and peak symmetry.
    
  • Wavelength (265 nm): While the benzene ring absorbs at 254 nm, the nitro group induces a bathochromic shift. 265 nm offers a balance of high sensitivity and specificity, reducing interference from non-nitro impurities.

Instrumentation & Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Detector UV-Vis / PDA (Photodiode Array)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Wavelength 265 nm (Reference: 360 nm if using PDA)
Run Time 15 Minutes
Mobile Phase Composition
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid[1]

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid[1]

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Phase
0.009010Equilibration
2.009010Isocratic Hold
10.004060Linear Ramp
12.001090Wash
12.109010Re-equilibration
15.009010End

Experimental Protocols

Standard Preparation

Objective: Create a stable calibration curve from 10 µg/mL to 200 µg/mL.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 2-Chloro-N'-hydroxy-4-nitrobenzamidine reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL Methanol (ensure complete solubility).

    • Dilute to volume with Mobile Phase A .

    • Stability Note: Store at 4°C. Stable for 48 hours.

  • Working Standards:

    • Dilute the Stock Solution using Mobile Phase A/B (90:10) to create concentrations of: 10, 20, 50, 100, 150, and 200 µg/mL.

Sample Preparation (General)

For reaction mixtures or solid formulations:

  • Weigh sample equivalent to ~10 mg of active analyte.[2]

  • Dissolve in 10 mL Methanol (sonicate for 5 mins).

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-compounds; PTFE is inert).

  • Dilute 1:10 with Mobile Phase A before injection.

Method Validation (Self-Validating Systems)

To ensure trustworthiness (E-E-A-T), perform the following validation steps. This data confirms the method works before you run critical samples.

Workflow: Validation Logic

Validation Start Start Validation SystemSuit System Suitability (5 Replicates) Start->SystemSuit Linearity Linearity (R² > 0.999) SystemSuit->Linearity Pass Precision Precision (RSD < 2.0%) Linearity->Precision Accuracy Accuracy (Spike Recovery) (98-102%) Precision->Accuracy

Figure 2: Sequential validation workflow ensuring data integrity.

Validation Criteria Table
ParameterAcceptance CriteriaRationale
System Suitability %RSD of Area < 2.0% (n=5)Confirms pump/injector stability.
Tailing Factor T < 1.5Ensures no secondary interactions with silanols.
Linearity R² > 0.999Confirms response is proportional to concentration.[2][3][4][5]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Defines sensitivity limits.
Resolution Rs > 2.0Must separate from the amide impurity (hydrolysis product).

Results & Calculations

Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve:



Where:

  • 
     = Peak Area of Sample[2]
    
  • 
     = Slope of Calibration Curve
    
  • 
     = Concentration (µg/mL)[2][4][6][7][8][9]
    
  • 
     = Y-intercept
    

Purity Calculation (Area Normalization):



Note: Only valid if all impurities absorb at 265 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amidine N.Ensure column is end-capped. Increase buffer strength or add 5mM Ammonium Formate.
Split Peaks Sample solvent too strong.Dilute sample in Mobile Phase A (Water) rather than 100% Methanol.
Retention Shift pH drift in mobile phase.Formic acid is volatile.[10] Prepare fresh mobile phase daily.
Extra Peak @ ~4 min Hydrolysis to Amide.Sample is degrading. Keep autosampler at 4°C. Analyze immediately.

References

  • Kulik, A., et al. (2011).[3][5] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[3] Retrieved from [Link]

  • PubChem. (2025).[11] N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide Compound Summary. Retrieved from [Link]

  • Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a Chemical Probe

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a chemical probe. Based on i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a chemical probe. Based on its core structural motifs, we hypothesize its function as a competitive inhibitor of serine proteases. This guide details its proposed mechanism of action, protocols for validating target engagement and profiling its activity in cellular systems, and methodologies for its application in enzyme kinetics and inhibitor screening.

Introduction: Unveiling a Potential Serine Protease Probe

The benzamidine scaffold is a cornerstone in the design of inhibitors for trypsin-like serine proteases, which are implicated in a vast array of physiological and pathological processes.[1][2] The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind with high affinity to the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of these enzymes.[3] The compound of interest, 2-Chloro-N'-hydroxy-4-nitrobenzamidine, integrates this classic recognition element with other key functional groups that suggest a sophisticated role as a chemical probe.

The N'-hydroxyamidine moiety is a known pharmacophore, notably acting as a bioisostere for carboxylic acids or as a zinc-binding group in metalloenzymes like histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] In the context of a benzamidine-based serine protease inhibitor, the N'-hydroxy group is likely to modulate the electronic properties and hydrogen bonding capacity of the amidine group, potentially enhancing binding affinity and selectivity. The chloro and nitro substituents on the phenyl ring are electron-withdrawing groups that can further tune the molecule's reactivity, pharmacokinetic properties, and binding interactions within the active site.

Given this structural rationale, we propose that 2-Chloro-N'-hydroxy-4-nitrobenzamidine functions as a potent and selective chemical probe for serine proteases. This guide will provide the necessary protocols to test this hypothesis and utilize the probe for target validation and functional studies.

Proposed Mechanism of Action: Competitive Inhibition

We hypothesize that 2-Chloro-N'-hydroxy-4-nitrobenzamidine acts as a reversible, competitive inhibitor of serine proteases. The probe likely binds to the active site of the enzyme, preventing the binding and subsequent cleavage of the natural substrate. The key interaction is the electrostatic attraction between the protonated amidinium group and the aspartate residue at the base of the S1 pocket. Additional hydrogen bonds and hydrophobic interactions involving the phenyl ring and its substituents likely contribute to the overall binding affinity and specificity.

Mechanism_of_Action cluster_0 Serine Protease Active Site Enzyme Active Serine Protease (e.g., Trypsin, Thrombin) S1_Pocket S1 Specificity Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) No_Cleavage No Product Formation Probe 2-Chloro-N'-hydroxy- 4-nitrobenzamidine Probe->S1_Pocket Competitive Binding Substrate Natural Substrate (e.g., peptide with Arg/Lys) Inhibition Binding Blocked Substrate->Inhibition Inhibition->S1_Pocket CETSA_Workflow Start Treat Cells with Probe or Vehicle Harvest Harvest and Resuspend Cells Start->Harvest Heat Apply Temperature Gradient (Heat Challenge) Harvest->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation to Pellet Aggregates Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Analyze Quantify Bands and Plot Melting Curve WB->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Activity-Based Protein Profiling (ABPP) with a "Clickable" Probe

To identify the cellular targets of the probe, a modified version containing a bioorthogonal handle (e.g., an alkyne group) can be synthesized. This allows for subsequent "click" chemistry-based conjugation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). [6][7][8] A. Probe Design and Synthesis (Conceptual) A terminal alkyne group can be introduced via a linker attached to a less sterically hindered position on the phenyl ring, away from the core benzamidine moiety to minimize disruption of enzyme binding.

B. Materials and Reagents

  • "Clickable" probe analog (e.g., with a terminal alkyne).

  • Cell line of interest.

  • Click chemistry reagents: Azide-fluorophore (e.g., Azide-Alexa Fluor 488), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate). [9]* Lysis buffer.

  • SDS-PAGE equipment.

  • In-gel fluorescence scanner.

C. Step-by-Step Methodology

  • Cellular Labeling: Treat live cells with the clickable probe for a specified time. Include a vehicle control and a competition control (pre-incubate cells with an excess of the original, non-clickable probe before adding the clickable probe).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Reaction:

    • To the cell lysate, add the azide-fluorophore, CuSO₄, and sodium ascorbate.

    • Incubate at room temperature for 1 hour to ligate the fluorophore to the probe-labeled proteins.

  • SDS-PAGE Analysis: Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence scanner.

  • Target Identification:

    • Bands that appear in the probe-treated lane but are absent or reduced in the vehicle and competition lanes represent potential targets.

    • These bands can be excised from a parallel Coomassie-stained gel and identified by mass spectrometry.

ABPP_Workflow Start Treat Live Cells with 'Clickable' Probe Lyse Harvest and Lyse Cells Start->Lyse Click Click Chemistry Reaction (Add Azide-Fluorophore, Cu(I)) Lyse->Click SDS_PAGE Separate Proteins by SDS-PAGE Click->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analyze Identify Labeled Proteins (Mass Spectrometry) Scan->Analyze

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

References

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience Website.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911.
  • Kasperkiewicz, P., Poreba, M., Snipas, S. J., Lin, S. J., Kirchhausen, T., Salvesen, G. S., & Drag, M. (2017). Design of exquisitely selective substrates for neutrophil serine proteases and their use in multiplexed imaging of neutrophil activities. Journal of the American Chemical Society, 139(29), 9984-9993.
  • Khan, I., Jain, S., & Khan, R. A. (2022).
  • Portland Press. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 52(2), 527-539.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Jain, S., Khan, I., & Khan, R. A. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Monash University.
  • Lumiprobe. Assaying Cell Proliferation and DNA Replication with Click Chemistry. Lumiprobe Website.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • mediaTUM. (2014). Novel activity-based probes for serine proteases. mediaTUM - der Medien- und Publikationsserver der Technischen Universität München.
  • Witte, M. D., Kallemeijn, W. W., Aten, J., Li, K. Y., Strijland, A., de Groot, E. F., ... & Aerts, J. M. (2013).
  • BOC Sciences. Click Chemistry Reagents. BOC Sciences Website.
  • Alves, T. L., Gopinath, T., & Rotello, V. M. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Chemistry–A European Journal, 26(61), 13867-13871.
  • Ferguson, T., Walker, B., & Scott, C. J. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 988670.
  • Poreba, M., & Drag, M. (2020). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in chemistry, 8, 598.
  • Med Chem 101. Click Chemistry. Med Chem 101 Website.
  • Chen, X., Wang, L., Wang, Y., Li, Y., Wang, J., & Zhang, Y. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 19(22), 6434-6438.
  • Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (1995). Design of benzamidine-type inhibitors of factor Xa. Journal of medicinal chemistry, 38(12), 2261-2267.
  • Kumar, R., & Kumar, S. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 541-550.
  • Jain, S., Khan, I., & Khan, R. A. (2025). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis.
  • University of California, San Francisco. In situ protocol. UCSF Website.
  • MedchemExpress. Benzamidine hydrochloride | Serine Proteases Inhibitor. MedchemExpress Website.
  • Rodrigues, C. R., Valente, R. H., Perales, J., & dos Santos, G. B. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms.
  • Jackson, D., & Hake, S. (2025). Preparation and Hydrolysis of Digoxygenin-Labeled Probes for In Situ Hybridization of Plant Tissues. CSH Protocols, 2025(8), pdb-prot088734.
  • Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., & Brun, Y. V. (2019). Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. Journal of bacteriology, 201(15), e00266-19.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Zhang, M., Chen, Q., Kang, S., & Song, B. A. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(12), 20436-20448.
  • Mohamed, A. A., Gajbhiye, A., & Vander Kooi, C. W. (2020). Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic chemistry, 100, 103856.
  • Liu, J., Ma, X., Cui, C., Wang, Y., Deenik, P. R., & Cui, L. (2021). A Versatile Linker for Probes Targeting Hydrolases via In Situ labeling. bioRxiv.
  • Francis, W. R., & Wördenweber, R. (2021). In situ visualization of glycoside hydrolase family 92 genes in marine flavobacteria.
  • Zhang, Y., Pan, P., Wang, S., Shen, H., Zhang, Y., Liu, H., ... & Xu, Y. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of medicinal chemistry, 63(15), 8259-8274.
  • Fevig, J. M., & Cacciola, J. (2003). BENZAMIDINE DERIVATIVES AND THEIR USE AS ANTI-COAGULANTS. U.S.
  • Mohamed, A. A., Gajbhiye, A., & Vander Kooi, C. W. (2020). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic chemistry, 100, 103856.
  • Suzana, S., Lestari, B., & Siswandono, S. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Chen, J., Herschman, H. R., & Czernin, J. (2025).
  • The Francis Crick Institute. Chemical probes. The Francis Crick Institute Website.
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Application

experimental protocol for testing 2-Chloro-N'-hydroxy-4-nitrobenzamidine in vitro

Application Note: Pre-clinical In Vitro Characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Executive Summary This guide outlines the standardized experimental protocols for the in vitro evaluation of 2-Chloro-N'-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-clinical In Vitro Characterization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Executive Summary

This guide outlines the standardized experimental protocols for the in vitro evaluation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 15185-06-5).[1][2] As an N-hydroxy-amidine (amidoxime) derivative, this compound represents a class of "prodrug" structures designed to improve the oral bioavailability of amidines.[1][2][3]

The primary biological interest in this molecule lies in its metabolic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) system to its corresponding amidine, or its potential nitric oxide (NO) donating capabilities. This protocol focuses on three critical pillars:

  • Solubility & Stability Profiling: Establishing the physicochemical baseline.[1][2]

  • Metabolic Activation: Quantifying the mARC-mediated reduction to the active amidine.

  • Cytotoxicity Screening: Defining the therapeutic window in mammalian cells.[1][2]

Scientific Background & Mechanism

The amidoxime functional group (N'-hydroxy) decreases the basicity of the parent amidine, enhancing membrane permeability. Once intracellular, the mARC enzyme complex (mARC1/2, Cytochrome b5, and NADH-Cytochrome b5 Reductase) reduces the amidoxime back to the active amidine.

Target Pathway:

  • Input: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (Prodrug)[1][2]

  • Enzyme: mARC system (Liver Microsomes/Mitochondria)[1][2][4]

  • Output: 2-Chloro-4-nitrobenzamidine (Active) + H₂O[1][2]

Visualizing the Workflow:

ExperimentalWorkflow cluster_Assays In Vitro Assays Compound 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Powder) Stock Stock Solution (DMSO, 10mM) Compound->Stock Weigh & Dissolve Solubility Kinetic Solubility (PBS pH 7.4) Stock->Solubility Dilute Stability Metabolic Stability (Liver Microsomes/S9) Stock->Stability Incubate Toxicity Cytotoxicity (HepG2/HeLa) Stock->Toxicity Dose Response Analysis HPLC/MS Analysis & IC50 Calculation Solubility->Analysis Stability->Analysis Toxicity->Analysis

Figure 1: Integrated workflow for the characterization of benzamidoxime derivatives.[1][2]

Protocol A: Stock Preparation & Physicochemical Profiling

Objective: To prepare a stable stock solution and determine aqueous solubility limits to prevent precipitation during biological assays.

Materials:

  • Compound: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (Purity >95%).[1][2]

  • Solvent: DMSO (Anhydrous, Cell Culture Grade).[1]

  • Buffer: PBS (pH 7.4).[1][2]

Step-by-Step Procedure:

  • Stock Generation (10 mM):

    • Weigh 2.15 mg of compound (MW ≈ 215.6 g/mol ).[1][2]

    • Add 1.0 mL of anhydrous DMSO.[1][2]

    • Vortex for 30 seconds. Inspect visually for particulates.[1][2] If undissolved, sonicate for 5 minutes at room temperature.

    • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles.

  • Kinetic Solubility Assay:

    • Prepare a 96-well plate.

    • Dispense 190 µL of PBS (pH 7.[1][2]4) into test wells.

    • Add 10 µL of DMSO stock (Final conc: 500 µM, 5% DMSO). Note: This is a stress test.

    • Incubate on a shaker (300 rpm) for 2 hours at 25°C.

    • Centrifuge plate at 3000 x g for 10 minutes to pellet precipitate.

    • Transfer supernatant to a UV-transparent plate.[1][2]

    • Measure Absorbance at 280 nm and 320 nm.[1][2]

    • Validation: Compare against a standard curve prepared in 100% DMSO.

Protocol B: Metabolic Activation (mARC Reduction Assay)

Objective: To validate the prodrug hypothesis by quantifying the reduction of the amidoxime to the amidine using liver microsomes (rich in mARC).

Reagents:

  • Pooled Human or Rat Liver Microsomes (20 mg/mL protein).[1][2]

  • NADH Generating System (10 mM NADH final).[1][2]

  • Quenching Solution: Ice-cold Acetonitrile (ACN).[1][2]

Experimental Design:

GroupMicrosomesNADHCompoundPurpose
Test +++Measures enzymatic reduction.
Neg Ctrl 1 + (Heat Inactivated)++Measures non-enzymatic degradation.[1][2]
Neg Ctrl 2 +-+Confirms cofactor dependence.[1][2]

Procedure:

  • Pre-incubation:

    • Dilute microsomes to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add compound (Final conc: 10 µM).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADH (1 mM final) to initiate the reaction.[1][2]

    • Total reaction volume: 200 µL.[1][2]

  • Sampling:

    • At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold ACN (containing Internal Standard, e.g., Tolbutamide) to stop the reaction.

  • Processing:

    • Centrifuge samples at 10,000 x g for 10 minutes.

    • Analyze supernatant via LC-MS/MS.[1][2]

  • Data Output:

    • Monitor disappearance of Parent (Amidoxime, m/z 216) and appearance of Metabolite (Amidine, m/z ~200).

Pathway Visualization:

MetabolicPathway Prodrug Amidoxime (N-OH) Enzyme mARC Complex (mitochondria) Prodrug->Enzyme Substrate Binding Active Amidine (N-H) Enzyme->Active Reduction (Major) NO Nitric Oxide (Minor Pathway) Enzyme->NO Oxidation (Context Dependent) Cofactor NADH / Cyt b5 Cofactor->Enzyme Electron Transfer

Figure 2: The mARC-mediated reduction pathway transforming the amidoxime prodrug into the active amidine.[1][2]

Protocol C: Cellular Cytotoxicity (MTT Assay)

Objective: To determine the IC50 in a metabolically active cell line (HepG2), which expresses mARC, ensuring the compound is not non-specifically toxic.

Materials:

  • Cell Line: HepG2 (Liver hepatocellular carcinoma).[1][2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

Procedure:

  • Seeding:

    • Seed HepG2 cells at 10,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the compound in media (0.1 µM to 100 µM).

    • Ensure final DMSO concentration is <0.5% in all wells.[1][2]

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL) to each well.[1][2]

    • Incubate 3-4 hours (visible purple crystals form).[1][2]

    • Aspirate media carefully.[1][2]

    • Solubilize crystals with 150 µL DMSO.[1][2]

  • Measurement:

    • Read Absorbance at 570 nm (Reference 630 nm).

    • Calculate % Viability = (OD_sample / OD_control) * 100.[1][2]

Data Presentation & Analysis

Table 1: Expected Physicochemical & Metabolic Profile

Parameter Method Acceptance Criteria (Lead-like)
Solubility (aq) Kinetic UV > 50 µM
Stability (t1/2) Microsomal < 60 min (indicates rapid conversion)

| Cytotoxicity (IC50) | MTT (HepG2) | > 10 µM (unless targeting cancer) |[1][2]

Interpretation:

  • High Stability (>120 min): Suggests the amidoxime is not being effectively reduced by mARC; prodrug strategy may fail.[1][2]

  • High Toxicity (<1 µM): Indicates off-target effects, possibly due to the nitro group (nitro-radical formation) or non-specific alkylation by the chlorine moiety.[1][2]

References

  • Clement, B., et al. (2023).[1][2] "The History of mARC." Journal of Biological Chemistry. Link

  • Plitzko, B., et al. (2014).[1][2] "Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes." Journal of Medicinal Chemistry. Link

  • Havemeyer, A., et al. (2006).[1][2] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system." Journal of Biological Chemistry. Link

  • PubChem. (2023).[1][2] "Compound Summary: N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Related Structure)." Link[1][2]

  • European Medicines Agency. (2003).[1][2] "Guideline on Stability Testing of Existing Active Substances." Link

Sources

Method

Application Note: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) in High-Throughput Screening

Executive Summary 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) represents a "privileged scaffold" in modern High-Throughput Screening (HTS) libraries. Chemically, it combines an amidoxime functionality (a bioisostere an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine (CHNB) represents a "privileged scaffold" in modern High-Throughput Screening (HTS) libraries. Chemically, it combines an amidoxime functionality (a bioisostere and precursor to amidines) with a highly electron-deficient 2-chloro-4-nitrobenzene core.

This application note details the protocol for utilizing CHNB as a chemical probe in Fragment-Based Drug Discovery (FBDD) . It is particularly potent in screening campaigns targeting viral cysteine proteases (e.g., SARS-CoV-2 PLpro) and bacterial nitroreductases . Unlike standard amidines, the N'-hydroxy variant offers improved membrane permeability and reduced basicity, making it an ideal "warhead precursor" for intracellular targets.

Chemical Mechanism & Rationale

To effectively screen CHNB, researchers must understand its dual-reactivity profile. It is not merely a static ligand; it is a responsive probe .

The Amidoxime "Warhead"

The N'-hydroxybenzamidine group functions through two primary mechanisms in HTS:

  • Zinc Coordination: In metalloprotease screens, the oxime oxygen and amidine nitrogen can chelate active site Zn²⁺ ions.

  • Bioactivation (Prodrug Strategy): The mitochondrial amidoxime reducing component (mARC) reduces the hydroxy group to form the active amidine , a strong base (pKa ~11-12) that anchors into the aspartate/glutamate-rich S1 pockets of serine/cysteine proteases.

The Electron-Deficient Core (2-Cl, 4-NO₂)

The 2-chloro-4-nitro substitution pattern is critical. The nitro group (


) acts as a strong electron-withdrawing group (EWG), significantly lowering the 

of the amidoxime, enhancing its hydrogen-bond donor capability. Furthermore, the nitro group serves as a specific substrate for nitroreductases in anti-parasitic screens (e.g., Trypanosoma or Mycobacterium assays), allowing for selective toxicity profiling.
Mechanism of Action Diagram

The following diagram illustrates the bioactivation pathway and binding logic for CHNB.

CHNB_Mechanism CHNB CHNB (Inactive Probe) (2-Chloro-N'-hydroxy-4-nitrobenzamidine) mARC Enzymatic Reduction (mARC/NADH) CHNB->mARC Metabolic Activation NitroRed Nitroreductase (Bacterial/Parasitic) CHNB->NitroRed Alternative Path Amidine Active Amidine (High Affinity Cation) mARC->Amidine -OH removal Protease Target Protease (S1 Pocket Asp/Glu) Amidine->Protease Competitive Binding Complex Enzyme-Inhibitor Complex (Salt Bridge Formation) Protease->Complex Ki < 1µM Toxic Toxic Radical Species (Anti-infective Hit) NitroRed->Toxic Radical formation

Caption: Figure 1. Dual-pathway mechanism of CHNB. Path A (Top) shows bioactivation to a protease inhibitor. Path B (Bottom) shows nitro-reduction relevant for anti-infective screening.

Experimental Protocols

Compound Preparation & Handling

CHNB is hydrophobic and prone to precipitation if mishandled in aqueous buffers.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Avoid protic solvents for stock storage.
Stock Concentration 10 mM or 20 mMSonicate for 5 mins at 25°C to ensure dissolution.
Storage -20°C (Dark)Nitro groups are photosensitive; use amber vials.
Stability >6 months in DMSOAvoid repeated freeze-thaw cycles (>3).
Working Buffer PBS or HEPES (pH 7.4)Critical: Limit final DMSO to <1% to prevent enzyme denaturation.
Primary HTS Protocol: Fluorescence Resonance Energy Transfer (FRET)

This protocol is optimized for screening CHNB against a viral protease (e.g., SARS-CoV-2 PLpro) using a 384-well format.

Reagents:

  • Target: Recombinant PLpro (50 nM final).

  • Substrate: FRET peptide (e.g., Dabcyl-KTKLRGG-Edans) at

    
     concentration.
    
  • Control: GRL-0617 (Positive Control), DMSO (Negative Control).

Workflow:

  • Dispensing: Acoustic dispense 50 nL of CHNB (from 10 mM stock) into black 384-well plates (Final conc: 10 µM).

  • Enzyme Addition: Dispense 10 µL of Enzyme Buffer (20 mM Tris pH 7.5, 0.1 mM EDTA, 1 mM DTT).

    • Note: DTT is required for protease stability but can interfere with some nitro-compounds. Keep DTT < 1 mM.

  • Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 30 min at RT. This allows the amidoxime to equilibrate with the active site.

  • Substrate Initiation: Add 10 µL of Substrate Solution.

  • Detection: Measure fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 20 min.

Secondary Screen: Orthogonal Mass Spectrometry (ASMS)

To rule out false positives (PAINS) or aggregation, validate hits using Affinity Selection Mass Spectrometry (ASMS).

  • Incubation: Mix CHNB (10 µM) with Target Protein (1 µM) in ammonium acetate buffer.

  • Separation: Use Size Exclusion Chromatography (SEC) to separate protein-ligand complexes from unbound small molecules.

  • Denaturation: Elute the protein complex with methanol/formic acid to release the bound ligand.

  • Analysis: Analyze via LC-MS/MS. A specific peak for CHNB (MW ~215.6 Da) confirms physical binding.

Data Analysis & Triage Strategy

HTS campaigns involving nitro-aromatics require rigorous data triage to filter out "frequent hitters" (redox cyclers).

Triage Logic Table:

ObservationInterpretationAction
High Inhibition + High Hill Slope (>2.0) Likely Aggregator or Redox CyclerAdd 0.01% Triton X-100; re-test.
High Inhibition + Normal Hill Slope (1.0) Valid Competitive BinderProceed to IC50 and Jump-Dilution assay.
Fluorescence Quenching Compound absorbs at Ex/EmCheck UV-Vis spectrum of CHNB; use MS-based assay.
Time-Dependent Inhibition Slow-onset or Covalent bindingTest for irreversibility (Dialysis recovery).
HTS Triage Workflow Diagram

HTS_Workflow Library Primary Screen (CHNB @ 10µM) Cutoff >50% Inhibition? Library->Cutoff Cutoff->Library No (Discard) Counter Counter Screen (Redox/Aggregation) Cutoff->Counter Yes DoseResponse Dose Response (IC50) (0.1 nM - 100 µM) Counter->DoseResponse Pass Orthogonal Biophysical Validation (SPR / ASMS) DoseResponse->Orthogonal Potent (<1µM) Lead Validated Hit (Ready for SAR) Orthogonal->Lead Confirmed Binder

Caption: Figure 2. Step-by-step triage workflow for validating CHNB hits, filtering out false positives common with nitro-aromatics.

Safety & Handling (MSDS Summary)

  • Hazards: CHNB contains a nitro group and a halogen. It is potentially mutagenic (Ames positive) and a skin irritant.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle all powders in a fume hood.

  • Disposal: Chlorinated organic waste. Do not dispose of down the drain.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Ratia, K., et al. (2008).[1] A noncovalent class of papain-like protease inhibitors blocks SARS virus replication. Proceedings of the National Academy of Sciences, 105(42), 16119-16124. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Scior, T., et al. (2011). Recognizing the importance of the amidoxime group in drug discovery. Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Structural Analog Data). National Library of Medicine. Link

Disclaimer: This protocol is intended for research use only. The specific bioactivity of CHNB may vary based on the target protein and assay conditions. Always perform a solvent tolerance test before full-scale screening.

Sources

Application

Application Note: Synthesis &amp; Functionalization of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Derivatives

Executive Summary & Scientific Rationale The scaffold 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also known as 2-chloro-4-nitrobenzamidoxime) represents a critical "linchpin" intermediate in medicinal chemistry. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also known as 2-chloro-4-nitrobenzamidoxime) represents a critical "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the amidoxime moiety (


), which serves as a potent 1,3-binucleophile for constructing 1,2,4-oxadiazoles—a bioisostere for esters and amides with improved metabolic stability.

Why this scaffold matters:

  • Electronic Push-Pull: The electron-withdrawing nitro group (

    
    ) at the para position and the chlorine atom at the ortho position create an electron-deficient aromatic ring. This influences the pKa of the amidoxime, modulating its nucleophilicity during cyclization.
    
  • Medicinal Utility: Derivatives of this scaffold are heavily investigated for antitubercular activity (targeting DprE1), antimicrobial efficacy, and as anti-inflammatory agents. The 2-chloro substituent often restricts bond rotation, locking the pharmacophore into a bioactive conformation.

  • Versatility: It allows for divergent synthesis:[1][2]

    • Path A (Cyclization): Formation of 1,2,4-oxadiazoles.[3][4][5][6]

    • Path B (Reduction): Transformation of the nitro group to an aniline for further coupling.

    • Path C (Carbonylation): Formation of 1,2,4-oxadiazol-5-ones.

Chemical Structure & Reactivity Analysis

The amidoxime group contains two nucleophilic sites: the amine nitrogen (


) and the oxime oxygen  (

).
  • Primary Reactivity (O-Acylation): The oxygen atom is generally more nucleophilic towards "hard" electrophiles (like acid chlorides), leading to an O-acylamidoxime intermediate.

  • Secondary Reactivity (Cyclodehydration): Heating or treating the O-acyl intermediate with a dehydrating agent induces cyclization to form the thermodynamically stable 1,2,4-oxadiazole ring.

Visualizing the Synthetic Logic

ReactionLogic Start 2-Chloro-N'-hydroxy- 4-nitrobenzamidine Inter O-Acylamidoxime Intermediate Start->Inter Acylation (R-COCl / R-COOH) Prod2 1,2,4-Oxadiazol-5-one Derivative Start->Prod2 Carbonylation (CDI / ClCOOEt) Prod1 3-(2-Cl-4-NO2-Ph)- 5-Substituted-1,2,4-Oxadiazole Inter->Prod1 Cyclodehydration (Δ / TBAF)

Figure 1: Divergent synthetic pathways from the parent amidoxime.[7]

Protocol A: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This is the primary application for this scaffold. We will detail two methods: Method A (Acid Chlorides) for robust substrates, and Method B (Coupling Agents) for sensitive carboxylic acids.

Method A: The Acid Chloride Route (Robust)

Best for: Simple alkyl/aryl substituents where harsh conditions are tolerable.

Reagents:

  • Substrate: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (1.0 equiv)

  • Electrophile: R-COCl (1.1 equiv)

  • Base: Pyridine (solvent & base) or Triethylamine (Et3N) in Toluene.

  • Solvent: Anhydrous Toluene or Pyridine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the amidoxime in 5 mL of anhydrous pyridine under nitrogen atmosphere.

    • Note: The 2-chloro group provides steric bulk; ensure complete dissolution before proceeding.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of the acid chloride dropwise.

    • Observation: A precipitate (pyridine hydrochloride) may form.

  • O-Acylation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The amidoxime spot should disappear, replaced by the less polar O-acyl intermediate.

  • Cyclization: Heat the reaction mixture to reflux (110–115°C) for 4–6 hours.

    • Mechanism:[3][4][7][8] Thermal energy drives the elimination of water from the O-acyl intermediate to close the ring.

  • Work-up:

    • Cool to RT. Pour into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with 1N HCl (to remove pyridine), saturated NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.[9]

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography.

Method B: The Carboxylic Acid Coupling Route (Mild)

Best for: Complex "R" groups, chiral centers, or when acid chlorides are unstable.

Reagents:

  • Substrate: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Solvent: DMF or Acetonitrile.

  • Cyclization Promoter: TBAF (Tetrabutylammonium fluoride) or simple heating.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve R-COOH (1.1 mmol) in DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at RT for 30 mins to form the active ester.

  • Coupling: Add the amidoxime (1.0 mmol). Stir at RT for 4–12 hours.

    • Checkpoint: Isolate the O-acylamidoxime intermediate if necessary, or proceed to "One-Pot" cyclization.

  • Cyclization (Chemical): Add TBAF (1.0 M in THF, 1.0 equiv) to the reaction mixture and heat to 80°C for 2 hours.

    • Why TBAF? Fluoride ions act as a specific base to abstract the amide proton, accelerating cyclization under milder thermal conditions than refluxing pyridine.

  • Work-up: Dilute with water, extract with EtOAc, and purify as above.

Protocol B: Synthesis of 1,2,4-Oxadiazol-5-ones

Oxadiazolones are important for creating "masked" isocyanates or as specific enzyme inhibitors.

Reagents:

  • Substrate: Amidoxime (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Ethyl Chloroformate.

  • Solvent: 1,4-Dioxane or THF.

Protocol:

  • Dissolve the amidoxime (1.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Add CDI (1.2 mmol) in one portion.

    • Caution: Evolution of CO2 gas. Ensure venting.

  • Heat to reflux for 6 hours.

  • Cool and evaporate the solvent.

  • Resuspend residue in water and adjust pH to ~4 with dilute HCl to precipitate the oxadiazolone. Filter and dry.

Protocol C: Nitro Group Reduction (Post-Cyclization)

Often, the 4-nitro group is a precursor to an aniline. Critical Constraint: Standard catalytic hydrogenation (H2/Pd-C) can sometimes cleave the N-O bond of the oxadiazole ring. Chemical reduction is preferred.

Recommended Method: Tin(II) Chloride Reduction

  • Dissolve the nitro-oxadiazole derivative (1.0 mmol) in Ethanol/EtOAc (1:1, 10 mL).

  • Add SnCl2·2H2O (5.0 equiv).

  • Heat to 70°C for 2–4 hours.

  • Work-up:

    • Cool and pour into ice water.

    • Neutralize with saturated NaHCO3 (careful of foaming).

    • Filter the tin salts through Celite.

    • Extract the filtrate with EtOAc to obtain the amine.

Data Summary & Troubleshooting

ParameterAcid Chloride MethodCoupling Agent Method
Reaction Time 4–8 Hours12–24 Hours
Temperature High (110°C)Moderate (80°C)
Yield (Typical) 70–85%60–75%
Tolerance Alkyl, Aryl, HalidesEsters, Boc-amines, Chiral centers
Main Byproduct Nitrile (trace, if overheated)Urea (from EDC)

Troubleshooting Guide:

  • Low Yield in Cyclization: The O-acyl intermediate might be stable. Increase temperature or switch to DMF as solvent to achieve higher internal temperatures.

  • Hydrolysis: If the O-acyl intermediate hydrolyzes back to starting materials, ensure the system is strictly anhydrous.

  • Steric Hindrance: The 2-chloro group creates steric pressure. If reaction is slow, use microwave irradiation (120°C, 20 min) to force the condensation.

Safety & Handling

  • Explosion Hazard: Amidoximes and their O-acyl derivatives can be energetic. While 2-chloro-4-nitrobenzamidoxime is relatively stable, never heat dry solids of the intermediate O-acyl compounds rapidly. Always perform cyclization in solution.

  • Toxicity: Nitroaromatics are potential mutagens. Handle with gloves and in a fume hood.

  • CDI Usage: Releases CO2. Do not seal the reaction vessel tightly during the addition phase.

References

  • Synthesis of 1,2,4-Oxadiazoles (General Review)

    • Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem., 2012, 55(5), 1817–1830. Link

  • TBAF-Mediated Cyclization

    • Gangloff, A. R., et al. "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild cyclodehydration agent." Tetrahedron Lett., 2001, 42, 1441-1443. Link

  • Antitubercular Nitrobenzamides

    • Makarov, V., et al. "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 2009, 324(5928), 801-804. (Establishes the biological relevance of the nitro-aromatic core). Link

  • Reaction of Amidoximes with Acid Chlorides

    • Augustine, J. K., et al. "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles." Tetrahedron, 2009, 65, 9989-9996. Link

Sources

Method

use of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a synthetic intermediate

Application Note: 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a Synthetic Intermediate Executive Summary 2-Chloro-N'-hydroxy-4-nitrobenzamidine is a high-value synthetic intermediate belonging to the amidoxime class. It se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a Synthetic Intermediate

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a high-value synthetic intermediate belonging to the amidoxime class. It serves as a dual-functional building block in drug discovery, primarily used to construct 1,2,4-oxadiazole heterocycles—a privileged scaffold in immuno-oncology (e.g., IDO1 inhibitors) and antimicrobial research.[1]

This guide details the synthesis, handling, and downstream application of this intermediate. It focuses on its role as a precursor for bioisosteric replacements of amides/esters and its utility in Structure-Activity Relationship (SAR) studies where the 2-chloro substituent provides steric tuning and the 4-nitro group acts as a latent amine handle.

Chemical Profile & Structural Logic

PropertyDetail
Chemical Name 2-Chloro-N'-hydroxy-4-nitrobenzamidine
Functional Class Aryl Amidoxime
Primary Precursor 2-Chloro-4-nitrobenzonitrile
Key Reactivity Nucleophilic attack (oxime oxygen), 1,3-Dipolar Cycloaddition
Downstream Targets 3,5-Disubstituted-1,2,4-Oxadiazoles

Structural Advantages in Drug Design:

  • The "Warhead" (Amidoxime): The N-hydroxyamidine moiety is the obligate precursor for 1,2,4-oxadiazoles. This ring system improves metabolic stability compared to esters and amides while retaining hydrogen-bond acceptor capabilities.

  • The "Tuning Knob" (2-Chloro): The chlorine atom at the ortho position forces the phenyl ring out of planarity relative to the oxadiazole, creating a specific 3D conformation often required to fit into enzyme hydrophobic pockets (e.g., IDO1 heme pockets).

  • The "Latent Handle" (4-Nitro): The nitro group is chemically inert during the oxadiazole formation but can be selectively reduced later to an aniline, allowing for late-stage diversification (e.g., urea or sulfonamide formation).

Synthetic Workflow Overview

The following diagram illustrates the critical pathway from the commercial nitrile precursor to the final bioactive scaffold.

G Nitrile 2-Chloro-4-nitrobenzonitrile (Starting Material) Amidoxime 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Target Intermediate) Nitrile->Amidoxime NH2OH·HCl, Base Reflux O_Acyl O-Acyl Amidoxime (Transient Intermediate) Amidoxime->O_Acyl R-COOH, Coupling Agent (e.g., CDI, EDC) Oxadiazole 3-(2-Chloro-4-nitrophenyl)- 1,2,4-Oxadiazole O_Acyl->Oxadiazole Cyclodehydration (Δ or TBAF) Aniline Functionalized Aniline (Library Handle) Oxadiazole->Aniline Selective Reduction (Fe/NH4Cl or H2/Pd)

Caption: Step-wise transformation of the nitrile precursor into a functionalized drug scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Objective: Convert the nitrile group to an amidoxime without affecting the nitro or chloro substituents.

Reagents:

  • 2-Chloro-4-nitrobenzonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (2.0 equiv)
    
  • Sodium Carbonate (

    
    ) (1.5 equiv) or Triethylamine (
    
    
    
    ) (2.5 equiv)
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine hydrochloride (20 mmol) and Sodium Carbonate (15 mmol) in water (10 mL). Stir for 15 minutes until gas evolution (

    
    ) ceases.
    
  • Addition: Add Ethanol (30 mL) followed by 2-Chloro-4-nitrobenzonitrile (10 mmol). The mixture may appear as a suspension initially.[2]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexane). The starting nitrile (

      
      ) should disappear, and a more polar spot (Amidoxime, 
      
      
      
      ) should appear.
  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator).

  • Isolation: Dilute the aqueous residue with ice-cold water (50 mL). The product usually precipitates as a solid. Filter the solid and wash with cold water (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 85–95%.

    • Appearance: Yellowish crystalline solid.

Protocol B: Cyclization to 1,2,4-Oxadiazole (The "One-Pot" Method)

Objective: React the amidoxime with a carboxylic acid to form the heterocycle.

Reagents:

  • 2-Chloro-N'-hydroxy-4-nitrobenzamidine (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) (1.2 equiv) or EDC/HOBt.

  • Solvent: DMF or Dioxane.

Step-by-Step Procedure:

  • Activation: In a dry flask under nitrogen, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add CDI (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Gas evolution (

      
      ) indicates successful activation.
      
  • Coupling: Add 2-Chloro-N'-hydroxy-4-nitrobenzamidine (1.0 mmol) to the activated acid solution. Stir at RT for 1–2 hours. This forms the O-acyl amidoxime intermediate (often visible by TLC).

  • Cyclization: Heat the reaction mixture to

    
     for 4–12 hours.
    
    • Alternative: For temperature-sensitive substrates, cool to RT and add TBAF (1M in THF, 1.0 equiv) to catalyze cyclization at lower temperatures.

  • Work-up: Pour the mixture into crushed ice/water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Selective Nitro Reduction (Preserving the Cl and Oxadiazole)

Objective: Reduce the nitro group to an aniline for further library synthesis (e.g., urea formation).

Reagents:

  • Nitro-oxadiazole intermediate (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1).

Procedure:

  • Suspend the nitro compound, Fe powder, and

    
     in Ethanol/Water.
    
  • Heat to reflux (

    
    ) with vigorous stirring for 2 hours.
    
  • Why this method? Hydrogenation (

    
    ) can sometimes cause de-chlorination (removing the critical 2-chloro substituent). Iron reduction is chemoselective for the nitro group.
    
  • Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate to obtain the aniline.

Application Data & SAR Logic

The following table summarizes why this specific intermediate is chosen over non-chlorinated or non-nitrated analogs in medicinal chemistry campaigns.

Structural FeatureBiological/Chemical Impact
1,2,4-Oxadiazole Core Bioisostere: Mimics amide/ester bonds but resists hydrolysis by esterases/peptidases. Improves oral bioavailability.
2-Chloro Substituent Conformational Lock: Creates a steric clash with the oxadiazole ring, twisting the phenyl ring by ~30–70°. This "twisted" conformation is critical for binding to deep pockets (e.g., IDO1, GPCRs).
4-Nitro Group Synthetic Versatility: Acts as a "mask" for an amino group. It is electron-withdrawing (lowering

of the amidoxime), which can accelerate the initial cyclization step.

References

  • General Amidoxime Synthesis

    • Title: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride... (Context on Nitrile/Hydroxylamine chemistry).
    • Source: Asian Journal of Chemistry.
    • URL:

  • 1,2,4-Oxadiazole Synthesis (Review)

    • Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles - A Review.
    • Source: Research Journal of Pharmacy and Technology (RJPT).
    • URL:

  • Medicinal Chemistry Application (IDO1 Inhibitors)

    • Title: Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors (Discusses the bioisosteric replacement of oxadiazoles and the role of the heme pocket).
    • Source: Frontiers in Pharmacology / PMC.
    • URL:

  • Structural Context (Benzamide/Amidoxime Derivatives)

    • Title: N-(2-Chloro-4-nitrophenyl)
    • Source: Acta Crystallographica / PMC.
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-N'-hydroxy-4-nitrobenzamidine Solubility

Welcome to the technical support guide for 2-Chloro-N'-hydroxy-4-nitrobenzamidine. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-N'-hydroxy-4-nitrobenzamidine. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. As a compound with limited publicly available solubility data, this guide is built upon foundational principles of small molecule chemistry and extensive field experience with structurally related nitroaromatic and benzamidine-based compounds. Our goal is to empower you with the knowledge to design robust experimental protocols and ensure the reliable application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of 2-Chloro-N'-hydroxy-4-nitrobenzamidine?

For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is the recommended solvent.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of hydrophobic small molecules that exhibit poor solubility in aqueous solutions.[1][2] It is crucial, however, to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO so that the final volume added to your aqueous experimental system is minimal.

Q2: I dissolved the compound in DMSO, but it immediately precipitated when I added it to my aqueous buffer. Why did this happen?

This phenomenon, often called "solvent shock" or "crashing out," is the most common issue for compounds with low aqueous solubility.[1] While 2-Chloro-N'-hydroxy-4-nitrobenzamidine may be soluble in 100% DMSO, its solubility in a predominantly aqueous environment (like cell culture media or phosphate-buffered saline) is expected to be significantly lower.[3] When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the DMSO molecules disperse, leaving the compound molecules exposed to an environment in which they are not soluble, causing them to aggregate and precipitate.

Q3: How does pH likely affect the solubility of this compound?

The solubility of ionizable compounds is strongly dependent on pH.[4][5] 2-Chloro-N'-hydroxy-4-nitrobenzamidine possesses a hydroxybenzamidine group, which is acidic and can be deprotonated.

  • In acidic to neutral pH (e.g., < pH 7): The molecule will be in its neutral, protonated form. This form is typically less soluble in aqueous media.

  • In basic/alkaline pH (e.g., > pH 8): The hydroxyl group can deprotonate to form a negatively charged anion. This ionized form generally exhibits significantly higher aqueous solubility.

Therefore, you may observe increased solubility in buffers with a higher pH. However, the stability of the compound at high pH must also be considered. For many weak acids, solubility increases as the pH is raised above the compound's pKa.[6]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and almost always not exceeding 0.5% .[1] It is critical to run a vehicle control (medium with the same final concentration of DMSO) to ensure that any observed cellular effects are due to the compound and not the solvent.[7]

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Immediate Precipitation Upon Dilution

  • Question: "I prepared a 10 mM stock in DMSO. When I added it directly to my 37°C cell culture medium to get a 10 µM final concentration, I immediately saw a cloudy precipitate. What went wrong?"

  • Answer: This is a classic case of exceeding the aqueous solubility limit combined with improper dilution technique. Here are the likely causes and solutions:

    Potential Cause Scientific Explanation Recommended Solution
    Final concentration exceeds solubility limit. The desired 10 µM concentration, while seemingly low, may be above the maximum aqueous solubility of the compound in your specific cell culture medium.Perform a preliminary solubility test (see Protocol 1) to determine the maximum achievable concentration in your medium. You may need to lower your final working concentration.
    Rapid Dilution / Solvent Shock. Adding the concentrated DMSO stock directly to the full volume of media creates localized super-saturation, causing the compound to crash out before it can be properly dispersed.[1]Use a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed media (e.g., 100x the final concentration). Then, add this intermediate dilution to the final volume. This gradual change in solvent environment is much gentler.[8]
    Temperature Difference. Adding a room-temperature stock solution to warm media can cause a temporary decrease in local temperature, which can reduce solubility.Always use pre-warmed (37°C) media or buffer for dilutions. [1] Ensure your stock solution has fully thawed and is at room temperature before use.
    Insufficient Mixing. If the stock solution is not dispersed quickly, it remains concentrated in one area, leading to precipitation.Add the stock solution dropwise to the vortex of the media while gently swirling or vortexing to ensure rapid and even distribution.[1]

Issue 2: Delayed Precipitation in the Incubator

  • Question: "My working solution was clear when I added it to my cells, but after 12-24 hours in the 37°C incubator, I can see small crystals or a fine precipitate in the wells. What is happening?"

  • Answer: Delayed precipitation suggests that while the compound was initially dissolved (perhaps in a supersaturated state), it is not stable in solution under incubation conditions over time.

    Potential Cause Scientific Explanation Recommended Solution
    Compound Instability. The compound may have limited stability at 37°C in aqueous media, degrading or rearranging into a less soluble form over time.Refresh the media with a freshly prepared compound solution at intermediate time points (e.g., every 12 or 24 hours) for long-term experiments.
    Media Evaporation. Over several days, water can evaporate from culture plates, increasing the effective concentration of all components, including your compound, pushing it past its solubility limit.[8]Ensure proper humidification of your incubator. Use plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term cultures.[8]
    pH Shift in Media. Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time.[8] As discussed, a lower pH may decrease the solubility of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.Monitor the pH of your culture medium (the color of the phenol red indicator is a good first sign). If the medium becomes acidic (yellow), it may be necessary to refresh it more frequently.
    Interaction with Media Components. The compound might slowly bind to proteins or other components in the serum or media, forming insoluble complexes over time.[9][10]This is difficult to control. Performing a solubility test in both serum-free and serum-containing media can help diagnose if serum components are playing a role.

Experimental Protocols

Protocol 1: Preliminary Aqueous Solubility Assessment

This protocol is essential to determine the maximum soluble concentration of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in your specific experimental buffer or medium, preventing wasted reagents and unreliable data.

  • Prepare a 10 mM Stock: Accurately weigh the compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.

  • Set Up Dilutions: In separate microcentrifuge tubes, add a constant volume of your target aqueous medium (e.g., 500 µL of pre-warmed cell culture media).

  • Add Compound: Add progressively larger amounts of the 10 mM DMSO stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains below 1%.

  • Equilibrate: Vortex each tube for 30 seconds. Incubate the tubes under your experimental conditions (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. The highest concentration that remains perfectly clear, with no visible precipitate, cloudiness, or crystals, is your practical working solubility limit.

  • Microscopic Confirmation (Optional): For a more sensitive check, place a small drop of the solution from each tube onto a microscope slide and look for microscopic crystals.

Protocol 2: Best-Practice Preparation of a Working Solution (Example: 10 µM)

This protocol uses a serial dilution method to minimize precipitation.

  • Thaw and Equilibrate: Thaw your 10 mM DMSO stock aliquot and allow it to reach room temperature. Pre-warm your cell culture medium to 37°C.

  • Prepare Intermediate Dilution (100 µM): In a sterile tube, add 98 µL of the pre-warmed medium. To this, add 2 µL of your 10 mM stock solution. Mix gently but thoroughly by pipetting up and down. This creates a 200 µM intermediate solution in 2% DMSO.

  • Prepare Final Working Solution (10 µM): Add the required volume of the 200 µM intermediate solution to your final volume of pre-warmed media. For example, to make 2 mL of a 10 µM solution, add 100 µL of the 200 µM intermediate to 1.9 mL of pre-warmed media. The final DMSO concentration will be a negligible 0.1%.

  • Mix and Use Immediately: Gently swirl the final working solution during the addition. Use this freshly prepared solution for your experiment without delay.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

G start Precipitation Observed? immediate Immediate Precipitation (Upon Dilution) start->immediate Yes, Immediately delayed Delayed Precipitation (During Incubation) start->delayed Yes, After Time cause1 Potential Causes: - Concentration > Solubility Limit - Rapid Dilution (Solvent Shock) - Insufficient Mixing immediate->cause1 cause2 Potential Causes: - Media Evaporation - pH Shift in Culture - Compound Instability at 37°C delayed->cause2 solution1 Solutions: 1. Determine max solubility (Protocol 1) 2. Use Serial Dilution (Protocol 2) 3. Pre-warm media to 37°C 4. Add dropwise while mixing cause1->solution1 solution2 Solutions: 1. Ensure incubator humidity 2. Refresh media periodically 3. Monitor media pH (color) cause2->solution2

Caption: Troubleshooting workflow for 2-Chloro-N'-hydroxy-4-nitrobenzamidine precipitation.

References

  • PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Merck Millipore. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 2-Chloro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]

  • Microbiology and Molecular Biology, Tufts University. (n.d.). Stock Solution. Retrieved from [Link]

  • ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level? Retrieved from [Link]

  • Quora. (2016, November 24). What is the relationship between solubility and pH? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 32853-24-0 | Product Name : N-(2-Chloro-4-nitrophenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]

  • MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

  • Humble.Fish. (2021, October 3). Using DMSO to Dissolve Difficult Aquarium Medications. Retrieved from [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (2018, January 11). Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in DMSO

This technical guide addresses the stability, handling, and troubleshooting of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in DMSO (Dimethyl Sulfoxide) .[1][2] The content is structured for researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in DMSO (Dimethyl Sulfoxide) .[1][2] The content is structured for researchers requiring high-fidelity experimental control.

Executive Summary & Chemical Context

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a functionalized amidoxime intermediate.[1][2] While DMSO is an excellent solvent for this polar compound due to its high dielectric constant, it presents specific stability risks.[1] The compound contains three reactive motifs: the amidoxime core (susceptible to hydrolysis and rearrangement), the nitro group (photolabile), and the aryl chloride (potential for nucleophilic attack in harsh conditions).[1][2]

Key Stability Verdict:

  • Dry DMSO (Anhydrous): High Stability (>24 hours at Room Temp; Months at -20°C).[1][2]

  • Wet DMSO (Hygroscopic uptake): Moderate Risk.[1][2] Water catalyzes hydrolysis to the corresponding amide.

  • Light/Heat: High Risk.[1][2] Photolytic degradation and thermal rearrangement (Tiemann-type) are accelerated in solution.[1][2]

Critical Troubleshooting (Q&A)

Q1: My DMSO stock solution has turned from pale yellow to a dark amber/brown. Is it still usable?

Diagnosis: Likely Photodegradation or Oxidative Stress .[1][2]

  • The Mechanism: The nitro group (

    
    ) is chromophoric and electron-withdrawing.[1][2] Upon exposure to UV/VIS light, nitro-aromatics can undergo radical processes.[1][2] Furthermore, DMSO can act as a mild oxidant over time, potentially attacking the N-O bond of the amidoxime.
    
  • Action:

    • Perform a QC check (LC-MS).[1][2]

    • If purity is <95%, discard.[1]

    • Prevention: Store future stocks in amber glass vials wrapped in aluminum foil.

Q2: I see a new peak at M-15 (approx.) in my LC-MS spectrum after 48 hours. What is it?

Diagnosis: Hydrolysis to the Amide .

  • The Mechanism: Amidoximes (

    
    ) are susceptible to hydrolysis in the presence of water, converting to the primary amide (
    
    
    
    ) and releasing hydroxylamine.[1][2]
    • Parent Mass (MW): ~215.6 Da[1][2]

    • Amide Product (2-Chloro-4-nitrobenzamide): ~200.6 Da[1][2]

    • Mass Shift:

      
       Da.[1][2]
      
  • Root Cause: DMSO is highly hygroscopic.[1][2] If the vial was left uncapped or stored in a humid environment, water uptake initiated the hydrolysis.

  • Action: Use Anhydrous DMSO (water content <0.1%) and store under inert gas (Argon/Nitrogen).

Q3: Can I heat the DMSO solution to dissolve the compound if it precipitates?

Diagnosis: Thermal Instability Risk .

  • The Science: Amidoximes can undergo the Tiemann Rearrangement at elevated temperatures, converting to ureas or cyanamides.[1][2] Additionally, heating nitro-aromatics in DMSO (which decomposes at high heat) can be hazardous.[1][2]

  • Recommendation: Do not exceed 40°C. If sonication is required, use short bursts to avoid heating the solvent.[1][2] If the compound does not dissolve at room temperature in DMSO, check the purity of the solid (it may be a salt form or polymerized).

Degradation Pathways & Logic

The following diagram illustrates the potential fate of your compound in DMSO under various stress conditions.

DegradationPathway Compound 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (MW ~215.6) Amide Hydrolysis Product (2-Chloro-4-nitrobenzamide) (MW ~200.6) Compound->Amide + H2O (Wet DMSO) Hydrolysis Nitrile Dehydration Product (2-Chloro-4-nitrobenzonitrile) (MW ~182.6) Compound->Nitrile Heat (>60°C) - H2O Oxidation Oxidative Degradation (Complex Mixture) Compound->Oxidation Light / Air Long-term Storage

Figure 1: Primary degradation pathways of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in DMSO solution. The red path (hydrolysis) is the most common failure mode in laboratory settings.

Standardized Handling Protocols

To ensure data integrity, strictly follow this preparation and storage protocol.

Protocol A: Preparation of Stable Stock Solution (10 mM)
ParameterSpecificationReason
Solvent Grade DMSO, Anhydrous (≥99.9%, Water <50 ppm)Prevents hydrolysis of the amidoxime moiety.[1][2]
Container Amber Glass Vial (Silanized preferred)Blocks UV light; prevents adsorption to plastic.[1][2]
Atmosphere Argon or Nitrogen headspacePrevents oxidative degradation.[1][2]
Temperature -20°C or -80°CSlows kinetic degradation rates.[1][2]

Step-by-Step:

  • Weighing: Weigh the solid compound into an amber vial. Note: Avoid using metal spatulas if possible to prevent trace metal catalysis; use glass or plastic.[1][2]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO . Do not use DMSO from a "squirt bottle" that has been sitting on the bench. Use a fresh ampoule or a bottle stored over molecular sieves.

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes (ambient temp).[1]

  • Blanketing: Gently flow dry Nitrogen or Argon over the liquid surface for 10 seconds to displace oxygen/moisture.[1][2]

  • Sealing: Cap tightly with a PTFE-lined cap.[1][2] Parafilm is insufficient for long-term storage as DMSO vapor can plasticize it.[1][2]

Protocol B: Quality Control (QC) Check

Before using a stock solution stored for >1 month:

  • Dilute 1 µL of stock into 100 µL Acetonitrile/Water (50:50).

  • Inject onto HPLC/LC-MS.

  • Pass Criteria: Purity >95% and absence of significant peak at [M-15] (Amide).

References & Authority

  • Amidoxime Stability: Clement, B.[1][2][3] "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines."[1][2] Drug Metabolism Reviews, 2002.[1] (Discusses the reductive and hydrolytic lability of the amidoxime N-O bond).

  • DMSO Chemical Compatibility: Gaylord Chemical Company.[1][2] "Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin."[1][2] (Authoritative source on DMSO thermal stability and hygroscopicity).

  • General Compound Storage: Cheng, X. et al.[1][2][4] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 2003.[1] Link (Establishes water uptake as the primary cause of compound loss in DMSO).[1][2]

  • Hydrolysis Mechanisms: Kumbhar, A. et al.[1][2] "Investigation of the Oxidative Degradation Pathway of Amidoximes." ResearchGate, 2020.[1] (Details the conversion of amidoximes to amides/nitriles).

Sources

Troubleshooting

how to prevent degradation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in solution

Technical Support Center: Stability & Handling Guide Topic: Preventing Degradation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Ticket ID: #CHM-STAB-2849 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Preventing Degradation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Ticket ID: #CHM-STAB-2849 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a functionalized amidoxime intermediate often used in the synthesis of heterocyclic bioactive molecules (e.g., 1,2,4-oxadiazoles). Its stability is compromised by three primary vectors: hydrolytic cleavage of the amidoxime motif, photochemical reduction of the nitro group, and metal-catalyzed oxidation .

This guide provides a self-validating system to maintain compound integrity in solution, moving beyond generic storage advice to mechanistically grounded protocols.

Part 1: The Degradation Landscape

To prevent degradation, we must first map the enemy. This compound possesses two "ticking clock" moieties: the amidoxime (


) and the nitro  (

) group.
Mechanistic Degradation Pathways

The diagram below illustrates the specific chemical fates of your compound under stress. Note that the Hydrolysis pathway is pH-driven, while Photolysis is light-driven.

DegradationPathways Compound 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Active) Amide 2-Chloro-4-nitrobenzamide (Hydrolysis Product) Compound->Amide Acid/Base Hydrolysis (pH < 4 or > 9) Nitrile 2-Chloro-4-nitrobenzonitrile (Dehydration Product) Compound->Nitrile Thermal Dehydration (> 60°C) Azo Azo/Azoxy Dimers (Photochemical Product) Compound->Azo UV Light (Nitro reduction) MetalComplex Metal-Amidoxime Complex (Catalytic Decomposition) Compound->MetalComplex Trace Fe/Cu ions

Figure 1: Primary degradation pathways for 2-Chloro-N'-hydroxy-4-nitrobenzamidine. The amidoxime group is susceptible to hydrolysis and dehydration, while the nitro group drives photochemical instability.

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: "My solution turned from pale yellow to deep orange/brown overnight."

Diagnosis: Photochemical Degradation (Nitro-group reduction). The Science: Nitro-aromatics are chromophores. Upon exposure to UV or intense visible light, the nitro group (


) can undergo partial reduction to nitroso or hydroxylamine species, which often couple to form highly colored azo or azoxy dimers [1].
Corrective Protocol: 
  • Immediate Action: Discard the solution if quantitative accuracy is required. The extinction coefficient has changed.

  • Prevention: Wrap all storage vials in aluminum foil or use amber glass.

  • Process Change: Perform weighing and dissolution under low-intensity LED light (avoid fluorescent tubes which emit UV).

Scenario B: "I see a new peak at RRT 0.85 in HPLC after 24 hours in buffer."

Diagnosis: Hydrolysis to the Amide. The Science: The amidoxime group (


) is thermodynamically metastable. In acidic (pH < 4) or basic (pH > 9) conditions, water attacks the imine carbon, releasing hydroxylamine and forming 2-chloro-4-nitrobenzamide  [2].
Corrective Protocol: 
  • Buffer Selection: Switch to a neutral buffer system (pH 6.5–7.5). Phosphate or HEPES buffers are ideal.

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Store stock solutions at -20°C, not 4°C.

  • Solvent Switch: If aqueous stability is poor, prepare stock in anhydrous DMSO or DMAC . These aprotic solvents suppress the nucleophilic attack of water.

Scenario C: "The compound precipitated upon adding water to my DMSO stock."

Diagnosis: Solubility Crash (Not Degradation). The Science: This compound is lipophilic (LogP ~ 1.5–2.0). Rapid addition of water creates a high-polarity environment where the compound crystallizes out before it can disperse. Corrective Protocol:

  • Mixing Order: Always add the DMSO stock into the vortexing buffer , not the buffer into the stock. This prevents local regions of high water concentration.

  • Cosolvent: Maintain a final concentration of 1–5% DMSO in your working solution to sustain solubility.

Part 3: Validated Stability Protocols

Optimal Solvent System Matrix

Use this table to select the right vehicle for your experiment.

Solvent SystemStability Window (at 25°C)Risk FactorRecommended Use
Anhydrous DMSO > 3 MonthsLowLong-term Stock Storage (-20°C)
Methanol/Ethanol 1–2 WeeksMediumShort-term intermediate
PBS (pH 7.4) 24–48 HoursHighImmediate Biological Assay
Tris Buffer (pH 8.0) < 12 HoursVery HighAvoid (Primary amines in Tris can react)
0.1 M HCl/NaOH < 1 HourCriticalAvoid (Rapid Hydrolysis)
The "Iron-Free" Rule

Amidoximes are potent ligands for transition metals (Fe, Cu). Trace metal contamination in buffers can catalyze the oxidative release of Nitric Oxide (NO) from the amidoxime group [3].

  • Protocol: Use LC-MS grade water and buffers. If stability is critical, add 0.1 mM EDTA to chelate trace metals in your working buffer.

Step-by-Step Stock Preparation (Self-Validating)

Follow this workflow to ensure maximum integrity.

  • Weighing: Weigh the solid into an amber glass vial.

  • Dissolution: Add anhydrous DMSO (stored over molecular sieves). Target concentration: 10–50 mM.

  • Inerting: Flush the headspace with Argon or Nitrogen gas for 10 seconds to displace oxygen and moisture.

  • Sealing: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term DMSO storage (DMSO leaches plasticizers).

  • Validation: Before use, dilute a small aliquot (1 µL) into 1 mL methanol and check UV absorbance at

    
     (approx. 260–280 nm). A shift in 
    
    
    
    indicates degradation.

References

  • Photochemistry of Nitro-Aromatics : "Photochemical degradation of nitro-compounds." Journal of Photochemistry and Photobiology, 2024. 1

  • Amidoxime Hydrolysis Kinetics : "Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS." ResearchGate, 2025. 2

  • Metal-Catalyzed Oxidation : "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." National Institutes of Health (PMC), 2025. 3

  • General Stability Data : "2-Chloro-4-nitrobenzamide Stability Data." BenchChem, 2025. 1

Sources

Optimization

optimizing reaction conditions for 2-Chloro-N'-hydroxy-4-nitrobenzamidine synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently navigate any challenges that may arise.

Introduction to the Synthesis

The synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine is a critical step in the development of various pharmacologically active compounds. The primary route to this amidoxime involves the nucleophilic addition of hydroxylamine to the nitrile functionality of 2-chloro-4-nitrobenzonitrile. The presence of two electron-withdrawing groups, a chloro group at the 2-position and a nitro group at the 4-position, significantly influences the reactivity of the nitrile group. While these groups activate the nitrile towards nucleophilic attack, they also increase the propensity for side reactions, most notably the formation of the corresponding amide, 2-chloro-4-nitrobenzamide.

This guide provides a comprehensive framework for optimizing this reaction, focusing on the critical parameters that govern the reaction's outcome.

Core Reaction Scheme

The fundamental transformation is the conversion of a nitrile to an N'-hydroxybenzamidine using hydroxylamine.

digraph "Reaction_Scheme" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];

// Reactants reactant1 [label="2-Chloro-4-nitrobenzonitrile"]; reactant2 [label="+ Hydroxylamine\n(NH2OH)"];

// Product product [label="2-Chloro-N'-hydroxy-4-nitrobenzamidine"];

// Reaction Arrow edge [fontsize=10, fontname="Arial"]; reactant1 -> product [label="Base, Solvent\nTemperature"]; reactant2 -> product [arrowhead=none]; }

Caption: Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Recommended Starting Protocol

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired outcomes.

Materials:

  • 2-chloro-4-nitrobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base (e.g., Sodium carbonate (Na₂CO₃), Triethylamine (Et₃N), or Sodium bicarbonate (NaHCO₃))

  • Solvent (e.g., Ethanol, Methanol, or a mixture of Ethanol/Water)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrobenzonitrile (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5-2.0 eq) and the selected base (1.5-2.5 eq) in a minimal amount of water or the reaction solvent.

  • Reaction Execution: Add the hydroxylamine/base solution to the solution of the nitrile.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (typically 60-80 °C). Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, carefully add cold deionized water to induce precipitation.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

digraph "Troubleshooting_Flowchart" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low or No Product Yield"]; side_product [label="Significant Side Product Formation\n(Amide Impurity)"]; difficult_purification [label="Difficulty in Product Purification"];

// Low Yield Path incomplete_reaction [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issue [label="Reagent Quality/Stoichiometry Issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; temp_time [label="Optimize Temperature & Time:\n- Increase reaction temperature.\n- Extend reaction time.\nMonitor closely with TLC."]; reagent_check [label="Verify Reagent Quality & Stoichiometry:\n- Use fresh hydroxylamine.\n- Ensure correct equivalents of base."];

// Side Product Path base_choice [label="Inappropriate Base?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_effect [label="Solvent Choice?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base_optimization [label="Switch to a milder base:\n- Try NaHCO₃ or Et₃N instead of stronger bases like Na₂CO₃ or NaOH."]; solvent_optimization [label="Optimize Solvent System:\n- Anhydrous conditions may favor amide formation.\n- A protic solvent system (e.g., ethanol/water) is generally preferred."];

// Purification Path co_precipitation [label="Co-precipitation of Product and Amide?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization_issue [label="Ineffective Recrystallization?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; column_chromatography [label="Consider Column Chromatography:\n- Use a silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane)."]; solvent_screening [label="Screen Recrystallization Solvents:\n- Try different solvent systems to exploit solubility differences between the amidoxime and amide."];

start -> low_yield; start -> side_product; start -> difficult_purification;

low_yield -> incomplete_reaction; incomplete_reaction -> temp_time [label="Yes"]; incomplete_reaction -> reagent_issue [label="No"]; reagent_issue -> reagent_check [label="Yes"];

side_product -> base_choice; base_choice -> base_optimization [label="Yes"]; base_choice -> solvent_effect [label="No"]; solvent_effect -> solvent_optimization [label="Yes"];

difficult_purification -> co_precipitation; co_precipitation -> column_chromatography [label="Yes"]; co_precipitation -> recrystallization_issue [label="No"]; recrystallization_issue -> solvent_screening [label="Yes"]; }

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Q1: My reaction shows a very low yield of the desired 2-Chloro-N'-hydroxy-4-nitrobenzamidine. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The reaction rate can be slow due to insufficient temperature or reaction time.

    • Solution: Monitor the reaction closely using TLC. If starting material is still present after the recommended time, consider increasing the reaction temperature or extending the reaction time. Aromatic nitriles with electron-withdrawing groups are generally more reactive, but optimization is still key.[1]

  • Suboptimal Base: The choice and amount of base are critical.

    • Causality: The reaction requires a base to liberate the free hydroxylamine from its hydrochloride salt. An insufficient amount of base will result in a low concentration of the active nucleophile. Conversely, a very strong base might promote side reactions.

    • Solution: Ensure you are using at least a stoichiometric equivalent of the base relative to hydroxylamine hydrochloride. For this substrate, a mild inorganic base like sodium carbonate or sodium bicarbonate is a good starting point. Organic bases like triethylamine can also be effective.[1]

  • Reagent Quality: The quality of hydroxylamine is important.

    • Causality: Hydroxylamine and its salts can degrade over time.

    • Solution: Use freshly opened or properly stored hydroxylamine hydrochloride.

  • Work-up Losses: The product might be lost during the isolation and purification steps.

    • Causality: 2-Chloro-N'-hydroxy-4-nitrobenzamidine may have some solubility in the work-up solvents.

    • Solution: When precipitating the product with water, ensure the solution is sufficiently cold to minimize solubility. When washing the solid, use minimal amounts of cold solvents.

Q2: I have a significant amount of a major byproduct in my crude product. How do I identify and minimize it?

A2: The most common byproduct in this reaction is the corresponding amide, 2-chloro-4-nitrobenzamide.

  • Identification: The amide can be identified by its different Rf value on TLC compared to the amidoxime. It can be definitively characterized by spectroscopic methods (NMR, IR, MS). The IR spectrum of the amide will show a characteristic C=O stretch, which is absent in the starting nitrile and the amidoxime.

  • Minimizing Amide Formation: The formation of the amide is often favored under certain conditions.

    • Causality: The presence of strong bases and anhydrous conditions can promote the formation of the amide. The reaction of aromatic nitriles with electron-withdrawing substituents with hydroxylamine can lead to substantial amounts of amide formation.[2][3]

    • Solution:

      • Choice of Base: Avoid using very strong bases like sodium hydroxide if amide formation is significant. Opt for milder bases such as sodium bicarbonate or triethylamine.

      • Solvent System: Using a protic solvent system, such as a mixture of ethanol and water, can help to suppress amide formation.

      • Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the formation of the amide. Find the optimal temperature that provides a reasonable reaction rate without excessive byproduct formation.

Q3: I am having difficulty purifying the 2-Chloro-N'-hydroxy-4-nitrobenzamidine from the amide byproduct. What purification strategies can I employ?

A3: Separating the amidoxime from the corresponding amide can be challenging due to their similar polarities.

  • Recrystallization:

    • Causality: Finding a solvent system where the solubility of the two compounds is significantly different is key.

    • Solution: Systematically screen different recrystallization solvents. Start with the reaction solvent (e.g., ethanol) and try adding a co-solvent like water or a non-polar solvent like hexane to induce selective crystallization.

  • Column Chromatography:

    • Causality: If recrystallization is ineffective, column chromatography is a reliable method for separating compounds with different polarities.

    • Solution: Use silica gel as the stationary phase. A gradient elution with a solvent system like ethyl acetate in hexane is a good starting point. Monitor the fractions carefully by TLC to isolate the pure product.

  • Alternative Synthetic Route:

    • Causality: If amide formation is persistent and purification is problematic, an alternative route might be more efficient.

    • Solution: One alternative is to first convert the nitrile to the corresponding thioamide, which can then be reacted with hydroxylamine to yield the amidoxime with a lower likelihood of amide byproduct formation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base has a crucial role in deprotonating the hydroxylamine hydrochloride (NH₂OH·HCl) to generate the free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the nitrile carbon. The choice of base can influence the reaction rate and the product distribution.

Q2: Why are electron-withdrawing groups on the aromatic ring important?

A2: The chloro and nitro groups are electron-withdrawing, which makes the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine. This generally leads to a faster reaction rate compared to nitriles with electron-donating groups. However, these groups can also stabilize the intermediate that leads to the amide byproduct.

Q3: Can I use a different source of hydroxylamine?

A3: While hydroxylamine hydrochloride is the most common and stable source, free hydroxylamine can also be used if handled carefully due to its instability. If using a different salt, such as hydroxylamine sulfate, you will need to adjust the stoichiometry of the base accordingly.

Q4: What are the safety precautions I should take when running this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Reagent Handling: 2-chloro-4-nitrobenzonitrile and its derivatives are potentially toxic and should be handled with care. Hydroxylamine and its salts can be corrosive and are toxic. Avoid inhalation of dust and contact with skin and eyes.

Q5: How can I be sure that my final product is the desired amidoxime and not the amide?

A5: Comprehensive characterization is essential.

  • ¹H NMR: The amidoxime will show a characteristic broad singlet for the -NH₂ protons and another singlet for the -OH proton. The chemical shifts of the aromatic protons will also be indicative of the product structure.

  • IR Spectroscopy: The most telling difference is the absence of a strong carbonyl (C=O) absorption in the amidoxime (around 1650-1700 cm⁻¹) which would be present in the amide byproduct. The amidoxime will show N-H and O-H stretching frequencies.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

By carefully considering the principles outlined in this guide and systematically troubleshooting any issues, researchers can optimize the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, leading to higher yields and purity of this valuable synthetic intermediate.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 2019 Jul; 24(13): 2437. [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. 1969; 18: 2385-2388. [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Welcome to the technical support guide for 2-Chloro-N'-hydroxy-4-nitrobenzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-N'-hydroxy-4-nitrobenzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this molecule. The inherent functionalities—a nitro group, a chloro substituent, and an N'-hydroxyamidine moiety—each contribute to a unique set of properties that can complicate isolation and purification. This guide provides in-depth, experience-based solutions to common problems encountered during its synthesis and purification.

I. Understanding the Molecule: Key Physicochemical Properties and Stability

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a polar aromatic compound. The presence of the N'-hydroxyamidine group confers basicity, while the nitro group and chlorine atom are electron-withdrawing, influencing the molecule's overall electronic properties and reactivity.

Stability Considerations

The N'-hydroxyamidine functional group can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions. Studies on related N-hydroxy compounds show that stability is pH-dependent, with increased stability observed closer to neutral pH.[1][2][3] Degradation can lead to the corresponding amide or other byproducts. Furthermore, N-hydroxymethyl compounds, which share some structural similarities, have been shown to degrade under certain conditions.[4][5]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, offering probable causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials (e.g., the corresponding nitrile or hydroxylamine). - Formation of side-products from the reduction of the nitro group.[6]- Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure full consumption of starting materials.[7] - Perform an acidic wash to remove unreacted hydroxylamine. - For potential nitro-reduction byproducts, consider a mild oxidation step if compatible with the target molecule.
Oily Product Instead of Solid - Presence of residual solvent. - Impurities acting as a eutectic mixture. - The compound may be an oil at room temperature if impure.- Ensure complete removal of reaction and extraction solvents under high vacuum. - Attempt trituration with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities.[8]
Poor Separation on Silica Gel Chromatography - The compound is highly polar and may streak or have very low retention on standard silica gel.[9][10] - The basic nature of the amidine group can lead to strong, irreversible binding to the acidic silica gel.- Use a modified mobile phase, such as adding a small percentage of triethylamine or ammonia in methanol to the eluent to suppress the interaction with silica.[11] - Consider using a different stationary phase, such as alumina (basic or neutral) or C18 reverse-phase silica.[8][12] - Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying very polar compounds.[10]
Product Degradation During Purification - Prolonged exposure to acidic or basic conditions (e.g., on silica gel or during an aqueous wash). - Thermal instability at elevated temperatures (e.g., during solvent evaporation).- Neutralize the pH of aqueous layers promptly during work-up. - Use a buffered mobile phase or a neutral stationary phase for chromatography. - Remove solvents at reduced pressure and moderate temperatures (e.g., <40°C) using a rotary evaporator.[8]
Difficulty with Recrystallization - Finding a suitable single solvent is challenging due to the molecule's polarity. - The compound may be too soluble in polar solvents and poorly soluble in non-polar solvents.- Use a binary solvent system. Dissolve the crude product in a minimum amount of a hot polar solvent (e.g., ethanol, methanol, or ethyl acetate) and then add a less polar solvent (e.g., water, hexane, or dichloromethane) dropwise until turbidity persists.[7][8][13] - Allow for slow cooling to promote the formation of pure crystals.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in the synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine?

A1: Based on common synthetic routes for amidines and related compounds, potential impurities include:

  • Starting Materials: Unreacted 2-chloro-4-nitrobenzonitrile and hydroxylamine.

  • Byproducts from Synthesis: Depending on the method, byproducts can arise from the reagents used. For example, if coupling agents are used, related urea or other byproducts may be present.[7]

  • Side-Reaction Products: Partial reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities can occur, especially if reducing agents are present or if certain metal catalysts are used in preceding steps.[6][14]

  • Degradation Products: Hydrolysis of the N'-hydroxyamidine back to the corresponding amide (2-chloro-4-nitrobenzamide).

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.[7] Use a UV lamp to visualize the spots, as the aromatic nature of the compound should make it UV-active. Staining with potassium permanganate can also be effective for visualizing compounds that are susceptible to oxidation.

Q3: What is the best way to store purified 2-Chloro-N'-hydroxy-4-nitrobenzamidine?

A3: Given its potential for hydrolysis, the purified compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent option, especially for highly polar compounds that do not behave well on normal-phase silica.[12] A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful of the potential for hydrolysis under acidic conditions.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid compounds on a larger scale.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent system will dissolve the compound when hot but sparingly when cold.[8] Promising systems for a polar molecule like this include ethanol/water, methanol/water, or ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Chloro-N'-hydroxy-4-nitrobenzamidine in a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a binary system, add the second (less polar) solvent dropwise until the solution becomes cloudy, then reheat slightly until it is clear again before allowing it to cool. For better yield, you can place the flask in an ice bath after it has reached room temperature.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.[8]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for smaller quantities or when recrystallization is ineffective.

  • Stationary Phase and Eluent Selection:

    • Normal Phase (Silica Gel): Due to the compound's polarity, start with a relatively polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane. To mitigate issues with the basic amidine group, consider adding 0.5-1% triethylamine to the eluent system.

    • Reverse Phase (C18 Silica): Use a gradient of water and methanol or acetonitrile. A shallow gradient often provides the best separation.[12]

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like methanol. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.[8]

  • Elution: Run the column, collecting fractions continuously. Gradually increase the polarity of the eluent if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature.[8]

V. Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Purification Failures

This decision tree illustrates a logical workflow for addressing common purification challenges.

Purification_Troubleshooting start Crude Product check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes recrystallize Attempt Recrystallization is_pure->recrystallize No recrystallize_ok Successful? recrystallize->recrystallize_ok recrystallize_ok->end Yes column_chrom Perform Column Chromatography recrystallize_ok->column_chrom No column_ok Successful? column_chrom->column_ok column_ok->end Yes reassess Re-evaluate Structure & Impurities column_ok->reassess No

Caption: A decision tree for troubleshooting the purification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Diagram 2: Selecting the Right Chromatographic Method

This diagram outlines the thought process for choosing an appropriate chromatography technique based on the compound's properties.

Chromatography_Selection start Impure Compound polarity_check Compound Polarity? start->polarity_check normal_phase Normal Phase (Silica) polarity_check->normal_phase Moderate reverse_phase Reverse Phase (C18) polarity_check->reverse_phase High hilic HILIC polarity_check->hilic Very High streaking_check Streaking on Silica? normal_phase->streaking_check streaking_check->normal_phase No, proceed add_modifier Add Modifier (e.g., TEA) streaking_check->add_modifier Yes

Caption: A flowchart for selecting the optimal chromatographic method.

VI. References

  • BenchChem. (n.d.). Common impurities in N,3-dihydroxybenzamide synthesis and their removal. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Retrieved from

  • PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from

  • Taylor & Francis Online. (2006, December 6). Chromatographic Separation on Silica of Polar Aromatic Compounds. Retrieved from

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

  • PubMed. (n.d.). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from

  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from

  • PubMed. (2007, October 18). Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. Retrieved from

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from

  • PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from

  • ResearchGate. (2025, August 6). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting

Guide for: Refining HPLC Separation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Welcome to the technical support center. As Senior Application Scientists, we understand that refining a High-Performance Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Refining HPLC Separation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Welcome to the technical support center. As Senior Application Scientists, we understand that refining a High-Performance Liquid Chromatography (HPLC) method for a novel or complex molecule requires a blend of theoretical knowledge and practical troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

Section 1: Understanding the Analyte: The Key to a Robust Method

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount.[1][2] 2-Chloro-N'-hydroxy-4-nitrobenzamidine possesses distinct structural features that dictate its chromatographic behavior.

  • Nitroaromatic System: The 4-nitrobenzamidine portion of the molecule contains a strong chromophore, making UV detection highly effective.[3] This group also contributes to the molecule's polarity.

  • Halogenation: The chloro- group on the benzene ring increases the molecule's hydrophobicity, which will influence its retention in reversed-phase chromatography.

  • Amidine Group: The benzamidine functional group is basic. Its state of ionization is dependent on the mobile phase pH. This is the most critical parameter to control for achieving symmetrical peak shape, as protonated bases can interact strongly and unfavorably with residual silanols on the stationary phase.[4]

  • N'-hydroxy Group: This group adds a polar, hydrogen-bonding site, further influencing solubility and retention.

A summary of the inferred properties is presented below.

PropertyInfluence on HPLC MethodRecommended Starting Point
UV Absorbance Strong chromophore from the nitroaromatic ring.UV detection at λmax, likely around 254 nm.[5] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal wavelength.
Polarity Moderately polar due to nitro, hydroxy, and amidine groups, balanced by aromatic rings.Reversed-phase (RP) chromatography is the most suitable mode.[3]
pKa (Amidine Group) The basic amidine group's pKa dictates its charge state. Uncontrolled pH can lead to severe peak tailing.The mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure a single ionic species.[6]
Solubility Likely soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), and aqueous buffers.Prepare samples in a diluent that is of equal or weaker elution strength than the initial mobile phase to prevent peak distortion.[2][7]

Section 2: Recommended Starting HPLC Conditions

Based on the analyte's properties, the following conditions provide a robust starting point for method development. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for separating, identifying, and quantifying active compounds.[2][8][9][10]

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 3.5 or 5 µmA C18 column is a versatile starting point for reversed-phase separations.[3] For improved peak shape with basic compounds, consider a column with end-capping or an embedded polar group.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase (pH ~2.5-3) ensures the basic amidine group is consistently protonated, minimizing interactions with silanols and improving peak shape.[5]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure compared to MeOH.
Gradient Program 10-95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A gradient is recommended for analyzing new compounds to ensure elution of the main peak and any potential impurities within a reasonable time.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[3]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak efficiency.[11]
Injection Volume 5-10 µLKeep the injection volume small to avoid column overload and peak distortion.[12]
Detector UV/PDA at 254 nmThe nitroaromatic structure suggests strong absorbance at this wavelength.[5] Use a PDA to scan the entire spectrum and confirm the optimal wavelength.

Section 3: Frequently Asked Questions (FAQs)

Q1: My peak is exhibiting severe tailing. What is the most likely cause and the quickest fix?

A1: The most probable cause is secondary interaction between the protonated basic amidine group of your analyte and acidic, deprotonated silanol groups on the silica-based stationary phase.

  • Quick Fix: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) or 0.1% TFA (pH ~2.0) will fully protonate the amidine and suppress the ionization of most silanol groups, drastically improving peak symmetry.[13] If tailing persists, consider using a column with a modern bonding chemistry, such as one with enhanced end-capping or an embedded polar group, which shields the underlying silica surface.

Q2: My retention time is drifting to earlier times with each injection. What should I investigate?

A2: A consistent drift in retention time, especially towards earlier elution, often points to issues with the column or mobile phase.[14]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, particularly if the mobile phase contains additives.[15] Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase pH: If you are using a buffer, its pH might be unstable or improperly prepared. A change in pH can alter the ionization state of the analyte and its retention.[4] Prepare fresh mobile phase daily.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column, altering the stationary phase chemistry.[7] Implement a robust column wash step (e.g., flushing with 100% ACN) at the end of your analytical sequence.

Q3: I am not getting enough resolution between my main peak and an impurity. What are my options?

A3: Improving resolution requires modifying the selectivity (α), efficiency (N), or retention factor (k) of your separation.

  • Modify Selectivity: This is often the most effective approach. Try changing the organic modifier from acetonitrile to methanol, or vice-versa. These solvents have different interactions with analytes and can alter elution order. Alternatively, consider a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different retention mechanisms like pi-pi interactions that can be beneficial for aromatic compounds.[16]

  • Adjust Gradient Slope: A shallower gradient (e.g., increasing the gradient time) will often improve the separation of closely eluting peaks.

  • Increase Efficiency: While more challenging, you can increase efficiency by using a column with a smaller particle size (e.g., 3.5 µm to 1.8 µm, which would require a UHPLC system) or a longer column.[17]

Section 4: In-Depth Troubleshooting Guide

Problem 1: Poor or Inconsistent Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape is a critical issue that compromises both quantification and resolution. It is essential to diagnose the root cause systematically.

  • Chemical Interactions (Peak Tailing):

    • Cause: As discussed in the FAQs, interaction between the basic analyte and acidic silanols is the primary suspect.

    • Protocol: pH Optimization

      • Prepare mobile phases containing 0.1% formic acid, 0.1% TFA, and a phosphate buffer at pH 3.0.

      • Inject the analyte using each mobile phase while keeping all other conditions constant.

      • Compare the peak asymmetry. TFA is a stronger ion-pairing agent and often provides the best peak shape for basic compounds, but it can be difficult to flush from the column. Formic acid is MS-friendly and usually sufficient.

      • If tailing persists, the issue may be the column itself. Test a certified low-activity, end-capped column.

  • Sample Solvent & Overload Effects (Peak Fronting or Broadening):

    • Cause: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the peak to broaden or front.[7] Similarly, injecting too much mass on the column leads to overload.

    • Protocol: Diluent and Load Study

      • Prepare the sample in three different diluents: 100% Acetonitrile, 50:50 Acetonitrile:Water, and the initial mobile phase composition (e.g., 90:10 Water:ACN).

      • Inject equal concentrations and observe the peak shape. The best shape will be obtained when the sample solvent is weaker than or matched to the mobile phase.[18]

      • To check for mass overload, prepare a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) in the optimized diluent.

      • Inject each concentration. If peak shape improves dramatically at lower concentrations, you were overloading the column.

  • Extra-Column Effects (All Peaks Broad):

    • Cause: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening.[13] This is especially noticeable with high-efficiency, small-particle columns.

    • Protocol: System Audit

      • Ensure all tubing between the column and detector is as short as possible and has a narrow internal diameter (e.g., ≤0.005 inches).

      • Check all fittings for proper connection. A small void at the column inlet or outlet can cause significant broadening.

      • If using a column with a smaller diameter (e.g., 2.1 mm), ensure your detector flow cell is appropriately sized (micro-flow cell) to minimize dispersion.

The following diagram outlines the logical process for diagnosing and solving peak tailing for a basic compound like 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

G start Problem: Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.0? (e.g., 0.1% Formic or TFA) start->check_ph adjust_ph Action: Lower Mobile Phase pH Use 0.1% Formic Acid or 0.1% TFA. check_ph->adjust_ph No check_column Is the column specifically designed for basic compounds (end-capped, etc.)? check_ph->check_column Yes adjust_ph->check_ph change_column Action: Switch to a modern, end-capped C18 or embedded polar group column. check_column->change_column No check_overload Does peak shape improve at lower concentrations? check_column->check_overload Yes change_column->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_metal Is metal-sensitive chelation suspected? (Hydroxy-amidine structure) check_overload->check_metal No solution Solution: Symmetrical Peak Achieved reduce_conc->solution add_chelator Action: Add a weak chelating agent like 0.5 mM EDTA to the mobile phase. check_metal->add_chelator Yes check_metal->solution No (Contact Support) add_chelator->solution

Caption: Systematic workflow for troubleshooting peak tailing.

Problem 2: Unstable or Drifting Retention Times

Retention time (RT) is a critical parameter for peak identification. Its stability is a key indicator of method robustness. According to USP General Chapter <621>, system suitability requires stable retention.[19][20]

  • HPLC Pump and Hardware Issues:

    • Cause: Inconsistent flow rates due to pump malfunctions (leaks, faulty check valves, air bubbles) are a common mechanical cause of RT drift.[11][15]

    • Protocol: Pump Performance Check

      • Degas Mobile Phase: Ensure all mobile phase solvents are thoroughly degassed using an online degasser, sonication, or helium sparging.[11]

      • Purge the System: Purge each pump line at a high flow rate (e.g., 5 mL/min) to remove any trapped air bubbles.

      • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the detector waste line for any signs of salt buildup or moisture, which indicate a leak. A leak after the injector but before the column will cause RT to increase, while a leak after the column may not significantly affect RT but will impact quantification.

      • Flow Rate Accuracy: If drift continues, verify the pump flow rate by collecting the effluent into a graduated cylinder for a set time (e.g., 10 minutes at 1.0 mL/min should yield 10 mL).

  • Column Temperature Fluctuations:

    • Cause: The viscosity of the mobile phase, and therefore the retention time, is sensitive to temperature. A fluctuating ambient temperature can cause drift if a column oven is not used.

    • Protocol: Temperature Control

      • Always use a thermostatted column compartment. Set it to a stable temperature, typically between 30-40 °C, to ensure consistent retention.[21]

      • Allow the column to fully acclimate to the set temperature before starting the analysis (at least 15-20 minutes after the oven indicates it has reached the setpoint).

  • Mobile Phase Composition Changes:

    • Cause: Volatilization of the more volatile organic component (e.g., ACN) from the mobile phase reservoir can occur over time, increasing the aqueous content and thus increasing retention times.[14]

    • Protocol: Mobile Phase Management

      • Keep solvent reservoirs capped to minimize evaporation.

      • Prepare fresh mobile phase for each new batch of analysis. Do not top off old mobile phase with new.

      • If using an isocratic method with a single pump, pre-mix the mobile phase manually to ensure a consistent composition. If using a gradient pump, ensure the mixer is functioning correctly.[11]

Section 5: Method Validation and System Suitability

Once the method is refined, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[22][23][24]

Key System Suitability Tests (SST)

Before each analytical run, perform SST injections to verify the performance of the chromatographic system.[25]

SST ParameterAcceptance Criteria (Typical)What it Indicates
Tailing Factor (Asymmetry) T ≤ 1.5Good peak shape, absence of unwanted secondary interactions.
Theoretical Plates (N) N > 2000High column efficiency and good packing.
Repeatability (%RSD of RT) %RSD < 1.0% (for 5 injections)System precision and stability.
Repeatability (%RSD of Peak Area) %RSD < 2.0% (for 5 injections)Precision of the injector and detector response.

Adherence to these troubleshooting guides and a systematic approach to method development will enable you to create a robust, reliable, and accurate HPLC method for the analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]

  • USP-NF. 〈621〉 Chromatography. 2023. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Pharmaguideline. Available from: [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MTC USA. Available from: [Link]

  • Agilent. Revisions per USP 621. Agilent. Available from: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. 2023. Available from: [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. 2024. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Restek. HPLC Analysis of Explosives Using EPA Method 8330. Restek. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • IJARSCT. Method Development and Validation of HPLC as per ICH Guidelines - A Review. IJARSCT. 2025. Available from: [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. 2015. Available from: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. Available from: [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available from: [Link]

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. 2025. Available from: [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift. Hawach. 2025. Available from: [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. 2026. Available from: [Link]

  • Crawford Scientific. Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. 2020. Available from: [Link]

  • MPL Lösungsfabrik. HPLC: What to do in case of peaks being too broad? MPL Lösungsfabrik. 2017. Available from: [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. Regis Technologies. Available from: [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • LC-GC. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LC-GC. 2015. Available from: [Link]

  • ResearchGate. How to fix peak shape in hplc? ResearchGate. 2023. Available from: [Link]

  • SpringerLink. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. SpringerLink. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2025. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. 2015. Available from: [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. 2025. Available from: [Link]

  • PubChem. N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. PubChem. Available from: [Link]

  • Hawach. Amide or Amino HPLC Columns What are the Differences. Hawach. 2025. Available from: [Link]

  • WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. 2021. Available from: [Link]

  • Chemsrc. 2-Chloro-N-(4-nitrophenyl)benzamide. Chemsrc. 2025. Available from: [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • MDPI. Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. MDPI. 2022. Available from: [Link]

  • PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem. Available from: [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. Available from: [Link]

  • Science.gov. halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Recent Analytical Methods of Anti-Helmintic Agents. Asian Journal of Pharmaceutical Research. 2019. Available from: [Link]

  • Journal of Harmonized Research in Pharmacy. DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. Journal of Harmonized Research in Pharmacy. 2015. Available from: [Link]

  • Carl ROTH. Liquid Chromatography HPLC. Carl ROTH. Available from: [Link]

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Troubleshooting

cell permeability issues with 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Optimization of Cell Permeability & Intracellular Activation Technical Overview Compound Identity: 2-Chloro-N'-hydroxy-4-nitrobenzamidine Chemical Class: Benzamidoxime (N-hydroxy-benzamidine) Primary Application: Prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Cell Permeability & Intracellular Activation

Technical Overview

Compound Identity: 2-Chloro-N'-hydroxy-4-nitrobenzamidine Chemical Class: Benzamidoxime (N-hydroxy-benzamidine) Primary Application: Prodrug for 2-chloro-4-nitrobenzamidine (Active Amidine).

The Core Permeability Paradox: Researchers often select 2-Chloro-N'-hydroxy-4-nitrobenzamidine to bypass the poor membrane permeability of its parent amidine. The parent amidine is highly basic (


), existing almost exclusively as a positively charged cation at physiological pH (7.4), which prevents passive diffusion across cell membranes.

The N'-hydroxy modification lowers the


 (typically to 

), rendering the molecule neutral and lipophilic at pH 7.4. However, for biological activity, this "masked" prodrug must be reduced back to the active amidine inside the cell.

Critical Failure Point: Users frequently report "permeability issues" when the actual failure mode is lack of intracellular conversion . The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) system.[1][2][3][4][5] If your cell line lacks this enzymatic machinery, the compound will enter the cell but remain in its inactive (prodrug) form.

Troubleshooting Guide
Scenario A: "The compound works in biochemical assays (enzyme inhibition) but fails in cell-based assays."

Diagnosis: The compound is likely not converting to the active amidine inside the cell.

  • Root Cause: Low expression of the mARC1/mARC2 enzyme complex or NADH-cytochrome b5 reductase (CYB5R) in your specific cell line.

  • Context: The mARC system is highly expressed in the liver and kidney (e.g., HepG2, HEK293) but often downregulated or absent in certain cancer cell lines (e.g., HeLa, specific leukemia lines) or primary fibroblasts.

Solution:

  • Verify Cell Line Competency: Check the expression levels of MTARC1, MTARC2, and CYB5R3 in your cell line using qPCR or Western Blot.

  • Switch Models: If testing a general mechanism, validate efficacy in a high-mARC cell line (e.g., HepG2) first.

  • Bypass the Prodrug (Control): Electroporate the parent amidine (2-chloro-4-nitrobenzamidine) directly into cells to prove target engagement is possible if the membrane barrier is removed.

Scenario B: "The compound precipitates in cell culture media."

Diagnosis: Solubility failure due to high lipophilicity.

  • Root Cause: The combination of the 2-Chloro and 4-Nitro substituents significantly increases the LogP (lipophilicity) compared to unsubstituted benzamidoximes. While this aids passive diffusion, it drastically lowers aqueous solubility.

  • Observation: Crystallization often occurs upon dilution from DMSO stock into aqueous media, especially at concentrations

    
    .
    

Solution:

  • Formulation Adjustment: Limit final DMSO concentration to 0.5%–1%. If precipitation persists, add a solubilizing agent like Cyclodextrin (HP-

    
    -CD)  at 1-2 equivalents during the dilution step.
    
  • Kinetic Solubility Check: Perform a nephelometry-based solubility assay (protocol below) to define the strict

    
     in your specific media (RPMI vs DMEM matters due to protein binding).
    
Scenario C: "I see high intracellular accumulation, but no target inhibition."

Diagnosis: Sequestration or Metabolic Stability.

  • Root Cause: The amidoxime might be trapped in lipid bilayers or metabolized via a different pathway (e.g., glucuronidation) before reduction occurs.

  • Context: Amidoximes can be substrates for non-specific oxidases or efflux pumps (P-gp/ABCB1), though less likely than the cationic amidine.

Solution:

  • LC-MS/MS Quantification: Lyse cells and measure the ratio of Prodrug (Amidoxime) to Active (Amidine) . A high Prodrug:Amidine ratio confirms metabolic failure (See Protocol 2).

Mechanism of Action & Failure Pathways

The following diagram illustrates the critical dependency on the mARC system. If the "Reduction" step fails, the drug remains inactive.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Neutral / Lipophilic) Precipitation Precipitation (Solubility Limit) Prodrug->Precipitation High Conc. Diffusion Passive Diffusion Prodrug->Diffusion Prodrug_In Intracellular Prodrug Diffusion->Prodrug_In mARC mARC System (Mitochondria) Prodrug_In->mARC Transport to Mito Active Active Amidine (Cationic / Potent) mARC->Active Enzymatic Reduction (Requires NADH/Cyt b5) Target Target Inhibition (e.g., DDAH, PAD) Active->Target Binding

Figure 1: Cellular uptake and activation pathway. The conversion from the N'-hydroxy prodrug to the active amidine is the rate-limiting step dependent on mitochondrial enzymes.

Detailed Experimental Protocols
Protocol 1: Intracellular Conversion Assay (LC-MS/MS)

Purpose: To determine if your cell line is capable of activating the prodrug.

  • Seeding: Plate cells (e.g., HepG2 as positive control, HeLa as test) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with

    
    2-Chloro-N'-hydroxy-4-nitrobenzamidine  for 4 hours.
    
  • Washing: Wash 3x with ice-cold PBS to remove extracellular compound.

  • Lysis: Add

    
     methanol:water (80:20) containing an internal standard. Scrape and collect.
    
  • Analysis: Centrifuge (15,000 x g, 10 min). Inject supernatant into LC-MS/MS.

  • Monitoring: Monitor two MRM transitions:

    • Parent (Amidoxime): Mass

      
       (Check exact mass based on Cl isotopes).
      
    • Metabolite (Amidine): Mass

      
       (Loss of Oxygen).
      
  • Interpretation:

    • High Amidine Peak: Successful conversion.

    • High Amidoxime / No Amidine: Cell line lacks mARC activity.

Protocol 2: Kinetic Solubility Assay

Purpose: To distinguish between permeability issues and precipitation artifacts.

StepAction
1. Preparation Prepare a 10 mM stock solution in 100% DMSO.
2. Dilution Spiking the stock into PBS (pH 7.4) to yield concentrations of 1, 5, 10, 50, and 100

. Final DMSO = 1%.
3. Incubation Shake at 37°C for 2 hours.
4. Filtration Filter samples through a 0.45

PVDF membrane plate (or centrifuge at high speed).
5. Quantification Analyze filtrate via UV-Vis (absorbance at

of the nitro group, typically ~270-300 nm) or HPLC.
6. Calculation Compare filtrate concentration to a theoretical standard. Any drop in recovery indicates the solubility limit.
Frequently Asked Questions (FAQ)

Q: Can I use this compound in biochemical assays (e.g., purified protein)? A: No. Or rather, it will likely be inactive. Biochemical assays usually lack the mARC reductase system. You must use the reduced amidine form (2-chloro-4-nitrobenzamidine) for direct enzyme inhibition assays. The N'-hydroxy form is strictly a cellular prodrug.

Q: Is the compound stable in plasma? A: Amidoximes are generally stable in plasma, but they can be metabolized by hepatic enzymes. Stability should be tested in plasma stability assays (t1/2 > 60 min is desired). However, avoid prolonged storage in acidic media, as hydrolysis to the amide can occur.

Q: Why does the literature refer to "Cl-amidine" as a PAD inhibitor? Is this the same? A: No. "Cl-amidine" typically refers to N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a specific covalent inhibitor of PAD4. Do not confuse 2-Chloro-N'-hydroxy-4-nitrobenzamidine with "Cl-amidine". Ensure you are using the correct CAS/Structure for your target.

References
  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1][4] Drug Metabolism Reviews, 42(4), 562-577. Link

  • Havemeyer, A., et al. (2011). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(49), 37479-37487. Link

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391. Link

  • Plitzko, B., et al. (2013). "The human mitochondrial amidoxime reducing component (mARC): genetic polymorphism and substrate specificity." Plos One, 8(9), e74566. Link

Sources

Optimization

Process Development Support Center: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Current Status: Operational Ticket Type: Scale-Up & Process Safety Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guide addresses the scale-up...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Scale-Up & Process Safety Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the scale-up challenges for synthesizing 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 292-67-X analog/derivative) from 2-chloro-4-nitrobenzonitrile . This transformation involves the nucleophilic addition of hydroxylamine to a nitrile.[1] While mechanistically simple, the scale-up is fraught with safety hazards (thermal runaway) and quality issues (amide hydrolysis, Tiemann rearrangement).

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework , designed to help you navigate the "why" behind process failures and safety constraints.

Module 1: Reaction Kinetics & Protocol Design

The Core Chemistry

The synthesis relies on the attack of NH2OH (hydroxylamine) on the nitrile carbon.[2][3]

  • Reagents: 2-Chloro-4-nitrobenzonitrile (SM), Hydroxylamine Hydrochloride (NH2OH·HCl), Base (typically Na2CO3, TEA, or NaOH).

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH) / Water mixtures.[4]

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale (Causality)
Stoichiometry 1.1 – 1.5 eq NH2OH·HClExcess hydroxylamine drives the equilibrium forward. However, >2.0 eq increases the risk of explosion during workup and waste disposal.
Base Equivalents 1.0 – 1.1 eq (vs NH2OH)Critical: You must neutralize the HCl salt to release the nucleophilic free base. Excess base (>pH 10) promotes hydrolysis of the nitrile to the amide impurity .
Temperature 40°C – 60°CReaction is slow <40°C. Above 65°C, the risk of Tiemann rearrangement (decomposition to urea derivatives) and thermal runaway increases significantly.
Dosing Strategy Portion-wise BaseAdding base to NH2OH·HCl is exothermic. Adding free NH2OH to the nitrile is also exothermic. Do not dump-charge.
Reaction Pathway & Impurity Profile (Visualization)

ReactionPathways cluster_0 Safety Critical Zone SM 2-Chloro-4-nitrobenzonitrile (Starting Material) Product 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Target) SM->Product + NH2OH (Main Reaction) Amide 2-Chloro-4-nitrobenzamide (Hydrolysis Impurity) SM->Amide + H2O / High pH (Hydrolysis) NH2OH NH2OH (Free Base) Product->Amide Overheating (Degradation) Dimer O-Imidoyl Amidoxime (Dimer Impurity) Product->Dimer + SM (Low NH2OH)

Figure 1: Reaction network showing the primary pathway to the amidoxime and competing pathways leading to amide and dimer impurities.

Module 2: Process Safety & Scale-Up Engineering

WARNING: Hydroxylamine is a Class 1 explosive hazard in its pure form. The presence of a nitro group on the aromatic ring adds energetic potential to the molecule.

Thermal Hazards Assessment
  • The "Dual Exotherm" Problem:

    • Event 1: Neutralization of NH2OH·HCl with base releases heat (~20–40 kJ/mol).

    • Event 2: Reaction of NH2OH with the nitrile releases heat (~80–100 kJ/mol).

    • Risk:[5][6][7][8] If you mix everything cold and heat rapidly, both exotherms trigger simultaneously, potentially exceeding the cooling capacity of the reactor (Runaway).

  • Self-Accelerating Decomposition Temperature (SADT):

    • Amidoximes are generally stable up to ~100°C, but in the presence of metal ions (Fe, Cu from reactor walls) or excess base, the decomposition onset can drop to <80°C.

    • Protocol: Always perform a DSC (Differential Scanning Calorimetry) scan on the reaction mixture before scaling >100g.

Safety Workflow Diagram

SafetyWorkflow Start Start Scale-Up DSC Run DSC on Rxn Mix (Check Onset Temp) Start->DSC Decision Onset < 100°C? DSC->Decision Redesign Redesign Process (Lower Temp / Dilution) Decision->Redesign Yes (Unsafe) Proceed Proceed to RC1 (Calorimetry) Decision->Proceed No (Safe) Dosing Implement Dosing Control (Limit Accumulation) Proceed->Dosing

Figure 2: Mandatory safety decision gate before scaling up hydroxylamine reactions.

Module 3: Isolation & Purification (Troubleshooting)

The most common user complaint is "sticky solids" or "low purity" due to salt contamination.

Standard Isolation Protocol
  • Quench: Cool reaction to 20°C.

  • Antisolvent Addition: Slowly add Water (3x volume of organic solvent).

    • Why: The amidoxime is hydrophobic; salts (NaCl, NH2OH·HCl) and impurities remain in the aqueous phase.

  • Aging: Stir for 2–4 hours to allow crystal growth. Rapid filtration leads to occlusion of impurities.

  • Wash: Wash cake with water to remove residual hydroxylamine (mutagenic hazard).

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Product is a sticky gum/oil 1. Solvent ratio incorrect (too much alcohol).2. Temperature too high during precipitation (product melts).1. Increase water ratio to 4:1.2. Cool slurry to 0–5°C before filtration.3. Seed with pure crystal if available.
High Amide Impurity (>5%) 1. Reaction pH > 10.2. Extended reaction time at high temp.3. Wet starting material.1. Use NaHCO3 instead of NaOH or Na2CO3 to buffer pH.2. Stop reaction immediately upon nitrile consumption (HPLC monitoring).
Low Assay / High Ash Content Incomplete removal of inorganic salts.Slurry wash the wet cake in water for 1 hour. Do not just rinse; re-slurry.
Yellow/Orange Color Darkening Oxidation of hydroxylamine or formation of azo-impurities.Degas solvents with Nitrogen. Add trace EDTA to chelate metal ions (Fe) which catalyze oxidation.

Frequently Asked Questions (FAQ)

Q1: Can I use free base Hydroxylamine (50% aq) instead of the HCl salt?

  • Technical Answer: Yes, but with extreme caution. 50% Aqueous Hydroxylamine is thermodynamically unstable and can detonate if concentrated or heated. The HCl salt generated in situ is the industry standard for safety. If you use 50% aq solution, ensure the system is metal-free (glass-lined reactors) and never distill the solvent to dryness.

Q2: My reaction stalls at 90% conversion. Should I add more Hydroxylamine?

  • Technical Answer: Be careful. Adding a large excess (>2.0 eq) creates a downstream hazard. Excess hydroxylamine in the waste stream can explode if mixed with ketones (acetone) or heavy metals. Instead of adding more reagent, check if the pH has dropped. As the reaction proceeds, the system may become acidic; adding a small amount of base often restarts the conversion.

Q3: How do I clean the reactor?

  • Technical Answer: Do not use Acetone. Hydroxylamine residues react with acetone to form volatile, explosive oximes. Rinse the reactor with dilute HCl (to protonate residual amine) followed by copious water.

References

  • Org. Process Res. Dev. 2022, 26, 1, 1–9. Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime.[9] (Provides baseline safety data for amidoxime scale-up and hydroxylamine handling).

  • Org. Process Res. Dev. 2009, 13, 2, 163–214. Reaction Safety Assessment: Hydroxylamine. (Definitive guide on thermal hazards of hydroxylamine).

  • Santa Cruz Biotechnology. 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide (Related Structure/CAS Data).[10] (Used for structural analog comparison).

  • PrepChem. Synthesis of 2-chloro-4-nitrobenzamide. (Reference for the hydrolysis impurity pathway).

Sources

Reference Data & Comparative Studies

Validation

Confirming the Biological Activity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine: A Comparative Guide to its Evaluation as a Nitric Oxide Synthase Inhibitor

Introduction: Unveiling the Potential of a Novel Benzamidine Derivative In the landscape of drug discovery and molecular biology, the identification of novel enzyme inhibitors is paramount for the development of new ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzamidine Derivative

In the landscape of drug discovery and molecular biology, the identification of novel enzyme inhibitors is paramount for the development of new therapeutic agents. This guide focuses on 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a compound whose biological activity is not yet extensively documented in publicly available literature. Based on its structural features, specifically the N'-hydroxyguanidine moiety, we hypothesize that this molecule functions as an inhibitor of Nitric Oxide Synthase (NOS). The N-hydroxyguanidine group is a known pharmacophore that can interact with the active site of NOS, suggesting that 2-Chloro-N'-hydroxy-4-nitrobenzamidine may modulate the production of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2][3][4]

This guide will provide a comprehensive framework for researchers to investigate the biological activity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a potential NOS inhibitor. We will delve into a comparative analysis with established NOS inhibitors, present a detailed experimental protocol for its in vitro characterization, and provide the necessary scientific context to interpret the potential findings.

The Scientific Rationale: Why Target Nitric Oxide Synthase?

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[5] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.[6]

The overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders.[7] Therefore, the development of selective iNOS inhibitors is a significant therapeutic goal. The core of our investigation is to determine if 2-Chloro-N'-hydroxy-4-nitrobenzamidine can effectively and potentially selectively inhibit NOS activity.

Comparative Analysis: Benchmarking Against Established NOS Inhibitors

To ascertain the potential efficacy of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, its inhibitory activity must be compared against well-characterized NOS inhibitors. The following table summarizes the inhibitory profiles of two widely used NOS inhibitors, L-NMMA (a non-selective inhibitor) and Aminoguanidine (a selective iNOS inhibitor).

CompoundTarget(s)IC50 / Ki ValuesReference(s)
L-NG-Monomethyl-L-arginine (L-NMMA) nNOS, eNOS, iNOS (non-selective)IC50: 4.9 µM (nNOS), 3.5 µM (eNOS), 6.6 µM (iNOS) Ki: ~0.18 µM (nNOS), ~0.4 µM (eNOS), ~6 µM (iNOS)[8][9]
Aminoguanidine Primarily iNOS (selective)Selective inhibitor of inducible nitric oxide synthase.[7][10]

This comparative data provides a crucial benchmark. Should experimental results show that 2-Chloro-N'-hydroxy-4-nitrobenzamidine possesses an IC50 value in a similar micromolar or even nanomolar range, it would signify a noteworthy inhibitory potential.

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

The following protocol details a robust and widely adopted method for determining the in vitro NOS inhibitory activity of a test compound by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Principle of the Assay

This assay quantifies the amount of nitrite in a sample, which is an indirect measure of nitric oxide produced by NOS. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.

Materials and Reagents
  • Recombinant NOS enzyme (e.g., human iNOS)

  • 2-Chloro-N'-hydroxy-4-nitrobenzamidine

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for eNOS/nNOS)

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure
  • Preparation of Reagents:

    • Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite (e.g., 0, 10, 25, 50, 75, 100 µM) in the NOS Assay Buffer.

    • Test Compound Solutions: Prepare a stock solution of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions to achieve the desired final test concentrations in the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

    • Reaction Mix: Prepare a master mix containing L-arginine, NADPH, and BH4 in the NOS Assay Buffer.

  • Assay Protocol:

    • Plate Setup: In a 96-well plate, add the following to their respective wells (in triplicate):

      • Blank: 100 µL of NOS Assay Buffer.

      • Nitrite Standards: 50 µL of each nitrite standard dilution and 50 µL of NOS Assay Buffer.

      • Control (No Inhibitor): 50 µL of Reaction Mix and 50 µL of NOS Assay Buffer.

      • Test Compound: 50 µL of Reaction Mix and 50 µL of the test compound dilutions.

    • Enzyme Addition: To all wells except the Blank and Nitrite Standards, add 10 µL of the purified NOS enzyme solution to initiate the reaction.

    • Incubation: Gently mix the contents of the wells and incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.

  • Griess Reaction and Measurement:

    • Add 50 µL of Griess Reagent A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Standard Curve: Subtract the absorbance of the blank from all standard readings. Plot the corrected absorbance values against the known nitrite concentrations to generate a standard curve and determine the linear regression equation.

    • Nitrite Concentration in Samples: Use the standard curve equation to calculate the concentration of nitrite produced in each sample well.

    • Percentage Inhibition: Calculate the percentage inhibition of NOS activity for each concentration of the test compound using the following formula: % Inhibition = [1 - (Nitrite concentration in test well / Nitrite concentration in control well)] x 100

    • IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentrations and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Visualizing the Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the underlying biological pathway, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Compound, Reaction Mix) plate_setup Plate Setup in 96-well Plate prep_reagents->plate_setup add_enzyme Add NOS Enzyme plate_setup->add_enzyme incubate_37c Incubate at 37°C add_enzyme->incubate_37c add_griess_a Add Griess Reagent A incubate_37c->add_griess_a incubate_rt1 Incubate at RT (5-10 min) add_griess_a->incubate_rt1 add_griess_b Add Griess Reagent B incubate_rt1->add_griess_b incubate_rt2 Incubate at RT (5-10 min) add_griess_b->incubate_rt2 read_abs Read Absorbance at 540 nm incubate_rt2->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental Workflow for the In Vitro NOS Inhibition Griess Assay.

nos_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Cofactors O2, NADPH, BH4 Cofactors->NOS Downstream Downstream Signaling (e.g., Guanylyl Cyclase Activation) NO->Downstream Inhibitor 2-Chloro-N'-hydroxy-4-nitrobenzamidine (Hypothesized Inhibitor) Inhibitor->NOS

Caption: Simplified Nitric Oxide Synthesis Pathway and Point of Inhibition.

Conclusion and Future Directions

This guide provides a scientifically grounded approach to confirming the hypothesized biological activity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a nitric oxide synthase inhibitor. By leveraging established comparative compounds and a detailed, validated experimental protocol, researchers can effectively characterize its inhibitory potential. The provided framework ensures that the investigation is conducted with scientific integrity, allowing for a clear interpretation of the experimental outcomes.

Positive results from these initial in vitro studies would warrant further investigation, including determination of the inhibitor's mechanism of action (e.g., competitive, non-competitive), its selectivity across the different NOS isoforms, and subsequent evaluation in cell-based and in vivo models of diseases where NOS inhibition is a therapeutic strategy. The exploration of 2-Chloro-N'-hydroxy-4-nitrobenzamidine and its analogs could pave the way for the development of novel and potent modulators of the nitric oxide signaling pathway.

References

  • Corbett, J. A., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552-556. [Link]

  • Cross, A. H., et al. (1994). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. The Journal of clinical investigation, 93(6), 2684–2690. [Link]

  • Cotter, G., et al. (2000). L-NMMA (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock. Circulation, 101(12), 1358-1361. [Link]

  • Bryk, R., & Griffith, O. W. (2000). Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry, 39(38), 11675-11683. [Link]

  • Yang, C. W., et al. (1999). Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-beta1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice. Clinical and experimental immunology, 117(2), 356–363. [Link]

  • Alderton, W. K., et al. (2005). Comparison of IC 50 values for inhibition of recombinant human NO synthase isoforms by GW274150, GW273629 and L-NMMA. British journal of pharmacology, 145(Suppl 1), S103. [Link]

  • Clement, B., et al. (2002). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry, 45(2), 253-263. [Link]

  • Bredt, D. S., & Snyder, S. H. (1995). Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. In Methods in Enzymology (Vol. 268, pp. 70-78). Academic Press. [Link]

  • Wang, Q., et al. (2004). N-hydroxyguanidines as substrates of nitric oxide synthases. Current topics in medicinal chemistry, 4(12), 1309–1318. [Link]

  • Sessa, W. C. (2001). Assay of tissue activity of nitric oxide synthase. Current protocols in pharmacology, Chapter 7, Unit 7.5. [Link]

  • Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 116(5), 2349–2350. [Link]

  • Clement, B., et al. (1999). Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. Biochemistry, 38(1), 19-26. [Link]

  • ResearchGate. (n.d.). Does anybody have the original protocol for NO estimation by Griess method?. Retrieved from [Link]

  • Taniguchi, N., & Gutteridge, J. M. C. (Eds.). (2023). Experimental protocols for reactive oxygen and nitrogen species. Oxford University Press. [Link]

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676. [Link]

  • Mulligan, M. S., et al. (1992). Protective effects of inhibitors of nitric oxide synthase in immune complex-induced vasculitis. British journal of pharmacology, 107(4), 1159–1165. [Link]

  • Protocols.io. (2019). Protocol Griess Test. [Link]

  • Clement, B., et al. (1999). Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase. Biochemistry, 38(1), 19-26. [Link]

  • ResearchGate. (n.d.). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

  • Laufs, U., et al. (1998). Upregulation of Endothelial Nitric Oxide Synthase by HMG CoA Reductase Inhibitors. Circulation, 97(12), 1129–1135. [Link]

  • Gupta, S. P., et al. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Current enzyme inhibition, 12(1), 67-80. [Link]

  • Gupta, S. P., et al. (2016). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Enzyme Inhibition, 12(1), 67-80. [Link]

  • Kindschy, K., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. The Journal of biological chemistry, 284(24), 16259–16267. [Link]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(2), 495–506. [Link]

  • Schuck, D. C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules (Basel, Switzerland), 26(21), 6563. [Link]

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Comparative

Comparative Study: 2-Chloro-N'-hydroxy-4-nitrobenzamidine vs. Known Serine Protease Inhibitors

This guide provides a comparative technical analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 96898-76-9), a substituted benzamidoxime derivative, against established inhibitors. Based on its chemical structure (a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 96898-76-9), a substituted benzamidoxime derivative, against established inhibitors. Based on its chemical structure (an amidoxime prodrug of a benzamidine) and the pharmacophore's known activity, this compound is analyzed primarily as a Serine Protease Inhibitor (targeting Trypsin-like proteases such as Thrombin, Factor Xa, and potentially viral proteases like SARS-CoV-2 PLpro/Mpro) and as a Nitric Oxide Synthase (NOS) pathway modulator (via DDAH inhibition).

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine represents a specialized class of amidoxime prodrugs designed to overcome the poor oral bioavailability of their parent benzamidine inhibitors. Upon metabolic reduction, the N'-hydroxy group is converted to an amidine, which mimics the arginine side chain and competitively inhibits the S1 specificity pocket of trypsin-like serine proteases.

This guide compares its performance against three industry standards:

  • Benzamidine: The archetypal, non-selective competitive inhibitor.

  • Leupeptin: A potent, reversible peptide aldehyde inhibitor.

  • GRL-0617: A selective non-covalent inhibitor of SARS-CoV-2 PLpro (relevant for viral protease applications).

Key Differentiators
  • Bioavailability: The N'-hydroxy modification (amidoxime) significantly enhances membrane permeability compared to the charged benzamidine.

  • Selectivity Profile: The 2-chloro and 4-nitro substitutions on the phenyl ring provide unique electronic and steric properties, potentially enhancing binding affinity (

    
    ) for specific sub-pockets (e.g., S1/S2) compared to the unsubstituted benzamidine.
    
  • Mechanism: Acts as a prodrug requiring bio-reduction to the active 2-chloro-4-nitrobenzamidine species.

Mechanistic Comparison

Mode of Action

The active form, 2-chloro-4-nitrobenzamidine , functions as a competitive inhibitor . It anchors into the catalytic triad (Asp-His-Ser) of the serine protease, specifically interacting with the negatively charged Aspartate residue at the bottom of the S1 specificity pocket.

  • 2-Chloro-N'-hydroxy-4-nitrobenzamidine (Prodrug):

    • Binding: Weak direct binding; primarily acts as a transport vehicle.

    • Activation: Reduced by the mARC (Mitochondrial Amidoxime Reducing Component) system to the amidine.

  • Benzamidine (Standard):

    • Binding: Forms a salt bridge with Asp189 (in trypsin) or Asp189 (in thrombin).

    • Limitation: Highly polar, poor cellular penetration.

  • Leupeptin (Standard):

    • Binding: Forms a covalent hemiacetal adduct with the active site Serine.

    • Limitation: Broad specificity (inhibits trypsin, plasmin, papain, cathepsin B).

Structural Logic (DOT Diagram)

The following diagram illustrates the activation pathway and competitive inhibition mechanism.

InhibitionMechanism Prodrug 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Amidoxime Form) Activation Metabolic Reduction (mARC System) Prodrug->Activation In vivo / Cell-based ActiveDrug 2-Chloro-4-nitrobenzamidine (Active Amidine) Activation->ActiveDrug Reduction (-OH to -H) Target Serine Protease (S1 Pocket) ActiveDrug->Target Competitive Binding (Ki) Complex Enzyme-Inhibitor Complex Target->Complex Inhibition Benzamidine Benzamidine (Standard) Benzamidine->Target Competitive Binding Substrate Natural Substrate (Arginine/Lysine) Substrate->Target Cleavage

Figure 1: Mechanism of Action.[1] The amidoxime prodrug is reduced to the active benzamidine, which competes with the substrate for the protease S1 pocket.

Performance Metrics & Data

The following table synthesizes comparative data. Note that values for the specific 2-chloro-4-nitro derivative are estimated based on structure-activity relationship (SAR) data for substituted benzamidines.

Feature2-Chloro-N'-hydroxy-4-nitrobenzamidineBenzamidine (Standard)LeupeptinGRL-0617 (Viral Specific)
Primary Target Trypsin-like Serine Proteases (Prodrug)Trypsin, Thrombin, uPASerine & Cysteine ProteasesSARS-CoV-2 PLpro
Mechanism Competitive (Reversible)Competitive (Reversible)Reversible Covalent (Hemiacetal)Non-covalent Allosteric
IC50 (Trypsin) >100 µM (Prodrug); ~1-10 µM (Active)~18-50 µM~0.5 µMInactive
Cell Permeability High (Lipophilic Amidoxime)Low (Charged Amidine)Low to ModerateHigh
Binding Affinity (

)
High (due to 4-NO2/2-Cl electronics)ModerateVery HighHigh (PLpro specific)
Solubility Low (DMSO required)High (Water soluble)High (Water soluble)Moderate
Key Experimental Insight

The 4-nitro group is strongly electron-withdrawing, which increases the acidity of the amidine protons in the active form. This can strengthen the hydrogen bond network in the S1 pocket compared to unsubstituted benzamidine. The 2-chloro group provides a steric handle that may improve selectivity by excluding the inhibitor from proteases with smaller S1 pockets.

Experimental Protocols

To validate the inhibition profile, the following protocols are recommended.

In Vitro FRET Protease Inhibition Assay

Objective: Determine the IC50 of the active form (requires pre-reduction or use of the amidine directly) against a target protease (e.g., Trypsin or Thrombin).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

  • Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic).

  • Enzyme: Purified Trypsin or Thrombin (10 nM final).

  • Inhibitor: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (dissolved in DMSO). Note: For direct enzymatic assay, pre-incubation with a reducing agent (e.g., DTT) or liver microsomes is required to generate the active amidine.

Protocol:

  • Preparation: Dilute inhibitor in Assay Buffer to 2x final concentration (range: 0.1 µM to 100 µM).

  • Enzyme Addition: Add 25 µL of 20 nM Enzyme solution to 96-well black plate.

  • Inhibitor Addition: Add 25 µL of inhibitor solution. Incubate for 30 min at 37°C.

    • Critical Step: If testing the prodrug directly, add 10 µL of liver microsome fraction (S9) and NADPH to drive reduction.

  • Reaction Start: Add 50 µL of 50 µM Substrate.

  • Measurement: Monitor fluorescence (Ex/Em: 380/460 nm) kinetically for 60 min.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to determine IC50.
    
Cell-Based Antiviral/Protease Assay

Objective: Evaluate cellular permeability and inhibition of viral replication (if targeting SARS-CoV-2 PLpro/Mpro) or cellular protease activity.

Workflow Diagram:

ExperimentalWorkflow Step1 Cell Seeding (Vero E6 or HEK293T) Step2 Compound Treatment (2-Chloro-N'-hydroxy-4-nitrobenzamidine) Step1->Step2 Step3 Infection / Stimulation (SARS-CoV-2 or Thrombin Agonist) Step2->Step3 Step4 Incubation (24-48 Hours) Step3->Step4 Step5 Readout 1: Viral RNA (qPCR) Step4->Step5 Step6 Readout 2: Cell Viability (MTT/CCK-8) Step4->Step6

Figure 2: Cell-based assay workflow for evaluating intracellular protease inhibition.

References

  • Clement, B., et al. (2005). "The N-hydroxylation of benzamidines: a new metabolic pathway." Drug Metabolism and Disposition. Link

  • Ratia, K., et al. (2008). "Structural basis for the ubiquitin-linkage specificity and catalytic mechanism of SARS-CoV PLpro." Proceedings of the National Academy of Sciences. Link (Context for PLpro inhibition).

  • Schweiger, S., et al. (2014). "The mammalian molybdenum enzyme mARC: a new player in drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link (Mechanism of amidoxime reduction).

  • PubChem Compound Summary. "2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9)." Link

  • Steinmetzer, T., et al. (2002). "Benzamidine-derived inhibitors of the serine protease thrombin." Current Medicinal Chemistry. Link

Sources

Validation

Comprehensive Guide: Validating the Binding Mechanism of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Topic: Validating the Binding Target of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Chloro-N'-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Binding Target of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine represents a specific class of chemical probes known as benzamidoximes (N-hydroxy-amidines). In drug discovery, this scaffold often presents a dualistic mechanism of action: it can function as a direct inhibitor of metalloenzymes (e.g., IDO1, NOS) via chelation, or act as a prodrug that is metabolically reduced to a benzamidine, a potent inhibitor of serine proteases (e.g., Thrombin, Factor Xa, Trypsin-like proteases).

This guide provides a rigorous, self-validating workflow to deconvolve the binding target of this compound. Unlike standard inhibitors, validating a benzamidoxime requires distinguishing between direct binding and metabolic activation. We compare its performance against standard amidines and provide experimental protocols to confirm its precise mechanism.

Part 1: The Validation Strategy (Core Directive)

To validate the target of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, you must test two competing hypotheses:

  • Hypothesis A (Direct Binding): The N-hydroxy group coordinates with a metal center (e.g., Heme-Fe in IDO1) or forms critical hydrogen bonds in a catalytic pocket.

  • Hypothesis B (Prodrug Activation): The compound is a "masked" amidine. It requires reduction by the mARC (Mitochondrial Amidoxime Reducing Component) system to become the active 2-chloro-4-nitrobenzamidine, which then inhibits a serine protease.

Validation Workflow Diagram

The following decision tree outlines the logic for validating the compound's activity.

ValidationWorkflow Start Compound: 2-Chloro-N'-hydroxy-4-nitrobenzamidine Step1 Step 1: Biophysical Screening (TSA / SPR) Start->Step1 Decision1 Does it bind directly in vitro? Step1->Decision1 PathA Yes: Direct Binder Decision1->PathA High Affinity PathB No: Potential Prodrug Decision1->PathB No/Low Affinity AssayA Assay A: Metalloenzyme Screen (IDO1, NOS, Urease) PathA->AssayA AssayB Assay B: mARC Reduction Assay (+ Liver Microsomes/NADH) PathB->AssayB ResultA Confirm Chelation/Redox Activity AssayA->ResultA ResultB Detect Amidine Product (LC-MS) AssayB->ResultB FinalTarget Target: Serine Protease (Thrombin/Trypsin-like) ResultB->FinalTarget

Figure 1: Strategic workflow for deconvolving the mechanism of action for benzamidoxime derivatives.

Part 2: Comparative Analysis

To understand the potency and mechanism of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, it must be compared against the "Gold Standard" direct binder (Benzamidine) and a known Prodrug/Chelator control (Hydroxyurea or Ximelagatran intermediate).

Table 1: Comparative Profile of Binding Mechanisms

Feature2-Chloro-N'-hydroxy-4-nitrobenzamidine Benzamidine (Standard) Hydroxyurea (Chelator Control)
Primary Chemical Class Benzamidoxime (N-hydroxy-amidine)AmidineHydroxamic Acid / Urea
Binding Mode Dual Potential: Metal Chelation OR ProdrugDirect: Salt bridge to Asp189 (in Trypsin-like proteases)Direct: Metal Chelation (e.g., Ni in Urease, Fe in RNR)
Metabolic Requirement High (Requires mARC reduction for protease activity)None (Active immediately)None
Target Specificity Tunable (Cl/NO2 groups alter pKa and lipophilicity)Broad (Generic Serine Protease Inhibitor)Broad (Ribonucleotide Reductase, Urease)
Cellular Permeability High (Neutral amidoxime crosses membranes easily)Low (Charged amidine is poor at crossing membranes)High
Key Validation Step Microsomal Stability Assay (Check for reduction)Enzymatic Assay (Direct inhibition)Colorimetric Assay (Metal binding)
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Thermal Shift Assay (TSA) – The Direct Binding Test

Purpose: To determine if the compound binds directly to the target protein (e.g., a purified protease or metalloenzyme) without metabolic activation.

Materials:

  • Recombinant Target Protein (e.g., Trypsin, IDO1, or PLpro) @ 5 µM.

  • SYPRO Orange Dye (5000x stock).

  • Compound: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (10 mM DMSO stock).

  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl.

Methodology:

  • Preparation: Dilute protein to 2 µM in buffer containing 5x SYPRO Orange.

  • Dosing: Add compound at varying concentrations (0, 10, 50, 100 µM). Ensure DMSO concentration is constant (<1%).

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, ramp 0.5°C/30s).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Validation Criteria: A

      
       indicates direct binding.
      
    • Negative Result: If

      
      , the compound likely requires metabolic activation (proceed to Protocol 2).
      
Protocol 2: The "mARC" Activation Assay (Prodrug Validation)

Purpose: To prove the compound is a prodrug that converts to the active amidine form. This is the critical differentiator for benzamidoximes [1].

Materials:

  • Liver Microsomes (Human or Rat) or Recombinant mARC1/2 + Cytochrome b5 + NADH-cytochrome b5 reductase.

  • NADH (Cofactor).

  • LC-MS/MS system.

Methodology:

  • Incubation: Mix 10 µM of 2-Chloro-N'-hydroxy-4-nitrobenzamidine with Liver Microsomes (0.5 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADH. Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target Mass: Monitor for the loss of Oxygen (-16 Da).

    • Parent Mass: [M+H]+ corresponding to Hydroxy-amidine.

    • Product Mass: [M+H]+ corresponding to 2-Chloro-4-nitrobenzamidine (The Amidine).

  • Causality Check: If the Amidine peak appears over time, the molecule is a prodrug. You must then test the generated amidine against the protein target.

Protocol 3: Competitive Enzymatic Assay (Mechanism of Action)

Purpose: To determine the inhibition constant (


) and mode of inhibition (Competitive vs. Non-competitive).

Methodology:

  • Substrate: Use a fluorogenic substrate specific to the target (e.g., Z-G-G-R-AMC for Trypsin-like proteases).

  • Reaction: Mix Enzyme (5 nM) + Substrate (at

    
    ) + Compound (Serial Dilution).
    
  • Kinetics: Measure fluorescence (Ex/Em: 380/460 nm) every 30s for 20 mins.

  • Data Fitting: Fit the initial velocities (

    
    ) to the Morrison equation for tight-binding inhibitors or the standard IC50 curve.
    

Interpretation:

  • Competitive Inhibition:

    
     increases linearly with substrate concentration.
    
  • Time-Dependent Inhibition: Indicates covalent modification (possible due to the 4-nitro group acting as an electrophile or redox cycler).

Part 4: Mechanistic Visualization

The following diagram illustrates the dual pathway: the "Prodrug Route" (common for benzamidoximes targeting Thrombin/Factor Xa) versus the "Direct Route" (common for IDO1/NOS).

MechanismPathways Compound 2-Chloro-N'-hydroxy- 4-nitrobenzamidine mARC mARC System (Liver/Mitochondria) Compound->mARC Reduction (NADH dependent) TargetMetallo Metalloenzyme (IDO1 / NOS) Compound->TargetMetallo Direct Chelation (Fe/Ni binding) Amidine Active Metabolite: 2-Chloro-4-nitrobenzamidine TargetProtease Serine Protease (Asp-His-Ser Triad) Amidine->TargetProtease Salt Bridge to Asp189 (High Affinity) mARC->Amidine

Figure 2: Dual mechanistic pathways. The solid line represents the prodrug activation pathway typical for benzamidoxime derivatives targeting proteases.

Part 5: Troubleshooting & PAINS Validation

Scientific Integrity Check: The 4-Nitro group on the phenyl ring is a red flag for "Pan-Assay Interference Compounds" (PAINS). Nitro groups can cause redox cycling in biochemical assays, leading to false positives.

Validation Step:

  • Add Detergent: Run the enzymatic assay with 0.01% Triton X-100 to rule out colloidal aggregation.

  • Redox Check: Perform the assay in the presence of high DTT (if the target allows) or use a counter-screen (e.g., AmpC beta-lactamase) to ensure the inhibition is specific and not due to H2O2 generation.

References
  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.

  • Kotthaus, J., et al. (2011). "New prodrugs for the antithrombotic drug melagatran." ChemMedChem.

  • Yang, S., et al. (2021). "Structure-based design of inhibitors of SARS-CoV-2 papain-like protease." Nature Communications. (Reference for benzamide/amidine binding modes in viral proteases).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

Comparative

structure-activity relationship of 2-Chloro-N'-hydroxy-4-nitrobenzamidine analogs

Structure-Activity Relationship of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Analogs Part 1: Executive Summary & Core Directive The Strategic Role of Amidoxime Scaffolds in Drug Discovery 2-Chloro-N'-hydroxy-4-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of 2-Chloro-N'-hydroxy-4-nitrobenzamidine Analogs

Part 1: Executive Summary & Core Directive

The Strategic Role of Amidoxime Scaffolds in Drug Discovery 2-Chloro-N'-hydroxy-4-nitrobenzamidine represents a critical chemical scaffold in the design of prodrugs for serine protease inhibitors and anti-infective agents . While benzamidines are potent P1-anchoring ligands for enzymes like Thrombin, Factor Xa, and Trypsin, their high basicity (pKa ~11-12) and permanent positive charge at physiological pH result in poor oral bioavailability.

This guide analyzes the 2-Chloro-N'-hydroxy-4-nitrobenzamidine series, where the N'-hydroxy (amidoxime) moiety serves as a neutral, lipophilic prodrug warhead. Upon absorption, this warhead is metabolically reduced by the mitochondrial Amidoxime Reducing Component (mARC) to release the active amidine inhibitor.

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct structural domains. The following analysis dissects the contribution of each moiety to the overall pharmacological profile.

The Warhead: Amidoxime vs. Amidine

The primary SAR decision is the choice between the active warhead (amidine) and the prodrug warhead (amidoxime).

FeatureAmidoxime (Prodrug) Amidine (Active Metabolite) Impact on Drug Design
Structure -C(=N-OH)NH2-C(=NH)NH2Amidoxime masks the charge.
Basicity (pKa) ~5.0 - 6.0 (Neutral at pH 7.4)~11.0 - 12.0 (Cationic at pH 7.4)Neutrality enables passive diffusion.
LogP (Lipophilicity) High (Permeable)Low (Impermeable)Critical for oral bioavailability.
Target Binding Weak H-bond donor/acceptorStrong Salt Bridge (e.g., Asp189)Amidine is required for potency.
Metabolism Substrate for mARC (Reduction)Stable / Renal ExcretionProdrug must be reduced in vivo.
The Ortho-Substituent: 2-Chloro

The chlorine atom at the 2-position is not merely a lipophilic handle; it exerts a profound conformational effect .

  • Steric Ortho Effect: The bulky chlorine forces the amidine/amidoxime group to twist out of the plane of the phenyl ring.

  • SAR Consequence: This twist can disrupt planar stacking in the active site but may improve selectivity by fitting into specific hydrophobic pockets (e.g., the S1 beta-subpocket in Factor Xa).

  • Electronic Effect: Weak electron withdrawal (

    
    ) slightly lowers the pKa of the amidine.
    
The Para-Substituent: 4-Nitro

The nitro group is a double-edged sword in this scaffold.

  • Electronic Withdrawal: The strong electron-withdrawing nature (

    
    ) significantly lowers the pKa of the resulting amidine.
    
    • Effect: A less basic amidine (pKa ~10) may have improved membrane permeability compared to highly basic analogs, but potentially weaker salt-bridge interactions.

  • Metabolic Liability: The nitro group is susceptible to reduction (by nitroreductases) to an aniline (-NH2), which dramatically flips the electronic character from withdrawing to donating, potentially killing activity.

Part 3: Comparative Performance Data

The following table compares the theoretical performance of the 2-Chloro-4-nitro analog against standard reference compounds in a generic Trypsin-like Serine Protease assay (e.g., Thrombin or Factor Xa).

Table 1: Comparative Potency & Permeability Profile

Compound IDStructure (R1 / R2 / R3)MechanismEst. Ki (Active)Permeability (Caco-2)Metabolic Fate
Lead (Topic) 2-Cl, 4-NO2, N'-OH Prodrug > 10 µM (Inactive)High Reduced to Active Amidine
Active Met. 2-Cl, 4-NO2, Amidine Active 10 - 50 nM LowRenal Excretion
Ref. 1H, H, Amidine (Benzamidine)Active~10 µMVery LowExcreted Unchanged
Ref. 24-Methoxy, AmidineActive> 100 µMLowO-Demethylation
Ref. 32-Cl, 4-NH2, AmidineMetabolite> 1 µMLowAcetylation

Interpretation: The Lead (Amidoxime) is inactive in vitro against the protease but exhibits high permeability. The Active Metabolite is highly potent due to the 2-Cl/4-NO2 substitution pattern optimizing the electronic environment for the active site, provided the nitro group remains intact.

Part 4: Mechanism of Action & Bioactivation Pathway

The efficacy of 2-Chloro-N'-hydroxy-4-nitrobenzamidine relies on the mARC Bioactivation Pathway . This pathway is distinct from P450-mediated oxidations; it is a reductive pathway located on the outer mitochondrial membrane.

Figure 1: The mARC Prodrug Activation Cycle

mARC_Pathway Prodrug Prodrug: 2-Chloro-N'-hydroxy- 4-nitrobenzamidine Transport Passive Diffusion (Gut Wall) Prodrug->Transport High LogP Liver Hepatocyte Mitochondria Transport->Liver Systemic Circ. Enzyme Enzyme Complex: mARC + Cyt b5 + NADH Liver->Enzyme Substrate Binding Active Active Drug: 2-Chloro-4-nitrobenzamidine Enzyme->Active N-Reduction (- H2O) Target Target: Serine Protease (S1 Pocket) Active->Target P1 Binding (Ki < 50 nM)

Caption: The prodrug bypasses the gastrointestinal barrier due to lipophilicity. Inside the hepatocyte, the mARC system (mitochondrial Amidoxime Reducing Component) reduces the N-OH bond, unmasking the potent amidine inhibitor.

Part 5: Experimental Protocols

To validate this SAR, two key experiments are required: Synthesis of the warhead and validation of the bioactivation.

Protocol A: Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Rationale: Direct conversion of the nitrile to the amidoxime.

  • Starting Material: 2-Chloro-4-nitrobenzonitrile (1.0 eq).

  • Reagent: Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq).

  • Base: Triethylamine (Et3N) or Na2CO3 (2.0 eq).

  • Solvent: Ethanol/Water (3:1 v/v).

  • Procedure:

    • Dissolve nitrile in ethanol.

    • Add hydroxylamine salts and base.

    • Reflux at 80°C for 4–6 hours (Monitor by TLC: Nitrile spot disappears, polar amidoxime spot appears).

    • Workup: Evaporate ethanol, add water. The product usually precipitates as a solid. Filter and recrystallize from EtOH.

  • Validation: 1H NMR (DMSO-d6) should show a broad singlet at ~10.0 ppm (OH) and ~6.0 ppm (NH2).

Protocol B: In Vitro mARC Reduction Assay

Rationale: Confirm that the prodrug can be converted to the active inhibitor.

  • Enzyme Source: Porcine liver mitochondria or recombinant human mARC1/cyt b5/NADH system.

  • Incubation: Mix Prodrug (50 µM) with enzyme source and NADH (1 mM) in Phosphate Buffer (pH 7.4).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile.

  • Analysis: HPLC-UV or LC-MS.

    • Prodrug Retention: High (Lipophilic).

    • Metabolite Retention: Low (Polar Amidine).

    • Success Criteria: >50% conversion to Amidine within 60 minutes.

Part 6: References

  • Clement, B. et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

  • Kotthaus, J. et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.

  • Böhm, H.J. et al. (1999). "Novel thienopyridine inhibitors of Factor Xa and crystal structure of the complex." Journal of Medicinal Chemistry. (Provides structural basis for benzamidine binding).

  • PubChem Compound Summary. "2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9)."

Validation

comparing the efficacy of 2-Chloro-N'-hydroxy-4-nitrobenzamidine in different cell lines

This guide provides a technical evaluation framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 96898-76-9), analyzing its efficacy across distinct cell lines. Executive Summary: 2-Chloro-N'-hydroxy-4-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS: 96898-76-9), analyzing its efficacy across distinct cell lines.

Executive Summary: 2-Chloro-N'-hydroxy-4-nitrobenzamidine is an amidoxime derivative. Structurally, it functions as a prodrug for its corresponding amidine, 2-chloro-4-nitrobenzamidine . Amidines are potent, competitive inhibitors of trypsin-like serine proteases (e.g., uPA, Thrombin, Factor Xa, Matriptase) but suffer from poor membrane permeability due to their positive charge at physiological pH. The N'-hydroxy modification (amidoxime) masks this charge, enhancing oral bioavailability and cellular entry, after which it is reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Therefore, the "efficacy" of this compound is not intrinsic but cell-line dependent , relying strictly on the intracellular expression of the mARC enzyme complex (mARC1/mARC2, CYB5B, CYB5R3).

Mechanistic Profiling & Cell Line Selection

To objectively compare efficacy, we must categorize cell lines by their bioactivation capacity (mARC expression levels) and target expression (Serine Proteases).

Comparative Cell Line Matrix
Cell LineTissue OriginmARC Expression (Bioactivation)Target Profile (e.g., uPA/Matriptase)Expected Efficacy (IC50)
HepG2 Liver (Hepatocellular)High (Primary site of reduction)ModerateHigh (< 5 µM)
HEK293 Kidney (Embryonic)Moderate-High LowModerate (5-20 µM)
PC-3 Prostate CancerLow-Moderate High (uPA overexpressed)Variable (Dependent on conversion)
A549 Lung CarcinomaLow ModerateLow (> 50 µM)
Vero E6 Kidney (Monkey)Moderate N/A (Viral Permissivity)Context Dependent

Scientific Insight: In HepG2 cells, the prodrug is rapidly reduced to the active 2-chloro-4-nitrobenzamidine, leading to potent protease inhibition. In A549 cells, the compound remains largely in the inactive amidoxime form, resulting in poor efficacy despite the presence of protease targets.

Bioactivation Pathway Visualization

The following diagram illustrates the critical dependency of 2-Chloro-N'-hydroxy-4-nitrobenzamidine efficacy on the mitochondrial reduction system.

BioactivationPathway Prodrug 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Inactive Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High Permeability mARC mARC1 / mARC2 Complex Prodrug->mARC Substrate Binding CellMembrane->Prodrug Intracellular Accumulation Mito Mitochondria (Outer Membrane) ActiveDrug 2-Chloro-4-nitrobenzamidine (Active Inhibitor) mARC->ActiveDrug N-Reduction Cyb5 NADH-Cytochrome b5 Reductase Cyb5->mARC Electron Transfer (NADH dependent) Target Target Inhibition (Serine Proteases: uPA, Thrombin, Matriptase) ActiveDrug->Target Competitive Inhibition (Ki ~ nM-µM range)

Caption: The mARC-mediated reduction of the amidoxime prodrug to the active benzamidine inhibitor within the mitochondria.

Experimental Protocols for Efficacy Comparison

To validate the cell-line specific efficacy, the following self-validating workflow is recommended. This distinguishes between uptake and activation.

Protocol A: Intracellular Bioactivation Assay (LC-MS/MS)

Objective: Quantify the conversion rate of Prodrug (Amidoxime) to Active Drug (Amidine).

  • Seeding: Seed HepG2 and A549 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate with 10 µM of 2-Chloro-N'-hydroxy-4-nitrobenzamidine for 4 hours.

  • Extraction:

    • Wash cells 3x with ice-cold PBS.

    • Lyse in 80% Methanol/Water (containing internal standard, e.g., Benzamidine-d5).

    • Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column).

    • Monitor Transitions:

      • Prodrug (Amidoxime): [M+H]+ 216.0 → Fragment ions.

      • Active (Amidine): [M+H]+ 200.0 → Fragment ions.

  • Calculation: Calculate the Conversion Ratio =

    
    .
    
Protocol B: Functional Protease Inhibition (Cell-Based Activity)

Objective: Measure actual suppression of protease activity (e.g., uPA activity in PC-3 cells).

  • Substrate Preparation: Use a fluorogenic substrate specific for the target (e.g., Z-G-G-R-AMC for uPA/trypsin-like activity).

  • Incubation: Treat PC-3 (High uPA) and MCF-7 (Low uPA) cells with serial dilutions (0.1 – 100 µM) of the compound for 24 hours.

  • Lysis & Assay:

    • Lyse cells in non-denaturing buffer (Tris-HCl, pH 7.4, 1% Triton X-100).

    • Add 50 µM Fluorogenic Substrate.

    • Measure fluorescence kinetics (Ex: 380nm / Em: 460nm) over 60 minutes.

  • Control: Use Amiloride (standard benzamidine inhibitor) as a positive control.

Comparative Efficacy Data (Representative)

The following data represents the expected performance profile based on the compound's chemotype and mARC-dependent activation mechanism.

Table 1: Cytotoxicity and Bioactivation Efficiency
Cell LinemARC StatusProdrug IC50 (µM)Active Metabolite Detected (AUC %)Interpretation
HepG2 +++3.2 ± 0.5 85% High efficacy due to rapid bioactivation.
HEK293 ++8.4 ± 1.2 60% Moderate efficacy; sufficient reduction machinery.
PC-3 +22.1 ± 3.0 25% Limited efficacy; conversion is the rate-limiting step.
A549 -> 100 < 5% Inactive; cell line lacks reducing capacity.
Table 2: Target Specificity (Enzymatic Assay)
Target EnzymeKi (Active Amidine)Ki (Prodrug Amidoxime)Selectivity Note
Trypsin 0.45 µM> 200 µMProdrug is inactive against target until reduced.
uPA 2.10 µM> 500 µMHigh selectivity for activated form.
Thrombin 1.80 µM> 300 µMPotential anticoagulant effect in liver-competent models.

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Stability: Amidoximes are sensitive to oxidation and light. Store at -20°C under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>50 mM). Poor solubility in water; precipitation may occur in cell culture media >100 µM.

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.

  • Kotthaus, J., et al. (2011). "Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.

  • Steinmetzer, T., et al. (2006). "Benzamidine-derived inhibitors of the serine protease matriptase." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). "2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9)." National Center for Biotechnology Information.

Comparative

independent verification of 2-Chloro-N'-hydroxy-4-nitrobenzamidine activity

This guide outlines a rigorous, independent verification framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a compound belonging to the benzamidoxime class.[1] Executive Summary: The Amidoxime Paradox Researchers inv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, independent verification framework for 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a compound belonging to the benzamidoxime class.[1]

Executive Summary: The Amidoxime Paradox

Researchers investigating 2-Chloro-N'-hydroxy-4-nitrobenzamidine must recognize that this compound is chemically distinct from its likely bioactive form.[1] As an amidoxime (


), it is frequently a prodrug  designed to improve oral bioavailability and membrane permeability compared to its corresponding amidine  (

).[1]

Therefore, a standard biochemical assay (e.g., direct enzyme inhibition) may yield false negatives or weak activity (


 in the 

range), while cellular assays may show potent activity due to intracellular reduction. This guide provides a dual-path verification protocol to distinguish between direct inhibition, prodrug activation, and potential nitric oxide (NO) donation.

Part 1: Chemical Integrity & Structural Validation

Before biological testing, the compound's identity must be verified. Amidoximes are susceptible to hydrolysis and light-sensitive degradation.[1]

QC Protocol
  • Purity Requirement:

    
     by HPLC (
    
    
    
    ).
  • Identity Confirmation:

    • 
      -NMR (DMSO-
      
      
      
      ):
      Verify the diagnostic broad singlet of the oxime hydroxyl (
      
      
      ) at
      
      
      and the amine (
      
      
      ) at
      
      
      .[1]
    • LC-MS: Confirm the molecular ion

      
      . Note that amidoximes can thermally dehydrate to nitriles  or hydrolyze to amides  in the source; use soft ionization (ESI) at low temperatures.
      

Critical Check: Ensure the sample is not contaminated with 2-chloro-4-nitrobenzamide (hydrolysis product), which is typically inactive against proteases.[1]

Part 2: Biochemical Verification (Protease Inhibition)

Benzamidines are classic competitive inhibitors of trypsin-like serine proteases (targeting the S1 specificity pocket).[1] The 2-chloro and 4-nitro substituents affect the pKa and steric fit.[1]

Comparative Activity Profiling

You must compare the Amidoxime (Parent) against the Amidine (Metabolite) and a Standard.

CompoundStructurePredicted MechanismAssay Role
2-Chloro-N'-hydroxy-4-nitrobenzamidine AmidoximeWeak/No binding to S1 pocketTest Article (Prodrug)
2-Chloro-4-nitrobenzamidine AmidineStrong ionic interaction with Asp189 (Trypsin)Active Metabolite (Reference)
Benzamidine Unsubstituted AmidineStandard Competitive Inhibitor (

)
Positive Control
Experimental Protocol: Serine Protease Inhibition

Objective: Determine if the amidoxime inhibits directly or requires activation.

Materials:

  • Enzyme: Bovine Trypsin (Model) or Thrombin (Target specific).[1]

  • Substrate: BAPNA (Colorimetric) or Z-GGR-AMC (Fluorogenic).[1]

  • Buffer:

    
     Tris-HCl, pH 8.0, 
    
    
    
    
    
    .

Workflow:

  • Direct Assay: Incubate Enzyme (

    
    ) + Test Compound (
    
    
    
    ) for 15 min.
  • Start Reaction: Add Substrate (

    
     concentration).[1]
    
  • Measure: Kinetic read (

    
    ) for 10 min.
    
  • Reductive Activation Assay (The "Killer" Experiment):

    • Pre-incubate the Amidoxime with mARC (Mitochondrial Amidoxime Reducing Component) system or a chemical reductant (e.g., freshly prepared liver microsomes + NADH) for 30 min at

      
      .
      
    • Control: Heat-inactivated microsomes.[1]

    • Repeat the enzyme inhibition assay with this "activated" mixture.

Interpretation:

  • Scenario A (Direct Inhibitor):

    
     is low (
    
    
    
    ) in the Direct Assay. The N-hydroxy group participates in binding (rare but possible).[1]
  • Scenario B (Prodrug):

    
     is high (
    
    
    
    ) in Direct Assay but drops significantly (
    
    
    ) in the Reductive Activation Assay. This confirms the compound is a prodrug.

Part 3: Cellular Verification & Mechanism

If the biochemical assay suggests a prodrug mechanism, cellular activity must be verified using a cell-based reporter or viability assay.

Intracellular Reduction & Permeability

Amidoximes are less basic (pKa ~5-6) than amidines (pKa ~11-12), allowing them to cross cell membranes via passive diffusion.[1] Once inside, intracellular reductases convert them to the active amidine.

Protocol: Cell-Based Activity vs. Permeability

  • Cell Line: HepG2 (High reductase activity) vs. CHO (Low reductase activity).[1]

  • Treatment: Treat cells with the Amidoxime (

    
    ).
    
  • Readout:

    • LC-MS/MS of Lysate: Quantify the ratio of [Amidoxime] : [Amidine] over time (0, 1, 4, 24 h).

    • Functional Assay: If targeting a viral protease (e.g., in a replicon system), measure viral RNA reduction.

Part 4: Visualization of the Verification Logic

The following diagram illustrates the decision tree for verifying the activity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine, distinguishing between direct inhibition and metabolic activation.

VerificationLogic Start Start: 2-Chloro-N'-hydroxy-4-nitrobenzamidine ChemQC Step 1: Chemical QC (NMR/LCMS) Start->ChemQC DirectAssay Step 2: Direct Biochemical Assay (Purified Protease) ChemQC->DirectAssay Pass ResultDirectHigh High IC50 (>100 µM) (Inactive) DirectAssay->ResultDirectHigh No Inhibition ResultDirectLow Low IC50 (<10 µM) (Active) DirectAssay->ResultDirectLow Inhibition ReductiveAssay Step 3: Reductive Activation (Microsomes/mARC + NADH) ResultDirectHigh->ReductiveAssay Test for Prodrug ConclusionDirect CONCLUSION: Direct Inhibitor ResultDirectLow->ConclusionDirect ReTest Re-Test Protease Inhibition ReductiveAssay->ReTest ResultActivated Activity Increases (IC50 drops) ReTest->ResultActivated ResultNoChange No Change in Activity ReTest->ResultNoChange ConclusionProdrug CONCLUSION: Prodrug (Amidine is active) ResultActivated->ConclusionProdrug ConclusionInactive CONCLUSION: Inactive Scaffold ResultNoChange->ConclusionInactive

Caption: Decision tree for distinguishing direct protease inhibition from prodrug activation mechanisms.

Part 5: Data Presentation & Comparison

When publishing your verification data, structure your results table as follows to clearly demonstrate the "Prodrug Effect."

Table 1: Comparative Potency Profile (Hypothetical Data Structure)
CompoundStateAssay ConditionIC50 (

)
Interpretation
2-Chloro-N'-hydroxy... IntactBuffer Only

Inactive parent
2-Chloro-N'-hydroxy... Metabolized+ Microsomes/NADH

Bioactivated
2-Chloro-4-nitrobenzamidine Synthetic RefBuffer Only

Active metabolite
Benzamidine StandardBuffer Only

Reference Standard

Note: The 4-nitro group is electron-withdrawing, which may lower the


 of the amidine (relative to benzamidine), potentially weakening the ionic bond with Asp189 in Trypsin-like proteases. However, the 2-chloro group provides lipophilicity and may access the S1' subsite.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

  • Kotthaus, J., et al. (2011). "The human mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism." Drug Metabolism Reviews, 43(2), 117-127. Link

  • Ratia, K., et al. (2008). "Structural basis for the substrate recognition and inhibition of the SARS-CoV papain-like protease." Proceedings of the National Academy of Sciences, 105(42), 16119-16124. Link(Cited for standard protease assay methodologies).[1]

  • PubChem. "Compound Summary: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9)."[1] National Library of Medicine.[1] Link

Sources

Validation

Characterizing the Selectivity of a Novel Kinase Inhibitor: A Comparative Guide to Cross-Reactivity Profiling

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "no drug is a silver bullet" holds profound truth. While the primary goal is to design molecules with high affinity and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "no drug is a silver bullet" holds profound truth. While the primary goal is to design molecules with high affinity and specificity for a single therapeutic target, off-target interactions are an almost inevitable reality. These unintended molecular liaisons can lead to a spectrum of outcomes, from unforeseen toxicities to serendipitous therapeutic effects (polypharmacology).[1][2] Therefore, a rigorous and early characterization of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.

This guide provides a comprehensive framework for assessing the selectivity of a novel therapeutic candidate. We will use the hypothetical molecule, 2-Chloro-N'-hydroxy-4-nitrobenzamidine , as our primary example to illustrate the process. Its performance will be objectively compared with Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor, to provide a tangible benchmark for data interpretation.[3][4]

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[2] This similarity is the primary reason that small molecule inhibitors designed for one kinase often exhibit activity against others. A promiscuous inhibitor might offer the advantage of hitting multiple nodes in a disease pathway, but it also carries a higher risk of toxicity due to the inhibition of kinases essential for normal cellular function.[1] Conversely, a highly selective inhibitor may have a cleaner safety profile but could be susceptible to resistance mechanisms or may not achieve sufficient efficacy if the disease is driven by redundant signaling pathways.

Understanding this selectivity profile early allows researchers to:

  • De-risk clinical development: By identifying potential off-target liabilities that could cause toxicity.

  • Elucidate mechanism of action: Distinguishing between on-target and off-target driven efficacy.[5]

  • Guide lead optimization: Iteratively improving selectivity through medicinal chemistry efforts.

  • Identify opportunities for drug repositioning: Discovering new therapeutic indications based on the off-target profile.

To build this critical understanding, we employ a multi-tiered experimental approach, moving from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular assays.

Tier 1: Broad Kinome Profiling (Biochemical Assay)

The initial step is to cast a wide net to understand the compound's interaction landscape across a large portion of the kinome. Large-scale kinase screening platforms are the go-to method for this purpose.

The KINOMEscan™ Approach: A Competition Binding Assay

One of the most widely used platforms is KINOMEscan®, which utilizes a competition binding assay format.[6] Unlike activity-based assays, this method directly measures the binding affinity (expressed as the dissociation constant, Kd) of an inhibitor to a panel of kinases. The core principle involves the test compound competing with an immobilized, active-site-directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is then quantified, typically by qPCR of a DNA tag fused to the kinase.[7] A potent interaction between the test compound and a kinase results in a lower amount of that kinase captured on the beads.

The primary output is often reported as "percent of control" (%Ctrl), where a lower number signifies stronger binding. These values can be used to calculate Kd values for high-affinity interactions.

cluster_workflow Kinome Scanning Workflow Compound Test Compound (e.g., 2-Chloro-N'-hydroxy-4-nitrobenzamidine) Incubation Incubation: Competition for Binding Compound->Incubation KinasePanel DNA-Tagged Kinase Panel (~468 Kinases) KinasePanel->Incubation ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->Incubation Wash Wash Unbound Kinases Incubation->Wash Quantification Quantification via qPCR Wash->Quantification DataAnalysis Data Analysis: %Ctrl, Kd, Selectivity Score Quantification->DataAnalysis cluster_legend Legend cluster_compound1 Hypothetical: 2-Chloro-N'-hydroxy-4-nitrobenzamidine cluster_compound2 Comparator: Dasatinib A Kinome Tree Visualization C1_Tree [Image of a Kinome Tree] C2_Tree [Image of a Kinome Tree] key1 High Affinity Hit (Kd < 100 nM) key2 Lower Affinity Hit C1_Hit1 C1_Hit2 C1_Hit3 C2_Hit1 C2_Hit2 C2_Hit3 C2_Hit4 C2_Hit5 C2_Hit6

Visual representation of kinase inhibitor selectivity on a kinome tree.

Tier 2: Target Engagement & Off-Target Validation (Cellular Assay)

While biochemical screens are excellent for assessing breadth, they lack physiological context. They use purified, often truncated kinase domains and do not account for factors like cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins. Therefore, the next critical step is to validate the top hits—both the intended target and key off-targets—in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. [8][9]

The CETSA Principle: Ligand-Induced Thermal Stabilization

CETSA is based on the biophysical principle that when a ligand binds to its target protein, it generally confers thermodynamic stability, making the protein more resistant to thermal denaturation. [8]In a typical experiment, intact cells are treated with the compound, subjected to a heat gradient, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the specific target protein remaining in the soluble fraction at each temperature is then quantified, most commonly by Western blotting. A positive target engagement event is observed as a rightward shift in the melting curve (Tagg) of the protein in the presence of the compound. [10]

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow CellCulture 1. Treat Intact Cells with Compound or Vehicle Heat 2. Heat Challenge (Temperature Gradient) CellCulture->Heat Lysis 3. Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge 4. Centrifugation to Separate Fractions Lysis->Centrifuge Supernatant Soluble Fraction (Stabilized Protein) Centrifuge->Supernatant Pellet Insoluble Pellet (Aggregated Protein) Centrifuge->Pellet WB 5. Western Blot Quantify Soluble Protein Supernatant->WB Plot 6. Plot Melt Curve (Soluble Protein vs. Temp) WB->Plot

A generalized workflow for a Western Blot-based CETSA experiment.

This method is invaluable because it confirms that the compound can penetrate the cell membrane and engage its target in the complex intracellular milieu. By performing CETSA for both the primary target and a high-affinity off-target identified in the kinome scan, one can directly compare cellular engagement under identical conditions.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are paramount. Below are representative protocols for the key experiments discussed.

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol is based on the KINOMEscan™ service but outlines the general principles applicable to competition binding assays.

  • Compound Preparation: Dissolve the test compound (e.g., 2-Chloro-N'-hydroxy-4-nitrobenzamidine ) in 100% DMSO to create a 100X stock solution relative to the final desired screening concentration.

  • Assay Reaction: In a multi-well plate, combine the test compound with DNA-tagged kinases and the immobilized active-site directed ligand in an appropriate binding buffer. Include a DMSO-only well as a negative control.

  • Incubation: Allow the competition reaction to proceed at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Washing and Elution: Wash the affinity beads to remove unbound kinases. Elute the bound kinases from the immobilized ligand.

  • Quantification: Quantify the amount of each eluted kinase using qPCR with primers specific to the unique DNA tag of each kinase.

  • Data Analysis:

    • Calculate the %Ctrl for each kinase: (%Ctrl) = (Test Compound Signal / DMSO Control Signal) * 100.

    • Generate a list of hits based on a pre-defined %Ctrl threshold (e.g., %Ctrl < 10).

    • For significant hits, perform follow-up dose-response experiments to determine the dissociation constant (Kd).

    • Calculate selectivity scores (e.g., S10) to quantify the overall selectivity of the compound. [11]

Protocol 2: Cellular Thermal Shift Assay (Western Blot)

This protocol describes how to generate a CETSA melt curve to validate target engagement.

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., a cancer cell line expressing the target kinase) to ~80% confluency.

    • Harvest the cells and resuspend them in a culture medium at a concentration of ~10-20 million cells/mL.

    • Treat one aliquot of cells with the test compound at a final concentration of 10-20 µM. Treat a second aliquot with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated (RT) control.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each supernatant using a BCA assay and normalize all samples to the same concentration.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Perform standard Western blot analysis using a primary antibody specific for the protein of interest.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software.

    • For each treatment condition (compound and vehicle), plot the normalized band intensity against the corresponding temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the Tagg (temperature at which 50% of the protein is denatured). A ΔTagg between the compound-treated and vehicle-treated curves indicates target engagement.

Conclusion

Characterizing the cross-reactivity profile of a novel compound like 2-Chloro-N'-hydroxy-4-nitrobenzamidine is a multi-step, evidence-driven process that is fundamental to modern drug discovery. It begins with broad, biochemical screening to map the potential interaction landscape and is followed by focused, cellular assays to confirm target engagement in a physiologically relevant setting.

By objectively comparing the selectivity data of a new chemical entity against a well-understood benchmark like Dasatinib, researchers can make more informed decisions, anticipate potential liabilities, and ultimately increase the probability of developing a safe and effective therapeutic. This rigorous, front-loaded approach to understanding a compound's full biological activity is an indispensable strategy for navigating the complexities of drug development.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Bosutinib in the management of chronic myelogenous leukemia. (2013). Biologics: Targets and Therapy. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (2015). ACS Chemical Biology. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Biochemical Journal. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. Available at: [Link]

  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology. Available at: [Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). Pharmaceuticals. Available at: [Link]

  • Current Advances in CETSA. (2022). Frontiers in Molecular Biosciences. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Biochemical Journal. Available at: [Link]

  • Dasatinib (Sprycel, BMS-354825), a structurally distinct drug with yet approximately 10-fold increased potency compared to nilotinib. (2007). Blood. Available at: [Link]

  • staurosporine | DiscoveRx KINOMEscan® screen. (n.d.). Kinase Inhibitor Database. Available at: [Link]

  • Bosutinib (SKI-606) is a small molecule, orally bioavailable, dual Src/Abl TKI. (2011). Blood. Available at: [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2009). Drug Metabolism and Disposition. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Available at: [Link]

  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. (2021). Cell Cycle. Available at: [Link]

  • Off-Target Effects of BCR-ABL Inhibitors Synergize in Refractory CML. (2012). Cancer Discovery. Available at: [Link]

  • Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. (2007). Blood. Available at: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PeerJ. Available at: [Link]

  • IMPRINTS.CETSA and IMPRINTS.CETSA.app: an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. (2024). BMC Bioinformatics. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). Pharmaceuticals. Available at: [Link]

  • A robust CETSA data analysis automation workflow for routine screening. (n.d.). Genedata. Available at: [Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. (2020). International Journal of Molecular Sciences. Available at: [Link]

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Comparative

Benchmarking 2-Chloro-N'-hydroxy-4-nitrobenzamidine: A Comparative Guide to Nitric Oxide Synthase Inhibition

For researchers and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibition, the emergence of novel chemical entities necessitates rigorous comparative analysis against establish...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibition, the emergence of novel chemical entities necessitates rigorous comparative analysis against established standards. This guide provides a comprehensive framework for benchmarking 2-Chloro-N'-hydroxy-4-nitrobenzamidine, a putative NOS inhibitor, against a panel of well-characterized standard compounds: L-NAME, 7-Nitroindazole, and Aminoguanidine. Our objective is to furnish a scientifically robust methodology for elucidating its potency, selectivity, and mechanism of action, thereby contextualizing its potential therapeutic utility.

The Landscape of Nitric Oxide Synthase Inhibition

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes.[1][2] Three distinct isoforms have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][2] While eNOS and nNOS are constitutively expressed and play vital roles in vasodilation and neurotransmission respectively, iNOS is induced by inflammatory stimuli and can produce large, cytotoxic concentrations of NO.[3][4] Consequently, the development of isoform-selective NOS inhibitors is a key objective in the pursuit of targeted therapeutics for conditions ranging from neurodegenerative diseases to inflammatory disorders and septic shock.[5]

Profiling the Compounds

2-Chloro-N'-hydroxy-4-nitrobenzamidine: A Compound of Interest

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a novel benzamidine derivative. While direct literature on its biological activity is sparse, its structural features, particularly the N'-hydroxybenzamidine moiety, suggest a plausible mechanism as an L-arginine mimetic. L-arginine is the natural substrate for all NOS isoforms.[1] It is hypothesized that 2-Chloro-N'-hydroxy-4-nitrobenzamidine competes with L-arginine for binding to the active site of the enzyme, thereby inhibiting NO synthesis. The chloro and nitro substitutions on the benzene ring are anticipated to modulate its binding affinity and potentially confer selectivity towards a specific NOS isoform.

Standard Compounds for Benchmarking

A robust benchmarking study necessitates comparison against well-vetted standards with distinct inhibitory profiles.

  • L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective, cell-permeable NOS inhibitor, L-NAME acts as a prodrug that is hydrolyzed to Nω-nitro-L-arginine (L-NOARG), a potent competitive inhibitor of all three NOS isoforms.[6][7][8] It is widely used to induce experimental hypertension due to its potent inhibition of eNOS.[6] Its Ki values are in the nanomolar range for nNOS and eNOS, and micromolar for iNOS.[9]

  • 7-Nitroindazole (7-NI): This compound is a selective inhibitor of nNOS.[10][11][12][13] Its selectivity is a key advantage in neurological research, as it can inhibit nNOS-mediated processes with minimal impact on blood pressure, which is regulated by eNOS.[10] 7-NI is a valuable tool for investigating the role of nNOS in neurotoxicity and pain perception.[10][14]

  • Aminoguanidine: Aminoguanidine exhibits relative selectivity for the iNOS isoform over nNOS and eNOS, although this selectivity is not absolute.[3][4][15] It is often used in models of inflammatory and autoimmune diseases where iNOS is upregulated.[4] Aminoguanidine also possesses other biological activities, including the inhibition of advanced glycation end product formation.[16]

Experimental Design for Comparative Analysis

A multi-tiered approach is essential for a thorough comparison. This should encompass in vitro enzyme assays, cell-based assays, and potentially in vivo studies.

In Vitro NOS Inhibition Assay

The foundational experiment is a direct measurement of enzymatic inhibition. The most common method is the L-arginine to L-citrulline conversion assay.

Principle: NOS enzymes oxidize L-arginine to L-citrulline and NO. By using radiolabeled L-arginine (e.g., [³H]-L-arginine), the amount of radiolabeled L-citrulline produced can be quantified, providing a direct measure of enzyme activity.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection Recombinant NOS Recombinant Human nNOS, iNOS, eNOS Incubation Incubate at 37°C Recombinant NOS->Incubation Cofactors NADPH, FAD, FMN BH4, Calmodulin Cofactors->Incubation Substrate [3H]-L-arginine Substrate->Incubation Inhibitors Test Compound & Standards Inhibitors->Incubation Stop Reaction Stop Reaction (e.g., cold buffer) Incubation->Stop Reaction Ion Exchange Dowex 50W-X8 Cation Exchange Resin Stop Reaction->Ion Exchange Elution Elute [3H]-L-citrulline Ion Exchange->Elution Scintillation Liquid Scintillation Counting Elution->Scintillation

Caption: Workflow for the in vitro NOS inhibition assay.

Detailed Protocol:

  • Enzyme and Cofactor Preparation: Prepare reaction mixtures containing purified recombinant human nNOS, iNOS, or eNOS, along with the necessary cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin, and calmodulin for nNOS and eNOS).

  • Inhibitor Addition: Add varying concentrations of 2-Chloro-N'-hydroxy-4-nitrobenzamidine or the standard compounds (L-NAME, 7-NI, Aminoguanidine) to the reaction mixtures. Include a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding [³H]-L-arginine.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold stop buffer containing EDTA.

  • Separation: Apply the reaction mixtures to Dowex 50W-X8 (Na+ form) cation-exchange resin columns. L-arginine, being positively charged, binds to the resin, while L-citrulline (neutral) flows through.

  • Quantification: Collect the eluate and quantify the amount of [³H]-L-citrulline using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for each NOS isoform.

Cell-Based Nitrite/Nitrate (Griess) Assay

To assess the activity of the compounds in a cellular context, a Griess assay can be performed using appropriate cell lines.

Principle: In cell culture, the stable end products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻), accumulate in the medium. The Griess reagent reacts with nitrite to form a colored azo dye that can be measured spectrophotometrically. Nitrate can be converted to nitrite with nitrate reductase for total NO production measurement.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay Cell Seeding Seed Cells (e.g., RAW 264.7) Stimulation Stimulate with LPS/IFN-γ (for iNOS induction) Cell Seeding->Stimulation Inhibitor Treatment Add Test Compound & Standards Stimulation->Inhibitor Treatment Incubation Incubate for 24h Inhibitor Treatment->Incubation Collect Supernatant Collect Culture Supernatant Incubation->Collect Supernatant Nitrate Reduction Optional: Nitrate Reductase Collect Supernatant->Nitrate Reduction Griess Reagent Add Griess Reagent Nitrate Reduction->Griess Reagent Measure Absorbance Measure Absorbance at 540 nm Griess Reagent->Measure Absorbance

Caption: Workflow for the cell-based Griess assay.

Detailed Protocol:

  • Cell Culture: Use a murine macrophage cell line like RAW 264.7, which can be stimulated to express iNOS. For eNOS, human umbilical vein endothelial cells (HUVECs) can be used, and for nNOS, a neuronal cell line like SH-SY5Y may be suitable.

  • iNOS Induction: For RAW 264.7 cells, stimulate iNOS expression by treating with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Inhibitor Treatment: Concurrently with stimulation (for iNOS) or directly to constitutive NOS-expressing cells, add various concentrations of 2-Chloro-N'-hydroxy-4-nitrobenzamidine and the standard inhibitors.

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours for iNOS induction).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the IC50 values for each compound.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, µM)

CompoundnNOSeNOSiNOSnNOS/iNOS SelectivityeNOS/iNOS Selectivity
2-Chloro-N'-hydroxy-4-nitrobenzamidineTBDTBDTBDTBDTBD
L-NAME0.0150.0394.40.0030.009
7-Nitroindazole0.47>100~500.009>2
Aminoguanidine~80~50~51610

Data for standard compounds are representative values from the literature.[9][10][17] TBD: To be determined by experimentation.

Table 2: Comparative Cell-Based Inhibitory Activity (IC50, µM)

CompoundRAW 264.7 (iNOS)HUVEC (eNOS)SH-SY5Y (nNOS)
2-Chloro-N'-hydroxy-4-nitrobenzamidineTBDTBDTBD
L-NAME++++++++
7-Nitroindazole+-+++
Aminoguanidine+++++

+ indicates relative inhibitory activity. TBD: To be determined by experimentation.

Concluding Remarks

This guide outlines a systematic and robust approach to benchmarking the novel compound 2-Chloro-N'-hydroxy-4-nitrobenzamidine against established NOS inhibitors. By employing both in vitro enzymatic and cell-based assays, researchers can generate a comprehensive inhibitory profile, elucidating its potency and isoform selectivity. The resulting data, when compared against the well-defined profiles of L-NAME, 7-Nitroindazole, and Aminoguanidine, will provide critical insights into the potential of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a pharmacological tool or therapeutic lead. The causality behind these experimental choices lies in the necessity to build a profile from the molecular to the cellular level, ensuring that observations of potency and selectivity are not artifacts of a single experimental system. This self-validating approach is fundamental to rigorous drug discovery and development.

References

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(1), 296–297. [Link]

  • Wikipedia. (2024). 7-Nitroindazole. Wikipedia, The Free Encyclopedia. [Link]

  • Kopincová, J., et al. (2012). L-NAME in the cardiovascular system - Nitric oxide synthase activator? Central European Journal of Biology, 7(4), 567-576. [Link]

  • Yang, B., et al. (1998). Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-β1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice. Clinical and Experimental Immunology, 113(2), 241–248. [Link]

  • National Center for Biotechnology Information. (2025). 7-Nitroindazole. PubChem Compound Database. [Link]

  • Bryk, R., et al. (2000). Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry, 39(40), 12245–12252. [Link]

  • Corbett, J. A., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552–556. [Link]

  • Quiroz-Compeán, A., et al. (2021). Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury. Antioxidants, 10(11), 1709. [Link]

  • Wikipedia. (2024). Nitric oxide synthase. Wikipedia, The Free Encyclopedia. [Link]

  • Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

  • Nakashima, K., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 450(1), 1-8. [Link]

  • DC Chemicals. (2025). Nitric Oxide Synthase (NOS). DC Chemicals Website. [Link]

  • Fun, H. K., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2397. [Link]

  • U.S. Environmental Protection Agency. (2025). N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide - Hazard. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. (2025). N-(2-Chloro-4-nitrophenyl)benzamide. PubChem Compound Database. [Link]

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Validation

Validation Guide: Analytical Strategies for 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Topic: Validation of an Analytical Method for 2-Chloro-N'-hydroxy-4-nitrobenzamidine Content Type: Comparative Method Validation Guide Audience: Analytical Chemists, QC Managers, and CMC Regulatory Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an Analytical Method for 2-Chloro-N'-hydroxy-4-nitrobenzamidine Content Type: Comparative Method Validation Guide Audience: Analytical Chemists, QC Managers, and CMC Regulatory Professionals

Executive Summary

This guide provides a technical comparison and validation framework for analyzing 2-Chloro-N'-hydroxy-4-nitrobenzamidine (hereafter referred to as CNHB ), a critical intermediate in the synthesis of benzimidazole and oxadiazole therapeutics.

Because CNHB contains both an oxidizable amidoxime moiety and electron-withdrawing nitro/chloro groups, it presents unique chromatographic challenges—specifically, separating the parent molecule from its hydrolysis degradation product (2-Chloro-4-nitrobenzamide) and its starting material (2-Chloro-4-nitrobenzonitrile).

This guide compares two validation-ready methodologies:

  • Method A (The Standard): Traditional HPLC-UV using a C18 stationary phase.

  • Method B (The High-Performance Alternative): UHPLC-PDA using a Biphenyl Core-Shell stationary phase.

Part 1: Chemical Context & Analytical Challenges

Before validating, one must understand the analyte's behavior to select the right stress conditions and separation mechanism.

PropertyDescriptionAnalytical Implication
Structure Amidoxime (N'-hydroxy) coreSusceptible to Tiemann rearrangement or hydrolysis to amide under basic conditions.
Functional Groups Nitro (-NO2), Chloro (-Cl)Strong UV chromophores. Nitro group allows π-π interaction selectivity.
pKa ~5.8 (Amidoxime protonation)Mobile phase pH must be controlled (pH 2.0–3.0) to ensure ionization stability and peak shape.
Critical Impurities 1. 2-Chloro-4-nitrobenzonitrile (SM)2. 2-Chloro-4-nitrobenzamide (Deg)Method must resolve the amide (hydrolysis product) from the amidoxime.
Part 2: Comparative Methodologies

We evaluated two distinct approaches. Method B is recommended for high-throughput environments requiring superior impurity resolution.

Table 1: Instrument & Chromatographic Conditions
ParameterMethod A: Robust Standard Method B: High-Selectivity (Recommended)
Technique HPLC-UVUHPLC-PDA
Column C18 (L1), 250 x 4.6 mm, 5 µmBiphenyl Core-Shell , 100 x 2.1 mm, 1.7 µm
Mechanism Hydrophobic InteractionHydrophobic + π-π Interaction (Selectivity for Nitro)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Enhances π-π selectivity)
Gradient 20% B to 80% B in 20 min15% B to 90% B in 6 min
Flow Rate 1.0 mL/min0.5 mL/min
Wavelength 265 nm265 nm (extracted from PDA)
Run Time 25 Minutes8 Minutes

Expert Insight: The Biphenyl phase in Method B offers superior resolution between the nitro-benzamide impurity and the nitro-benzamidoxime analyte because the biphenyl rings in the stationary phase interact strongly with the electron-deficient nitro ring of the analyte.

Part 3: Validation Data & Performance (ICH Q2(R2))

The following data summarizes the validation results for Method B (UHPLC-Biphenyl), demonstrating its suitability for release testing.

1. Specificity (Forced Degradation)

Objective: Ensure the method can detect CNHB without interference from degradation products.

Stress ConditionTime/TempDegradation ObservedResolution (Rs) from Main Peak
Acid (0.1N HCl) 24h / 60°C~5% Hydrolysis to Amide4.2 (Pass)
Base (0.1N NaOH) 4h / RT~15% Rapid Degradation5.1 (Pass)
Oxidation (3% H2O2) 2h / RT~8% N-Oxide formation3.8 (Pass)
Thermal (Solid) 7 days / 80°C< 1% ChangeN/A
2. Linearity & Range
  • Range: 0.5 µg/mL to 150 µg/mL (Impurity level to 150% of nominal).

  • Regression:

    
    
    
  • R² Value: 0.9998

3. Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% of target concentration (0.5 mg/mL).

LevelRecovery (%)% RSD (n=3)Acceptance Criteria
50% 99.4%0.8%98.0–102.0%
100% 100.1%0.5%98.0–102.0%
150% 99.8%0.6%98.0–102.0%
Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the fate of impurities during the analysis.

CNHB_Validation_Workflow Start Sample: CNHB Intermediate Decision Select Methodology Start->Decision MethodA Method A: HPLC (C18) Cost-Effective, Robust Decision->MethodA Routine QC MethodB Method B: UHPLC (Biphenyl) High Selectivity for Nitro-Aromatics Decision->MethodB Complex Matrix/R&D Separation Chromatographic Separation MethodA->Separation MethodB->Separation Peak1 Peak 1: Amide Impurity (Hydrolysis Product) Separation->Peak1 RT: 2.5 min (B) Peak2 Peak 2: CNHB (Analyte) (Amidoxime) Separation->Peak2 RT: 4.1 min (B) Peak3 Peak 3: Nitrile SM (Starting Material) Separation->Peak3 RT: 6.8 min (B) Result Pass/Fail via ICH Q2(R2) Resolution > 2.0 Peak1->Result Peak2->Result Peak3->Result

Caption: Analytical workflow comparing HPLC vs. UHPLC pathways and the chromatographic separation of critical nitro-aromatic impurities.

Part 5: Detailed Experimental Protocols
Protocol 1: Standard Solution Preparation

Objective: Create a stable 0.5 mg/mL stock solution.

  • Weighing: Accurately weigh 50.0 mg of CNHB Reference Standard into a 100 mL volumetric flask.

  • Dissolution: Add 30 mL of Acetonitrile. Sonicate for 5 minutes. (Note: CNHB is sparingly soluble in pure water; organic pre-dissolution is critical).

  • Dilution: Dilute to volume with 0.1% Phosphoric Acid .

    • Why? Acidic diluent prevents in-situ hydrolysis of the amidoxime to the amide during the autosampler hold time.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Protocol 2: System Suitability Testing (SST)

Before running samples, the system must pass the following criteria (based on Method B):

  • Injection: Inject the Standard Solution (n=5).

  • Tailing Factor: Must be < 1.5 (Amidoximes can tail due to silanol interactions; low pH mitigates this).

  • % RSD of Area: NMT 2.0%.

  • Resolution: Inject a "Spike Solution" containing CNHB and 2-Chloro-4-nitrobenzamide. Resolution must be > 2.0.

Protocol 3: Robustness Check (pH Variation)
  • Prepare mobile phases at pH 2.8, 3.0 (Target), and 3.2.

  • Inject the resolution mixture.

  • Acceptance: Resolution between CNHB and the Amide impurity must remain > 1.8 across all pH points.

    • Causality: The ionization state of the amidoxime (basic nitrogen) changes rapidly near pH 4-5. Maintaining pH ~3.0 ensures the molecule remains protonated and separates distinctly from the neutral amide.

References
  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. [Link]

  • Phenomenex. (2024). Technical Note: Selectivity of Biphenyl Phases for Nitroaromatic Compounds.[Link] (General reference for column chemistry mechanism).

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Comparative

Assessing the Selectivity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

This guide provides a comprehensive technical framework for assessing the selectivity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a benzamidoxime derivative. Based on its chemical structure, this compound functions prima...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the selectivity of 2-Chloro-N'-hydroxy-4-nitrobenzamidine , a benzamidoxime derivative.

Based on its chemical structure, this compound functions primarily as a prodrug or precursor to the active serine protease inhibitor 2-chloro-4-nitrobenzamidine . The N'-hydroxy (amidoxime) group masks the highly basic amidine, improving membrane permeability before being reduced intracellularly to the active form.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, Chemical Biologists

Executive Summary

2-Chloro-N'-hydroxy-4-nitrobenzamidine represents a class of benzamidoxime prodrugs designed to target trypsin-like serine proteases or specific arginine-mimetic sites. Unlike direct amidine inhibitors (which are often charged and poor at crossing membranes), this compound utilizes the N'-hydroxy moiety to facilitate cellular entry.

Once inside the cell, it requires metabolic activation (reduction) to generate the active warhead: 2-chloro-4-nitrobenzamidine . Therefore, assessing its selectivity requires a dual-phase approach:

  • Bioactivation Selectivity: Efficiency of conversion by the mARC (Mitochondrial Amidoxime Reducing Component) system.

  • Target Selectivity: Affinity of the active amidine for the S1 pocket of various serine proteases (e.g., Trypsin, Thrombin, Factor Xa, uPA).

This guide compares its performance against standard benzamidine inhibitors and outlines the critical protocols for validating its selectivity profile.

Mechanism of Action & Chemical Logic

To correctly assess this compound, one must distinguish between the administered form (Amidoxime) and the active species (Amidine).

The Activation Pathway

The N'-hydroxy group reduces the basicity of the amidine (pKa drops from ~11 to ~5-6), allowing passive diffusion. Intracellularly, the mitochondrial enzyme system mARC1/2 (in concert with Cytochrome b5 and NADH-Cytochrome b5 Reductase) reduces the N-O bond to regenerate the amidine.

The Active Warhead: 2-Chloro-4-nitrobenzamidine
  • Core Scaffold: Benzamidine (mimics the Arginine side chain).

  • 4-Nitro Group: Strong electron-withdrawing group (EWG). Lowers the pKa of the amidine (from 11.6 to ~9.5), potentially altering hydrogen bond strength in the S1 pocket.

  • 2-Chloro Group: Provides steric bulk (ortho-substitution). This restricts rotation and can induce selectivity by clashing with narrow S1 pockets (e.g., Thrombin) while fitting into more open ones (e.g., Factor Xa or Trypsin).

ActivationPathway Prodrug 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Inactive/Permeable) mARC mARC System (Mitochondria) Prodrug->mARC Cell Entry Active 2-Chloro-4-nitrobenzamidine (Active Inhibitor) mARC->Active Reduction (-H2O) Target Target Protease (S1 Pocket) Active->Target Competitive Binding

Figure 1: The prodrug must be reduced by the mitochondrial mARC system to form the active inhibitor, which then binds the protease S1 pocket.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-Chloro-N'-hydroxy-4-nitrobenzamidine with standard alternatives in the context of serine protease inhibition.

Feature2-Chloro-N'-hydroxy-4-nitrobenzamidine Benzamidine Pentamidine Ximelagatran (Ref.)
Primary Role Prodrug / Chemical ProbeGeneral InhibitorAntiparasitic / AntifungalThrombin Inhibitor (Prodrug)
Mechanism Reversible (Post-activation)Reversible (Competitive)DNA Minor Groove / ProteaseReversible (Active site)
Selectivity Source 2-Cl Steric Clash + pKa modulationNone (Binds all Trypsin-like)Bis-cationic bindingHydrophobic S2/S3 fit
Cell Permeability High (Amidoxime)Low (Charged Amidine)Moderate (Active Transport)High (Amidoxime/Ester)
Key Limitation Requires metabolic activation (mARC)Weak potency (Ki ~10-50 µM)High toxicity (off-targets)Liver toxicity (metabolite)
Best Use Case Intracellular protease targetingProtein purification (lysis buffer)Trypanosomiasis researchClinical Thrombin inhibition
Why Select This Compound?
  • Choose for: Assays requiring intracellular inhibition of trypsin-like proteases where standard benzamidine fails to penetrate the membrane.

  • Avoid if: The system lacks reductive capacity (e.g., purified enzyme assays without prior chemical reduction) or if the target has a highly restricted S1 pocket intolerant to ortho-substitution.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of this compound, you must decouple the activation step from the inhibition step .

Protocol A: Chemical Activation & Enzymatic Profiling

Purpose: To determine the intrinsic selectivity of the active metabolite (2-chloro-4-nitrobenzamidine) against a panel of proteases.

Reagents:

  • Compound: 2-Chloro-N'-hydroxy-4-nitrobenzamidine (10 mM stock in DMSO).

  • Reductant: TiCl3 (Titanium(III) chloride) or liver microsomes (for biological reduction). Note: For pure enzymatic assays, synthesis of the amidine form is recommended, but TiCl3 can reduce amidoximes in situ.

  • Enzymes: Trypsin (bovine), Thrombin (human), Factor Xa, uPA.

  • Substrate: Fluorogenic peptide substrate (e.g., Z-Gly-Pro-Arg-AMC).

Workflow:

  • Pre-reduction (Optional but recommended): Incubate 100 µM prodrug with 1 mM TiCl3 in buffer for 30 min to generate the amidine. Neutralize pH.

  • Assay Setup: In a 96-well black plate, dilute the (reduced) compound serially (0.1 nM to 100 µM).

  • Enzyme Addition: Add 5 nM of the target protease (Trypsin, Thrombin, etc.) in assay buffer (50 mM Tris, 100 mM NaCl, pH 7.4). Incubate for 15 min at 25°C.

  • Reaction Start: Add 50 µM fluorogenic substrate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Fit the initial velocities to the Morrison equation (for tight binders) or standard IC50 curves.

Protocol B: Cell-Based Selectivity (Activity-Based Protein Profiling - ABPP)

Purpose: To assess "functional" selectivity in a complex proteome, accounting for permeability and activation.

Workflow:

  • Treatment: Treat live cells (e.g., HEK293) with 2-Chloro-N'-hydroxy-4-nitrobenzamidine (10 µM) for 4 hours.

  • Lysis: Wash and lyse cells.

  • Probe Labeling: Add a broad-spectrum serine protease probe (e.g., FP-Rhodamine or Biotin-Fluorophosphonate ) to the lysate.

    • Logic: The probe covalently labels active serine proteases. If your compound has bound a specific protease, it blocks the probe.

  • Visualization: Resolve proteins by SDS-PAGE and scan for fluorescence.

  • Result: A "missing band" at the molecular weight of the target (e.g., 25 kDa for Trypsin-like) indicates successful inhibition. Band intensity quantification provides the IC50.

SelectivityWorkflow Start Start: Compound Stock Branch Select Assay Type Start->Branch Enz Purified Enzyme Assay Branch->Enz Cell Cell-Based Assay (ABPP) Branch->Cell Reduct Chemical Reduction (TiCl3 or Microsomes) Enz->Reduct Activate Panel Screen vs Panel: Trypsin, Thrombin, FXa Reduct->Panel Data1 Output: Ki / IC50 Values Panel->Data1 Incubate Incubate Live Cells (Allows mARC Activation) Cell->Incubate Probe Add FP-Rhodamine Probe Incubate->Probe Competition Gel SDS-PAGE & Imaging Probe->Gel Data2 Output: Target Engagement Gel->Data2

Figure 2: Dual workflow to assess intrinsic affinity (Enzymatic) and functional cellular inhibition (ABPP).

References

  • Clement, B. et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of anaerobic respiration." Journal of Biological Chemistry.

  • Kotthaus, J. et al. (2011). "Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.

  • Leung, D. et al. (2003). "Activity-based profiling of proteases." Current Opinion in Chemical Biology.

  • Gustafsson, D. et al. (2004). "The clinical pharmacology of ximelagatran, the first oral direct thrombin inhibitor." Clinical Pharmacokinetics.

  • PubChem Compound Summary. "N-(2-chloro-4-nitrophenyl)benzamide derivatives and related structures." National Library of Medicine.

Validation

comparing in vitro and in vivo data for 2-Chloro-N'-hydroxy-4-nitrobenzamidine

This guide provides a technical comparison of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also known as 2-Chloro-4-nitrobenzamidoxime ; CAS 96898-76-9) against standard alternatives in the context of bioreductive activation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Chloro-N'-hydroxy-4-nitrobenzamidine (also known as 2-Chloro-4-nitrobenzamidoxime ; CAS 96898-76-9) against standard alternatives in the context of bioreductive activation and prodrug design .

This compound belongs to the class of benzamidoximes , which are extensively studied as prodrugs for amidines (improving oral bioavailability) and as specific substrates for the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system.

Executive Summary & Mechanism of Action

2-Chloro-N'-hydroxy-4-nitrobenzamidine acts primarily as a bioreductive prodrug or mechanistic probe . Its N-hydroxyamidine (amidoxime) moiety masks the highly basic amidine group, increasing lipophilicity and membrane permeability. Once intracellular (specifically within the mitochondria), it is reduced by the mARC system to its active amidine form, 2-chloro-4-nitrobenzamidine .

  • Primary Application: Probing mARC enzyme activity; model for amidoxime prodrug bioactivation.

  • Active Metabolite: 2-Chloro-4-nitrobenzamidine (Potential protease inhibitor or chemical building block).

  • Key Advantage: The electron-withdrawing nitro and chloro groups modulate the reduction potential and lipophilicity compared to unsubstituted benzamidoxime.

Mechanism: The mARC Reduction Pathway

The reduction of the N-hydroxyl bond requires the mitochondrial three-component system: mARC , Cytochrome b5 (Cyb5) , and NADH-Cytochrome b5 Reductase (Cyb5R) .[1]

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase (FAD) NADH->Cyb5R e- transfer NAD NAD+ Cyb5R->NAD Cyb5 Cytochrome b5 (Heme) Cyb5R->Cyb5 e- transfer mARC mARC Protein (MoCo) Cyb5->mARC e- transfer Drug 2-Chloro-4-nitrobenzamidine (Amidine) mARC->Drug Reduction Water H2O mARC->Water Byproduct Prodrug 2-Chloro-N'-hydroxy- 4-nitrobenzamidine (Amidoxime) Prodrug->mARC Substrate Binding

Caption: The electron transport chain from NADH to mARC, facilitating the reductive activation of 2-Chloro-N'-hydroxy-4-nitrobenzamidine.

In Vitro Profile: Stability & Enzymatic Kinetics

Chemical Stability vs. Metabolic Activation

Unlike simple esters, benzamidoximes are chemically stable in plasma but rapidly metabolized in tissues rich in mitochondria (liver, kidney).

Parameter2-Chloro-N'-hydroxy-4-nitrobenzamidineBenzamidoxime (Standard)Interpretation
LogP (Predicted) ~1.8 - 2.10.6The Cl/NO2 substitution significantly increases lipophilicity, enhancing passive diffusion.
Plasma Stability High (>4h at 37°C)HighSuitable for systemic circulation before cellular uptake.
mARC Substrate Affinity (Km) Low to Moderate (µM range)High (mM range)Electron-withdrawing groups (NO2, Cl) often improve affinity for the mARC active site compared to the unsubstituted parent.
Reduction Rate (Vmax) HighModerateThe nitro group facilitates electron acceptance, potentially accelerating N-O bond cleavage.
Key Experiment: mARC-Dependent Reduction Assay

To validate the performance of 2-Chloro-N'-hydroxy-4-nitrobenzamidine as a substrate, the following in vitro system is the gold standard.

Protocol: Anaerobic Mitochondrial Incubation

  • Preparation: Isolate mitochondria from porcine or bovine liver (rich in mARC). Alternatively, use recombinant human mARC1/2, Cyb5B, and Cyb5R3.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 0.5 mM 2-Chloro-N'-hydroxy-4-nitrobenzamidine .

    • Cofactor: 1.0 mM NADH (initiator).

    • Enzyme Source: 0.2 mg mitochondrial protein.

  • Incubation: 37°C for 15–30 minutes under anaerobic conditions (to prevent re-oxidation or ROS interference).

  • Termination: Add ice-cold methanol (precipitates protein).

  • Analysis: HPLC-UV (detecting the shift from amidoxime to amidine).

    • Note: The amidine product (2-chloro-4-nitrobenzamidine) will elute earlier/later depending on pH, but typically has a distinct UV spectrum due to the loss of the N-OH group.

In Vivo Profile: Bioavailability & Pharmacokinetics

In an in vivo context, this compound serves as a prodrug . The "performance" is measured by the Area Under the Curve (AUC) of the active amidine in the plasma.

Comparative Pharmacokinetics (Hypothetical Model)
Feature2-Chloro-N'-hydroxy-4-nitrobenzamidine (Prodrug)2-Chloro-4-nitrobenzamidine (Active)
Oral Absorption High (Permeability limited only by solubility)Low (Highly basic, charged at physiological pH)
Primary Metabolism Reduction to amidine (Liver/Kidney)Renal excretion (unchanged)
Distribution Wide (crosses membranes)Extracellular / Plasma restricted
Toxicity Potential Potential NO release; Nitro-reduction byproductsLow (unless off-target binding occurs)

Causality Insight: The N-hydroxyl group lowers the pKa of the amidine functionality (from ~11 to ~5-6), rendering the molecule uncharged at intestinal pH (6.5-7.4). This allows for passive transport. Once in the liver, the mARC system restores the highly basic amidine, trapping the active drug in the systemic circulation or target tissues.

Comparative Analysis: Alternatives & Competitors

When selecting a probe for mARC activity or a scaffold for prodrug design, consider these alternatives:

Alternative 1: Benzamidoxime (Unsubstituted)
  • Pros: Well-characterized, commercially cheap, standard reference.

  • Cons: Lower Vmax, lower lipophilicity.

  • Verdict: Use as a negative/baseline control. 2-Chloro-N'-hydroxy-4-nitrobenzamidine is a "stress test" substrate due to its bulky, electron-deficient ring.

Alternative 2: Pentamidine Amidoxime (Oral Pentamidine)
  • Pros: Clinically relevant (trypanosomiasis model).

  • Cons: Complex pharmacokinetics, dual amidoxime groups (metabolic heterogeneity).

  • Verdict: Too complex for basic mARC kinetic studies. The mono-benzamidoxime (2-Cl-4-NO2) is superior for determining intrinsic enzymatic parameters.

Alternative 3: Sulfamethoxazole-Hydroxylamine
  • Pros: Specific for mARC2 isoform in some studies.

  • Cons: Different chemical class (sulfonamide).

  • Verdict: Use only if distinguishing between mARC isoforms is critical.

Methodologies for Validation

Protocol A: HPLC-UV Quantification of Reduction

To objectively compare the conversion rate of 2-Chloro-N'-hydroxy-4-nitrobenzamidine vs. alternatives:

  • Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 5 µm).

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient (10% to 90% ACN over 20 min).

  • Detection: UV at 280 nm (Nitro group absorbance) and 310 nm (Amidine specific).

  • Validation:

    • Retention Time Shift: The amidoxime (less polar due to intramolecular H-bonding) typically elutes after the amidine in acidic mobile phases, or before in neutral phases depending on the specific column chemistry.

    • Mass Balance: Sum of [Amidoxime] + [Amidine] should remain constant (unless nitro-reduction occurs).

Protocol B: Ames Test (Mutagenicity Check)

Since the compound contains a nitro group and an N-hydroxy group, it carries a risk of mutagenicity (common in nitro-aromatics).

  • Strains: Salmonella typhimurium TA98 and TA100.

  • Activation: +/- S9 fraction (Liver homogenate).

  • Relevance: Essential for drug development professionals to assess early safety. If the amidine is the target, the prodrug must not be genotoxic.

References

  • Clement, B., et al. (2012).[1] "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues."[1][2][3] Chemical Research in Toxicology. Link

  • Havemeyer, A., et al. (2014).[2] "The mitochondrial amidoxime reducing component (mARC): involvement in metabolic reduction of N-oxides, oximes and N-hydroxyamidinohydrazones."[2] ChemMedChem. Link

  • Clement, B., & Schmitt, S. (1988).[4] "Enzymatic reduction of benzamidoxime to benzamidine." Archiv der Pharmazie. Link

  • Klopp, C., et al. (2023).[5] "New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)." Analytical Chemistry. Link

  • PubChem Compound Summary. "2-Chloro-N'-hydroxy-4-nitrobenzamidine (CAS 96898-76-9)." Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Disclaimer: This document provides guidance on the proper disposal of 2-Chloro-N'-hydroxy-4-nitrobenzamidine based on the chemical's structural characteristics and data from analogous compounds. A specific Safety Data Sh...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of 2-Chloro-N'-hydroxy-4-nitrobenzamidine based on the chemical's structural characteristics and data from analogous compounds. A specific Safety Data Sheet (SDS) for 2-Chloro-N'-hydroxy-4-nitrobenzamidine was not available at the time of publication. Therefore, these procedures should be considered a comprehensive guideline. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Foundational Principle: Hazard Identification and Waste Classification

The cornerstone of any chemical disposal protocol is a thorough understanding of the material's intrinsic hazards. 2-Chloro-N'-hydroxy-4-nitrobenzamidine is a halogenated nitroaromatic compound. While specific toxicological data is limited, its structure suggests a hazard profile consistent with related chemicals, necessitating its classification as Hazardous Chemical Waste .

The rationale for this classification is derived from the toxicological profiles of structurally similar compounds. The presence of a chlorinated benzene ring and a nitro group are key indicators of potential toxicity, irritation, and environmental hazard.

CompoundCAS NumberGHS Hazard Statements
2-Chloro-4-nitrobenzamide3011-89-0Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[3]

Based on this data, all waste containing 2-Chloro-N'-hydroxy-4-nitrobenzamidine must be handled as if it possesses these hazards. Under no circumstances should this material be disposed of down the drain or in general waste receptacles.[4]

The Primary Disposal Pathway: High-Temperature Incineration

For chlorinated and nitroaromatic compounds, the most effective and environmentally responsible disposal method is high-temperature incineration in a specialized hazardous waste facility.[3]

The Causality Behind Incineration:

  • Thermal Decomposition: The high temperatures (typically exceeding 980°C / 1,800°F) and controlled oxygen supply are sufficient to break the stable aromatic ring and C-Cl bonds.[3] This process ensures the complete destruction of the organic molecule, preventing its persistence in the environment.

  • Conversion to Simpler Products: Incineration converts the compound into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrochloric acid from the chlorine atom).

  • Emission Control: Modern hazardous waste incinerators are equipped with sophisticated scrubber and filtration systems.[3] These systems neutralize the acidic gases and capture any particulate matter, preventing the release of pollutants into the atmosphere.

Operational Protocol: Waste Handling from Benchtop to Pickup

This section provides a step-by-step methodology for the safe segregation, containment, and storage of 2-Chloro-N'-hydroxy-4-nitrobenzamidine waste prior to its final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The goal is to create a barrier that prevents any route of exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2] All work with the solid material should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation is the most critical step in laboratory waste management.[6] Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.[7][8]

  • Isolate Halogenated Waste: 2-Chloro-N'-hydroxy-4-nitrobenzamidine waste must be collected in a container specifically designated for "Halogenated Organic Waste." [3]

  • DO NOT MIX with:

    • Non-halogenated organic solvents.

    • Acids or bases.[9]

    • Aqueous waste.

    • Oxidizing agents.

Step 3: Waste Container Selection and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[9] The container must be in good condition, free of cracks or defects.

  • Secure Closure: The container must have a leak-proof, screw-on cap.[9] Parafilm and stoppers are not acceptable for sealing waste containers.

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The full chemical name: "2-Chloro-N'-hydroxy-4-nitrobenzamidine"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste was added)

    • The name of the principal investigator and laboratory location

Step 4: In-Lab Storage (Satellite Accumulation)

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][9]

  • Location: The SAA should be out of the way of normal lab activities but easily accessible to lab personnel and EHS technicians.[9]

  • Ventilation: If storing liquid waste that may have volatile components, the SAA should be in a well-ventilated area, such as a fume hood.[3]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (like a lab tray or bin) to contain any potential leaks or spills.[9] The secondary container must be able to hold 110% of the volume of the primary container.[9]

  • Container Status: Keep the waste container closed at all times except when adding waste.[9] Do not fill containers beyond 90% capacity to allow for expansion.

Step 5: Arranging for Final Disposal

Once the waste container is nearly full or has reached the storage time limit set by your institution, you must arrange for its removal.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Professional Handling: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction via incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper management of 2-Chloro-N'-hydroxy-4-nitrobenzamidine waste.

G Disposal Workflow for 2-Chloro-N'-hydroxy-4-nitrobenzamidine Start Waste Generation (Solid or Solution) PPE Step 1: Don Appropriate PPE Start->PPE Segregate Step 2: Segregate Waste Is it Halogenated Organic? PPE->Segregate Yes Yes Segregate->Yes Is Correct No No Segregate->No Is Incorrect Container Step 3: Use Labeled 'Halogenated Organic Waste' Container Yes->Container Wrong_Path Consult EHS for Correct Waste Stream No->Wrong_Path Store Step 4: Store in Designated SAA with Secondary Containment Container->Store Pickup Step 5: Container Full? Contact EHS for Pickup Store->Pickup End Disposal by Licensed Contractor (High-Temp Incineration) Pickup->End

Sources

Handling

Personal protective equipment for handling 2-Chloro-N'-hydroxy-4-nitrobenzamidine

Core Directive & Hazard Identification 2-Chloro-N'-hydroxy-4-nitrobenzamidine is a high-energy functionalized intermediate, typically generated via the addition of hydroxylamine to 2-chloro-4-nitrobenzonitrile. It belong...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Identification

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a high-energy functionalized intermediate, typically generated via the addition of hydroxylamine to 2-chloro-4-nitrobenzonitrile. It belongs to the amidoxime class, which presents a unique dual-hazard profile: chemical toxicity (driven by the nitro-aromatic core) and thermal instability (driven by the amidoxime functionality).

Immediate Action Required: Treat this compound as a potential explosive precursor (thermal runaway risk) and a blood toxin (methemoglobinemia risk).

Risk Assessment Matrix
Hazard CategoryClassification (Read-Across Logic*)Critical Thresholds
Acute Toxicity Category 3/4 (Oral/Dermal) Likely LD50 < 500 mg/kg. Nitro-aromatics are rapid skin absorbers.
Thermal Stability Self-Reactive (Potential) T_onset: Often >100°C, but catalytic impurities (metals/acids) can lower this to <60°C. Decomposition Energy: High (Exothermic rearrangement to oxadiazoles).
Health Impact Target Organ Toxin Blood: Methemoglobinemia (cyanosis). Liver: Hepatotoxicity (nitro-reduction byproducts).
Physical State Solid / Powder Electrostatic discharge (ESD) sensitive dust.

*Note: Specific toxicological data for this exact intermediate is limited. Classifications are derived from structural analogs (2-Chloro-4-nitrobenzamide, CAS 3011-89-0) and functional group reactivity.

Engineering Controls & Containment

Primary Barrier: All handling of the solid or concentrated solution must occur within a Certified Chemical Fume Hood or Powder Containment Enclosure (ST1) .

  • Face Velocity: Maintain > 100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent ESD ignition of dust clouds.

  • Temperature Control: Reactions involving this intermediate should be equipped with active cooling and a high-temperature quench reservoir.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the material.[1] Nitro-aromatics permeate standard nitrile gloves rapidly in solution.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Rationale & Technical Spec
Hand Protection Double Nitrile (min. 5 mil outer)Silver Shield / Laminate (Inner) + Nitrile (Outer)Why: Chlorinated nitro-aromatics can break through nitrile in <15 mins when dissolved in organic solvents (DMSO/DCM). Laminate offers >4hr protection.
Respiratory N95 / P100 Mask (if outside hood)Full-Face Respirator (OV/AG Cartridge)Why: Dust inhalation causes rapid systemic absorption. Vapors from heated reactions may contain NOx.
Eye/Face Safety Glasses (Side shields)Chemical Goggles + Face Shield Why: Solution splashes carry high risk of corneal damage and rapid trans-ocular absorption.
Body Lab Coat (Cotton/Polyester)Tyvek® 400 (or equivalent) Apron/SleevesWhy: Prevent contamination of street clothes. Tyvek provides a barrier against liquid permeation.
Operational Handling Protocol
Workflow Visualization

The following diagram outlines the critical decision points and safety barriers for the synthesis and isolation workflow.

G cluster_thermal CRITICAL CONTROL POINT Start Start: Raw Material (2-Chloro-4-nitrobenzonitrile) Reaction Reaction Phase (Hydroxylamine Addition) Start->Reaction Dissolve in EtOH/MeOH Add NH2OH (aq) Quench Quench/Workup (Temp Control Critical) Reaction->Quench Monitor Temp Keep < 50°C Isolation Isolation/Filtration (Dust Hazard) Quench->Isolation Precipitate Solid Waste Waste Disposal (Segregated) Quench->Waste Exothermic Residues Storage Storage (< 25°C, Dark) Isolation->Storage Dry under Vac Avoid Heat Isolation->Waste Filtrates (High COD)

Figure 1: Operational workflow emphasizing thermal control points during the synthesis of amidoximes.

Step-by-Step Procedure

Step 1: Preparation & Weighing

  • Grounding: Ensure the balance and spatula are grounded.

  • Weighing: Weigh the precursor (2-chloro-4-nitrobenzonitrile) inside the fume hood.

  • Solvent Selection: Prefer Ethanol or Methanol. Avoid using acetone or ketones as solvents for the reaction, as hydroxylamine can react with them to form ketoximes (side reaction).

Step 2: Reaction Setup (Amidoxime Formation)

  • Thermal Limit: Maintain reaction temperature below 50°C . Amidoximes can undergo a Tiemann rearrangement or decompose to oxadiazoles exothermically at higher temperatures.

  • Addition: Add Hydroxylamine (50% aq. or HCl salt + Base) slowly. The neutralization of NH2OH·HCl is exothermic.

  • Monitoring: Use HPLC/TLC to monitor consumption of nitrile. Do not over-cook; prolonged heating degrades the product.

Step 3: Isolation & Drying

  • Filtration: Isolate the solid by vacuum filtration.

  • Wash: Wash with cold water to remove residual hydroxylamine (explosion hazard if dried with organics).

  • Drying: Dry in a vacuum oven at maximum 40°C . Do not use high heat.

Step 4: Emergency Spills

  • Solid Spill: Do not sweep dry (dust generation). Cover with wet paper towels, then scoop into a bag. Wipe area with 10% NaOH (degrades the compound) followed by water.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

Waste Management & Disposal

Crucial Rule: Never mix amidoxime waste with strong acids or oxidizers.

Waste StreamCompositionDisposal Protocol
Solid Waste Filter paper, contaminated PPE, solid productIncineration (High Temp). Label as "Toxic Solid, Organic, Nitrogenous."
Aqueous Waste Mother liquors (Water/EtOH + Hydroxylamine)Quench First: Treat with dilute Acetone (scavenges excess NH2OH) or bleach (carefully) before disposal into "Aqueous Toxic" drum.
Organic Solvents DCM/EtOAc extractsHalogenated Solvent Waste.
References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide (Analog). Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-Chloro-4-nitrobenzamide.[3] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Guide to Handling Chlorinated Aromatic Compounds. Retrieved from

  • MDPI Molecules. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.[4][5] (Discusses thermal stability). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzonitrile (Precursor). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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